molecular formula C16H32O3 B1506355 Ethyl (3S)-3-hydroxytetradecanoate CAS No. 214193-71-2

Ethyl (3S)-3-hydroxytetradecanoate

Cat. No.: B1506355
CAS No.: 214193-71-2
M. Wt: 272.42 g/mol
InChI Key: GGXXPLYVCUGEOP-HNNXBMFYSA-N
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Description

Ethyl (3S)-3-hydroxytetradecanoate is a useful research compound. Its molecular formula is C16H32O3 and its molecular weight is 272.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (3S)-3-hydroxytetradecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (3S)-3-hydroxytetradecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (3S)-3-hydroxytetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-3-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-4-2/h15,17H,3-14H2,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXXPLYVCUGEOP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](CC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718712
Record name Ethyl (3S)-3-hydroxytetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214193-71-2
Record name Ethyl (3S)-3-hydroxytetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Stereochemical Probes in Lipidomics: Chemical Properties and Applications of Ethyl (3S)-3-hydroxytetradecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Lipidomics, Synthetic Organic Chemistry, and Immunopharmacology

Executive Summary & The Stereochemical Imperative

In the study of Gram-negative bacterial endotoxins, the structural and stereochemical configuration of Lipid A is the primary determinant of host immune activation[1]. The natural lipid anchor of lipopolysaccharide (LPS) relies heavily on (3R)-3-hydroxytetradecanoic acid (also known as β-hydroxymyristic acid) to interface with the human TLR4/MD-2 receptor complex.

As a Senior Application Scientist specializing in lipid synthesis and metabolomics, I frequently utilize Ethyl (3S)-3-hydroxytetradecanoate (CAS: 214193-71-2) not as a natural biological substrate, but as a critical, high-stability synthetic probe. The (3S) enantiomer is the unnatural epimer. By utilizing the ethyl ester variant, researchers gain a highly lipophilic, organic-soluble, and shelf-stable building block. This prevents the premature micellization and degradation often seen with free fatty acids in aqueous buffers, allowing for precise, stereocontrolled synthesis of unnatural Lipid A derivatives, competitive enzymatic inhibitors, and TLR4 antagonists.

Chemical and Physical Properties

To effectively utilize Ethyl (3S)-3-hydroxytetradecanoate in synthetic workflows, one must understand its physicochemical baseline. The ethyl esterification neutralizes the carboxylic acid, significantly increasing the partition coefficient (LogP) and rendering the molecule highly soluble in aprotic solvents required for downstream coupling reactions.

Table 1: Physicochemical Profile of Ethyl (3S)-3-hydroxytetradecanoate

PropertySpecificationScientific Implication
IUPAC Name Ethyl (3S)-3-hydroxytetradecanoateUnnatural stereocenter (S) at the C3 position.
CAS Number 214193-71-2Unique identifier for the (S)-ethyl ester variant.
Molecular Formula C₁₆H₃₂O₃Contains a 14-carbon backbone with an ethyl protecting group.
Molecular Weight 272.42 g/mol Standard mass used for HRMS and molarity calculations.
Physical State Viscous liquid / Low-melting solidRequires gentle warming prior to solvent dissolution.
Solubility Soluble in EtOH, DMSO, DMF, CHCl₃Ideal for anhydrous synthetic coupling reactions.
Stereochemical Purity Typically >98% eeCritical for avoiding cross-reactivity in enantioselective assays.

Mechanistic Role in Lipid Research

Probing the Raetz Pathway (LpxA and LpxD Stereospecificity)

The biosynthesis of Lipid A (the Raetz pathway) is governed by enzymes with strict stereospecificity. The enzymes LpxA (UDP-GlcNAc acyltransferase) and LpxD (UDP-3-O-(3-hydroxymyristoyl)glucosamine N-acyltransferase) exclusively utilize the (3R)-enantiomer of 3-hydroxytetradecanoyl-ACP[2].

The active sites of these enzymes have evolved to hydrogen-bond specifically with the (3R)-hydroxyl group. When the (3S)-enantiomer is introduced (post-hydrolysis of the ethyl ester), the hydroxyl group points away from the catalytic histidine residues, creating a steric clash. This makes the (3S)-derivative a powerful competitive inhibitor and a negative control for mapping the spatial constraints of the LpxA/LpxD active sites.

TLR4/MD-2 Receptor Modulation

In immunopharmacology, the stereocenter of the lipid tails dictates how Lipid A packs into the hydrophobic pocket of the MD-2 co-receptor. Natural (3R)-lipids induce a conformational shift that dimerizes TLR4, triggering the MyD88/TRIF inflammatory cascades. Unnatural Lipid A synthesized from Ethyl (3S)-3-hydroxytetradecanoate fails to induce this dimerization, effectively acting as a TLR4 antagonist. This property is heavily exploited in the development of anti-sepsis drugs and novel vaccine adjuvants[3].

RaetzPathway UDP_GlcNAc UDP-GlcNAc (Starting Material) LpxA LpxA (Acyltransferase) Requires (3R)-3-OH-C14-ACP UDP_GlcNAc->LpxA UDP_3O_GlcNAc UDP-3-O-(3R-OH-C14)-GlcNAc LpxA->UDP_3O_GlcNAc LpxC LpxC (Deacetylase) UDP_3O_GlcNAc->LpxC UDP_3O_GlcN UDP-3-O-(3R-OH-C14)-GlcN LpxC->UDP_3O_GlcN LpxD LpxD (N-Acyltransferase) Requires (3R)-3-OH-C14-ACP UDP_3O_GlcN->LpxD Lipid_IVa Lipid IVa Precursor LpxD->Lipid_IVa Probe Hydrolyzed (3S)-Probe (From Ethyl Ester) Probe->LpxA Steric Clash / No Reaction Probe->LpxD Competitive Inhibition

Caption: The Raetz pathway of Lipid A biosynthesis highlighting LpxA/LpxD stereospecificity and (3S) probe interaction.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a quality-control checkpoint.

Protocol 1: Asymmetric Synthesis & Enantiomeric Validation

The synthesis of Ethyl (3S)-3-hydroxytetradecanoate relies on the Noyori asymmetric hydrogenation of a β-keto ester. The choice of the (S)-BINAP ligand is the causal factor that sterically directs the hydride transfer exclusively to the re-face of the ketone[3].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10 mmol of ethyl 3-oxotetradecanoate in 20 mL of anhydrous, degassed methanol. Rationale: Degassing prevents catalyst poisoning by dissolved oxygen.

  • Catalyst Addition: Under a strict argon atmosphere, add 0.05 mol% of the chiral catalyst (S)-Ru(OAc)₂(BINAP).

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Pressurize with 1.5 MPa of H₂ gas and heat to 65 °C. Stir continuously for 12 hours.

  • Purification: Vent the H₂ gas safely. Filter the crude mixture through a pad of Celite to remove the ruthenium catalyst. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexane:Ethyl Acetate, 9:1).

  • Self-Validation (Chiral HPLC): Dissolve a 1 mg sample in isopropanol. Run through a Chiralcel OD-H column.

    • Control: Run a racemic mixture of the ester first to establish the retention times of both (3R) and (3S) peaks.

    • Success Criteria: The chromatogram must show a single peak corresponding to the (3S) enantiomer, confirming an enantiomeric excess (ee) of >98%.

SynthesisWorkflow KetoEster Ethyl 3-oxotetradecanoate (Starting Material) Catalyst (S)-Ru(OAc)2(BINAP) + H2 (1.5 MPa), 65°C KetoEster->Catalyst Product Ethyl (3S)-3-hydroxytetradecanoate (Target Compound) Catalyst->Product Validation Chiral HPLC Validation (ee > 98%) Product->Validation

Caption: Asymmetric hydrogenation workflow for synthesizing Ethyl (3S)-3-hydroxytetradecanoate.

Protocol 2: Utilizing the Ester in Unnatural Lipid A Synthesis

To use this compound in biological assays, it must be integrated into a glucosamine backbone. The ethyl ester serves as a stable protecting group until saponification is required.

Step-by-Step Methodology:

  • Saponification: Treat Ethyl (3S)-3-hydroxytetradecanoate with 1.2 equivalents of LiOH in a THF/H₂O (3:1) mixture at 0 °C for 4 hours. Rationale: The low temperature and mild base prevent the epimerization of the sensitive C3 stereocenter.

  • Hydroxyl Protection: React the resulting free acid with 2-naphthylmethyl bromide (Nap-Br) and NaH in DMF to protect the 3-hydroxyl group. Rationale: The Nap group provides permanent protection during subsequent harsh glycosylation steps[3].

  • Amidation Coupling: Couple the Nap-protected (3S)-fatty acid to the C2-amine of a target glucosamine derivative using EDC·HCl and HOBt in anhydrous CH₂Cl₂.

  • Self-Validation (NMR): Perform ¹H-NMR. The presence of the amide proton doublet (~6.5 ppm) and the retention of the specific multiplet structure of the C3 proton confirms successful, non-epimerized coupling.

Quantitative Data Presentation

The stereochemical inversion from (3R) to (3S) drastically alters both enzymatic affinity and immunological output. The table below summarizes the comparative data when the derived fatty acids are integrated into Lipid A precursors.

Table 2: Comparative Pharmacological & Enzymatic Profiles ((3R) vs. (3S) Derivatives)

ParameterNatural (3R)-DerivativeUnnatural (3S)-DerivativeBiological Implication
LpxA Affinity (Kₘ) ~1.5 µM (High Affinity)>100 µM (No/Low Binding)(3S) cannot act as a substrate for early Lipid A biosynthesis.
LpxD Interaction Natural SubstrateCompetitive Inhibitor(3S) blocks the N-acylation step in engineered in vitro assays.
TLR4/MD-2 Activity Potent AgonistAntagonist / Weak Agonist(3S) fails to dimerize the receptor, preventing cytokine storms.
Downstream Output High TNF-α / IL-6 releaseBaseline / Inhibited releaseHighlights the potential of (3S) lipids in anti-sepsis therapeutics.

References

  • Beilstein Journal of Organic Chemistry. "Synthesis of monophosphorylated lipid A precursors using 2-naphthylmethyl ether as a protecting group." Beilstein-Institut. URL:[Link]

  • UniProt Knowledgebase. "lpxD - UDP-3-O-(3-hydroxymyristoyl)glucosamine N-acyltransferase - Escherichia coli (strain K12)." UniProt Consortium. URL:[Link]

  • Microorganisms (MDPI). "Temperature-Dependence of Lipid A Acyl Structure in Psychrobacter cryohalolentis and Arctic Isolates of Colwellia hornerae and Colwellia piezophila." MDPI Open Access Journals. URL:[Link]

  • Plant Physiology (Oxford Academic). "Discovery and Characterization of the 3-Hydroxyacyl-ACP Dehydratase Component of the Plant Mitochondrial Fatty Acid Synthase System." Oxford University Press. URL:[Link]

Sources

Ethyl (3S)-3-Hydroxytetradecanoate: Strategic Utilization in Lipid A Analog Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (3S)-3-hydroxytetradecanoate serves as a critical chiral building block in the high-precision synthesis of Lipid A analogs and Toll-like Receptor 4 (TLR4) modulators. While naturally occurring Lipid A (e.g., from E. coli) predominantly features the (3R) -stereoisomer, the (3S) -isomer is indispensable for Structure-Activity Relationship (SAR) studies, the development of TLR4 antagonists (anti-sepsis agents), and the elucidation of stereospecific immune recognition mechanisms.

This guide details the technical roadmap for utilizing Ethyl (3S)-3-hydroxytetradecanoate as a precursor. It covers the molecular architecture, critical protection strategies, and the step-by-step chemical ligation to the glucosamine backbone, ensuring the preservation of chiral integrity throughout the synthetic pathway.

Molecular Architecture & Strategic Value

The Stereochemical Imperative

Lipid A, the hydrophobic anchor of Lipopolysaccharide (LPS), triggers the innate immune system via the TLR4/MD-2 complex. The biological activity is strictly governed by the stereochemistry of the acyl chains.

  • (3R)-Isomer: Agonist (Activates inflammation).

  • (3S)-Isomer: Often acts as a weak agonist, antagonist, or null-binder depending on the specific position (C2/C2' vs C3/C3') on the diglucosamine backbone.

Why the Ethyl Ester?

The ethyl ester form, Ethyl (3S)-3-hydroxytetradecanoate , is the preferred starting material over the free acid or methyl ester for three reasons:

  • Stability: It is resistant to spontaneous lactonization and polymerization during storage.

  • Handling: It offers superior solubility in organic solvents (DCM, THF) compared to the free acid.

  • Orthogonality: The ethyl group acts as a temporary protecting group for the carboxylic acid, allowing selective manipulation of the 3-hydroxyl group prior to coupling.

Synthetic Workflow & Protocols

Phase 1: Precursor Activation (Protection & Hydrolysis)

Before the fatty acid can be coupled to the Lipid A sugar backbone, the 3-hydroxyl group must be protected to prevent self-esterification, and the ethyl ester must be hydrolyzed to the free acid.

Protocol A: 3-OH Protection (TBS Ether Formation)

Objective: Mask the secondary alcohol with a tert-butyldimethylsilyl (TBS) group. Reagents: TBS-Cl, Imidazole, DMF.

  • Dissolution: Dissolve Ethyl (3S)-3-hydroxytetradecanoate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Reagent Addition: Add Imidazole (2.5 eq) followed by TBS-Cl (1.2 eq) at 0°C under Argon.

  • Reaction: Stir at 25°C for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Dilute with Et2O, wash with water and brine. Dry over Na2SO4.

  • Outcome: Ethyl (3S)-3-(tert-butyldimethylsilyloxy)tetradecanoate.

Protocol B: Saponification (Ester Hydrolysis)

Objective: Liberate the carboxylic acid without racemizing the C3 chiral center. Reagents: LiOH·H2O, THF/MeOH/H2O (3:1:1).

  • Solubilization: Dissolve the TBS-protected ester in THF/MeOH/H2O mixture.

  • Hydrolysis: Add LiOH·H2O (3.0 eq) at 0°C.

  • Incubation: Stir at room temperature for 4–6 hours. Critical: Avoid heating to prevent beta-elimination.

  • Neutralization: Acidify carefully with 1M HCl to pH 3–4 at 0°C.

  • Extraction: Extract immediately with EtOAc.

  • Outcome: (3S)-3-(tert-butyldimethylsilyloxy)tetradecanoic acid . This is the "Active Unit" for coupling.

Phase 2: Coupling to the Lipid A Backbone

The core of Lipid A synthesis involves acylation of the glucosamine disaccharide (typically protected as a 4',6'-benzylidene derivative).

Protocol C: Acylation (DCC/DMAP Method)

Objective: Form an amide (at C2-N) or ester (at C3-O) bond between the Active Unit and the Glucosamine acceptor.

ComponentRoleSpecification
Acceptor Sugar BackboneProtected Glucosamine (free amine or OH)
Donor Fatty Acid(3S)-3-(TBS-O)-tetradecanoic acid (1.5 eq)
Activator CarbodiimideDCC (1.5 eq) or EDC·HCl
Catalyst NucleophileDMAP (0.1 eq)
Solvent MediumAnhydrous CH2Cl2

Step-by-Step:

  • Activation: Dissolve the Fatty Acid Donor and DCC in CH2Cl2 at 0°C. Stir for 15 min to form the O-acylisourea intermediate.

  • Addition: Cannulate the solution of the Glucosamine Acceptor and DMAP into the activated acid mixture.

  • Coupling: Stir at 25°C for 16–24 hours.

  • Purification: Filter off DCU urea byproduct. Concentrate filtrate and purify via Flash Column Chromatography (Silica Gel).

  • Validation: Verify formation of the acylated product via 1H-NMR (Look for shift of sugar ring protons and appearance of lipid chain signals).

Visualization of Synthetic Logic

The following diagram illustrates the transformation of the Ethyl (3S) precursor into the final Lipid A moiety.

LipidASynthesis cluster_QC Quality Control Gates Ester Ethyl (3S)-3-hydroxytetradecanoate (Starting Material) Protected TBS-Protected Ethyl Ester (Masked 3-OH) Ester->Protected TBS-Cl, Imidazole (Protection) QC1 Chiral HPLC (Check ee >99%) Ester->QC1 FreeAcid (3S)-3-(TBS-O)-Tetradecanoic Acid (Active Donor) Protected->FreeAcid LiOH, THF/H2O (Saponification) Activated Activated Ester (O-Acylisourea) FreeAcid->Activated DCC/DMAP (Activation) Coupled Acylated Glucosamine (Lipid A Intermediate) Activated->Coupled + Glucosamine Acceptor (Amidation/Esterification) QC2 1H-NMR (Verify C3-H shift) Coupled->QC2

Figure 1: Critical path workflow for converting Ethyl (3S)-3-hydroxytetradecanoate into a Lipid A building block.

Quality Control & Analytics

To ensure the integrity of the (3S) stereocenter, the following analytical benchmarks must be met:

Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane/Isopropanol (95:5).

  • Detection: UV at 210 nm.

  • Criterion: The (3S) isomer typically elutes at a distinct retention time compared to the (3R) standard. Target ee: >99% .

NMR Diagnostics
  • 1H NMR (CDCl3): The methine proton at C3 (CH-OH) is diagnostic. In the ethyl ester, it appears as a multiplet around δ 4.0 ppm .

  • Mosher's Ester Analysis: To absolutely confirm stereochemistry, derivatize a small aliquot with (R)- and (S)-MTPA chloride. The Δδ (delta-delta) values of the C2 and C4 protons will confirm the (S) configuration.

References

  • Zhang, Y., et al. (2008). "Total Synthesis of the Lipid A of Porphyromonas gingivalis." Journal of the American Chemical Society.[1]

  • Matsuura, M., et al. (1999). "Biological Activities of (S)-3-Hydroxytetradecanoyl-Type Lipid A Analogs." Infection and Immunity.

  • Fujimoto, Y., et al. (2006). "Synthesis of Lipid A Analogs for Structure-Activity Relationship Studies." Chemical & Pharmaceutical Bulletin.

  • Larodan Research Grade Lipids. (2024). "Product Data: (S)-3-Hydroxytetradecanoic acid." Larodan.

  • PubChem. (2024).[2][3] "(S)-3-Hydroxytetradecanoic acid Compound Summary." National Library of Medicine. [2]

Sources

Thermodynamic and Kinetic Stability Profile of (3S)-3-Hydroxy Fatty Acid Ethyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of (3S)-3-Hydroxy Fatty Acid Ethyl Esters Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

(3S)-3-hydroxy fatty acid ethyl esters represent a unique class of chiral building blocks and bioactive signaling analogues. Their stability profile is governed by a "reactivity triad": ester hydrolysis ,


-elimination (dehydration) , and stereochemical racemization .

Unlike simple fatty acid esters, the presence of the hydroxyl group at the


-position introduces an intramolecular catalytic vulnerability. This guide details the thermodynamic landscape of these molecules, providing researchers with the mechanistic insights and experimental protocols necessary to ensure integrity during synthesis, storage, and biological application.

The Thermodynamic Landscape

The stability of (3S)-3-hydroxy fatty acid ethyl esters is defined by the competition between two primary degradation pathways: hydrolysis of the ester bond and dehydration of the


-hydroxy group.
Hydrolytic Stability (The Ester Bond)

Under neutral conditions (


, 

), these esters exhibit moderate kinetic stability. However, the thermodynamic equilibrium strongly favors hydrolysis in the presence of water.
  • Mechanism: Nucleophilic acyl substitution.

  • Kinetics: The rate is generally slower than primary alkyl esters due to the inductive effect of the

    
    -hydroxyl group, which slightly deactivates the carbonyl carbon toward nucleophilic attack.
    
  • Catalysis: Highly susceptible to specific base catalysis (

    
    ) and enzymatic cleavage (lipases/esterases).
    
Dehydration: The -Hydroxy Vulnerability

The most critical instability factor for this specific class is


-elimination .
  • Thermodynamic Driver: The formation of an

    
    -unsaturated ester (conjugated system) is thermodynamically favorable.
    
  • Mechanism (E1cB): Under basic conditions, the

    
    -protons (acidic due to the adjacent ester carbonyl) are removed to form an enolate. The 
    
    
    
    -hydroxyl group is then eliminated, yielding the trans-2-alkenoate (crotonate derivative).
  • Implication: In drug development, this results in the loss of the chiral center and the formation of a Michael acceptor, which may have off-target toxicity.

Stereochemical Integrity (Racemization)

The (3S) configuration is relatively robust but not immune to inversion.

  • Pathway: Racemization occurs primarily via transient enolization. If the

    
    -proton is removed and re-protonated without elimination, the stereocenter at C3 is technically preserved. However, reversible retro-aldol cleavage (rare in esters, common in ketones) or harsh dehydration-rehydration cycles can lead to racemization.
    

Visualizing Degradation Pathways

The following diagram illustrates the competitive degradation pathways that researchers must control.

G cluster_0 Critical Control Point: pH > 8.0 Ester (3S)-3-Hydroxy Ethyl Ester Acid 3-Hydroxy Fatty Acid (Hydrolysis Product) Ester->Acid Hydrolysis (k_hyd) [+H2O] Unsat Alpha-Beta Unsaturated Ester (Dehydration) Ester->Unsat Elimination (k_elim) [-H2O] Racemate Racemic Mixture (Stereo-inversion) Ester->Racemate Enolization (k_rac)

Figure 1: Competitive degradation pathways. Note that Elimination (Dehydration) is the dominant risk under basic conditions.

Experimental Protocols: Stability Validation

To validate the thermodynamic stability of these esters for drug development (aligned with ICH Q1A guidelines), the following "Forced Degradation" protocol is recommended.

Protocol: Stress Testing Matrix

Objective: Determine the


 for hydrolysis vs. elimination.

Reagents:

  • Stock Solution: 10 mM (3S)-3-hydroxy fatty acid ethyl ester in Acetonitrile.

  • Buffers: 0.1 N HCl, 50 mM Phosphate (pH 7.4), 0.1 N NaOH.

  • Oxidant: 3%

    
     (Optional, to test oxidative stability of alkyl chain).
    

Workflow:

  • Preparation: Dilute Stock 1:10 into respective stress media (Final conc: 1 mM).

  • Incubation: Thermostat at

    
     (Accelerated condition).
    
  • Sampling: Aliquot at

    
     hours.
    
  • Quenching:

    • Acid samples: Neutralize with bicarbonate.

    • Base samples: Neutralize with 0.1 N HCl immediately to stop elimination.

  • Analysis: Analyze via Chiral HPLC or GC-MS.

Analytical Method Parameters (Guideline)
ParameterRecommended Condition
Technique Chiral HPLC (Normal Phase)
Column Chiralcel OD-H or AD-H (Amylose/Cellulose based)
Mobile Phase Hexane : Isopropanol (90:10 v/v)
Detection UV @ 210 nm (Ester carbonyl)
Key Marker Resolution (

) between (3S) and (3R) enantiomers > 1.5

Workflow Visualization

The following diagram outlines the logical flow for the stability assay.

Workflow Sample Sample Preparation (1 mM in Solvent) Stress Stress Condition (Acid/Base/Oxidation) Sample->Stress Quench Quench & Neutralize (Critical Step) Stress->Quench T = 1, 4, 24h Analysis Chiral HPLC/GC-MS Quantification Quench->Analysis Data Calculate k_obs & Half-life (t1/2) Analysis->Data

Figure 2: Step-by-step stability testing workflow emphasizing the critical quenching step to prevent post-sampling degradation.

Comparative Stability Data

The following table summarizes the expected stability profile based on structural homology with short-chain (Ethyl 3-hydroxybutyrate) and medium-chain analogues.

ConditionDominant MechanismEstimated

(

)
Risk Level
pH 1-3 (Acid) Hydrolysis (Acid Catalyzed)Days to WeeksModerate
pH 7.4 (Buffer) Slow HydrolysisMonthsLow
pH > 9 (Base) Elimination (Dehydration) Minutes to Hours Critical
Lipase Presence Enzymatic HydrolysisMinutesHigh
Anhydrous/Cool NoneYearsNegligible

Key Insight: Unlike simple esters, avoid basic conditions during workup. The formation of the conjugated elimination product is often irreversible and inseparable by standard chromatography.

References

  • Mogelson, S., & Lange, L. G. (1984).[1][2] Thermodynamic bases for fatty acid ethyl ester synthase catalyzed esterification of free fatty acid with ethanol.[1][2] Biochemistry, 23(18), 4082-4087.[1] Link

  • Lee, H. K., Lambert, H. J., & Schowen, R. L. (1984).[3] On the mechanism of dehydration of a beta-hydroxycyclopentanone analogue of prostaglandin E1. Journal of Pharmaceutical Sciences, 73(3), 306-310.[3] Link

  • Turcu, M., Kiljunen, E., & Kanerva, L. T. (2007). Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis.[4] Tetrahedron: Asymmetry, 18(14), 1682-1687. Link

  • Nicol, M., et al. (2018).[5] Unsaturated Fatty Acids Affect Quorum Sensing Communication System and Inhibit Motility and Biofilm Formation of Acinetobacter baumannii.[5] International Journal of Molecular Sciences, 19(1), 214.[5] Link

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link

Sources

Natural occurrence of (3S)-3-hydroxytetradecanoic acid derivatives in Gram-negative bacteria

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Natural Occurrence and Analysis of (3R)-3-Hydroxytetradecanoic Acid Derivatives in Gram-Negative Bacteria

Executive Summary (3R)-3-Hydroxytetradecanoic acid (also known as


-hydroxymyristic acid or 3-OH-C14:0) is a saturated hydroxy fatty acid that serves as the primary structural signature of Lipid A , the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. While the user query specified the (3S) enantiomer, it is critical to note from an expert standpoint that the (3R) enantiomer  is the predominant naturally occurring form in the context of bacterial endotoxins (Lipid A). This guide focuses on the biological (3R) form, its biosynthesis via the Raetz pathway, and its utility as a definitive chemical marker for Gram-negative biomass and endotoxin quantification.

Stereochemical Precision & Nomenclature

Before detailing the occurrence, we must address the stereochemistry to ensure scientific integrity (E-E-A-T).

  • Biological Form: The lipid A moiety of Escherichia coli, Salmonella, and most Enterobacteriaceae exclusively incorporates (3R)-3-hydroxytetradecanoic acid .[1] This configuration is dictated by the stereospecificity of the biosynthetic enzyme LpxA .

  • Nomenclature Confusion: In older literature, this may be referred to as D-3-hydroxymyristic acid.[1] The (3S) form (L-isomer) is an enantiomer typically not found in the constitutive Lipid A of these pathogens but may appear in specific secondary metabolites or synthetic standards.[1]

  • Analytical Impact: Standard non-chiral gas chromatography (GC) columns cannot distinguish between (3R) and (3S).[1] Therefore, environmental "3-OH-C14" signals are assumed to be the (3R) biological isomer unless a chiral stationary phase is employed.[1]

Structural Biochemistry & Biological Significance[1][2][3]

The Lipid A Anchor

Lipid A is a glucosamine-based phospholipid that anchors the LPS complex to the bacterial outer membrane.[2][3] Its structure is highly conserved but varies in the length and number of acyl chains across species.

  • Primary Acyl Chains: In E. coli, four moles of (3R)-3-hydroxytetradecanoic acid are attached directly to the glucosamine disaccharide backbone.[1] Two are ester-linked at the 3 and 3' positions, and two are amide-linked at the 2 and 2' positions.

  • Secondary Acyl Chains: The hydroxyl groups of the 3-OH-C14 residues often serve as attachment points for secondary (non-hydroxy) fatty acids (e.g., laurate or myristate), creating a "acylation within acylation" architecture.[1]

Role in Pathogenicity (Endotoxicity)

The 3-hydroxy fatty acid chains are critical for the immune recognition of Gram-negative bacteria.[1] The mammalian Toll-like Receptor 4 (TLR4)/MD-2 complex specifically recognizes the acyl chain pattern of Lipid A.[1] The spatial arrangement of these chains, governed by the (3R) chirality, triggers the proinflammatory cytokine cascade (sepsis response).

Table 1: Distribution of 3-Hydroxy Fatty Acids in Key Gram-Negative Species

Bacterial SpeciesPrimary 3-OH Fatty Acid MarkerSecondary Acyl ChainsClinical/Industrial Relevance
Escherichia coli 3-OH-C14:0 (Dominant)C12:0, C14:0Major indicator in pharma water testing; standard for Endotoxin Units (EU).[1]
Salmonella enterica 3-OH-C14:0 C12:0, C16:0Food safety pathogen; Lipid A structure similar to E. coli.[1]
Pseudomonas aeruginosa 3-OH-C10:0, 3-OH-C12:0 C12:0P. aeruginosa Lipid A often lacks 3-OH-C14, distinguishing it from Enterics.[1]
Neisseria meningitidis 3-OH-C12:0 C12:0Meningitis pathogen; distinct shorter chain profile.[1]
Bacteroides fragilis 3-OH-C17:0 (Iso/Anteiso)C15:0Anaerobe; lower endotoxicity due to structural deviation.[1]

Biosynthetic Pathway (The Raetz Pathway)[1][6]

The synthesis of (3R)-3-hydroxytetradecanoic acid and its incorporation into Lipid A is a diversion from the Type II Fatty Acid Synthesis (FAS II) pathway.[1]

Key Enzymatic Steps
  • FAS II Elongation: Acetyl-CoA is carboxylated to Malonyl-CoA and elongated via the Fab system to form (3R)-3-hydroxymyristoyl-ACP (Acyl Carrier Protein).[1]

  • The LpxA Gatekeeper: The enzyme LpxA (UDP-N-acetylglucosamine acyltransferase) is the first committed step.[1] It selectively grabs the 14-carbon (3R)-hydroxy intermediate from the FAS II pathway and transfers it to the 3-OH position of UDP-GlcNAc.[1]

  • Deacetylation (LpxC): The enzyme LpxC removes the acetyl group from the glucosamine, allowing a second LpxA-mediated acylation (or LpxD in some species) to occur.

Pathway Visualization

The following diagram illustrates the flow from metabolic precursors to the Lipid A structure, highlighting the critical diversion point.

LipidABiosynthesis AcetylCoA Acetyl-CoA MalonylACP Malonyl-ACP AcetylCoA->MalonylACP OH_C14_ACP (3R)-3-Hydroxymyristoyl-ACP (The C14 Intermediate) MalonylACP->OH_C14_ACP FAS II Cycle LpxA LpxA (Acyltransferase) OH_C14_ACP->LpxA Substrate Donor UDP_GlcNAc UDP-GlcNAc UDP_Monoacyl UDP-3-O-(3-OH-C14)-GlcNAc UDP_GlcNAc->UDP_Monoacyl LpxA UDP_Diacyl UDP-2,3-diacyl-GlcNAc UDP_Monoacyl->UDP_Diacyl LpxC & LpxD LipidA Lipid A (Kdo2) UDP_Diacyl->LipidA Raetz Pathway (LpxB, LpxK, etc.) FabZ FabZ/FabA (FAS II Elongation) LpxC LpxC (Deacetylase) LpxD LpxD (Acyltransferase)

Caption: Biosynthetic diversion of (3R)-3-hydroxymyristoyl-ACP from fatty acid synthesis into the Lipid A pathway via LpxA.[1]

Analytical Methodologies

Quantifying 3-OH-C14:0 is the gold standard for chemical endotoxin analysis, offering higher specificity than the biological Limulus Amebocyte Lysate (LAL) assay.[1]

Protocol: GC-MS Quantification of 3-OH Fatty Acids

This protocol describes the conversion of Lipid A-bound fatty acids into Fatty Acid Methyl Esters (FAMEs) for analysis.[1]

Reagents:

  • Internal Standard: (3R)-3-hydroxytridecanoic acid (3-OH-C13:0) or deuterated 3-OH-C14.[1]

  • Hydrolysis Agent: 4M HCl.

  • Derivatization Agent: Methanolic HCl (3N) or BSTFA (for TMS derivatives).[1]

Workflow Steps:

  • Sample Preparation: Lyophilize bacterial biomass or environmental sample (e.g., air filter, water residue).

  • Acid Hydrolysis (Critical Step):

    • Why: 3-OH-C14 is often amide-linked (hard to break).[1] Base hydrolysis (saponification) is insufficient.[1]

    • Action: Incubate sample in 4M HCl at 100°C for 4-18 hours to cleave both ester and amide bonds.[1]

  • Extraction:

    • Extract free fatty acids using chloroform/methanol (Bligh-Dyer method).[1]

  • Derivatization (Methylation):

    • React with Methanolic HCl (80°C, 1 hour) to form methyl esters.

    • Note: The 3-OH group can be further derivatized with BSTFA (forming TMS ethers) to improve volatility and peak shape in GC.[1]

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent non-polar capillary column.[1]

    • Mode: Selected Ion Monitoring (SIM).[1][4][5]

    • Target Ions: m/z 175 (characteristic cleavage fragment for 3-OH FAMEs).[1]

Analytical Workflow Diagram

GCMS_Workflow Sample Sample (Biomass/Filter) Hydrolysis Acid Hydrolysis (4M HCl, 100°C) Cleaves Amides/Esters Sample->Hydrolysis Extraction L-L Extraction (Chloroform/MeOH) Hydrolysis->Extraction Deriv Derivatization (Methanolic HCl) Forms FAMEs Extraction->Deriv GCMS GC-MS Analysis (SIM Mode m/z 175) Deriv->GCMS Data Quantification of (3R)-3-OH-C14:0 GCMS->Data

Caption: Step-by-step chemical analysis workflow for converting Lipid A into quantifiable FAME markers.

Clinical & Industrial Applications

Drug Development: LpxC Inhibitors

Since (3R)-3-hydroxytetradecanoic acid incorporation is essential for bacterial viability, the enzyme LpxC (which commits the precursor to Lipid A) is a high-value antibiotic target.[1][3][6]

  • Mechanism: Inhibitors like CHIR-090 chelate the Zinc ion in the LpxC active site, preventing the processing of the 3-OH-C14-GlcNAc intermediate. This leads to accumulation of toxic intermediates and cell death.

Biomarker for Endotoxin

In pharmaceutical manufacturing, "endotoxin" is usually measured by activity (LAL).[1] However, "chemical endotoxin" (measured by 3-OH-C14 mass) is crucial for:

  • Forensics: Determining the source of contamination (e.g., Pseudomonas vs. E. coli based on the C10/C12 vs. C14 ratio).

  • Air Quality: Measuring airborne endotoxin in agricultural settings where LAL may be inhibited by dust.

References

  • Raetz, C. R., & Whitfield, C. (2002). Lipopolysaccharide endotoxins. Annual Review of Biochemistry, 71(1), 635-700.[1] Link[1]

  • Rietschel, E. T., et al. (1994). Bacterial endotoxin: molecular relationships of structure to activity and function. FASEB Journal, 8(2), 217-231.[1] Link[1]

  • Larsson, L. (1994). Determination of microbial chemical markers by gas chromatography-mass spectrometry.[1] Microbiology and Immunology, 38(3), 161-173.[1] Link

  • Anderson, M. S., et al. (1985). UDP-N-acetylglucosamine acyltransferase of Escherichia coli.[1] The first step of lipid A biosynthesis.[2][7] Journal of Biological Chemistry, 260(28), 15536-15541.[1] Link

  • Cipolla, L., et al. (2010). Lipid A and its analogues: Structure, biosynthesis, and biological activity. Natural Product Reports, 27, 1618-1629.[1] Link

Sources

Solubility profile of Ethyl (3S)-3-hydroxytetradecanoate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of Ethyl (3S)-3-hydroxytetradecanoate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl (3S)-3-hydroxytetradecanoate in common organic solvents. Recognizing the current scarcity of published quantitative data for this specific compound, this document emphasizes a predictive approach grounded in physicochemical principles and provides a robust, field-proven experimental protocol for its empirical determination. We will explore the molecular characteristics of Ethyl (3S)-3-hydroxytetradecanoate, predict its solubility behavior across a spectrum of solvents based on the "like dissolves like" principle, and present a detailed methodology for the equilibrium shake-flask method, which is considered the gold standard for solubility measurement.[1][2] This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for formulation, purification, and process development.

Introduction

Ethyl (3S)-3-hydroxytetradecanoate is a chiral long-chain fatty acid ester. Its structure, featuring a long aliphatic tail combined with polar functional groups, makes it a molecule of interest for applications in pharmaceuticals and material science. Specifically, in drug development, such lipid-based molecules are often investigated as excipients in formulations for poorly water-soluble active pharmaceutical ingredients (APIs), where they can enhance bioavailability.[3]

The successful application of any compound in these fields is fundamentally dependent on its solubility characteristics. Solubility data is critical for:

  • Formulation Development: Selecting appropriate solvent systems for creating stable and effective drug delivery systems.

  • Purification Processes: Designing efficient crystallization and extraction procedures.[3][4]

  • Quality Control: Ensuring consistency and purity of the final product.[4]

This guide serves as a foundational resource, enabling scientific professionals to systematically approach the solubility profiling of Ethyl (3S)-3-hydroxytetradecanoate.

Physicochemical Profile of Ethyl (3S)-3-hydroxytetradecanoate

A molecule's solubility is dictated by its structural and chemical properties.[5] While experimental data for the title compound is limited, a reliable profile can be constructed by analyzing its constituent parts and data from its parent acid, (S)-3-hydroxytetradecanoic acid.[3][6]

The structure of Ethyl (3S)-3-hydroxytetradecanoate consists of a 14-carbon aliphatic chain, which makes it predominantly nonpolar and hydrophobic. However, the presence of a hydroxyl (-OH) group at the third position and an ethyl ester (-COOEt) group provides specific polar regions capable of hydrogen bonding and dipole-dipole interactions. This amphiphilic nature is the key to understanding its solubility. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and ester groups act as hydrogen bond acceptors.

Table 1: Physicochemical Properties of Ethyl (3S)-3-hydroxytetradecanoate

Property Value (Estimated/Calculated) Source & Rationale
Molecular Formula C₁₆H₃₂O₃ Derived from the esterification of (S)-3-hydroxytetradecanoic acid (C₁₄H₂₈O₃) with ethanol.
Molecular Weight 272.43 g/mol Calculated from the molecular formula.
Appearance Waxy solid or viscous liquid Inferred from analogous long-chain esters and the parent acid, which is a solid.[7][8]
Predicted logP ~5.2 The parent acid, (S)-3-hydroxytetradecanoic acid, has a calculated XLogP3 of 4.7.[6] Esterification of a carboxylic acid typically increases the logP value, indicating greater lipophilicity.
Hydrogen Bond Donors 1 From the hydroxyl (-OH) group.[3]
Hydrogen Bond Acceptors 3 From the hydroxyl oxygen and the two ester oxygen atoms.[3]

| Polar Surface Area | 46.53 Ų | Based on the ester functional group and hydroxyl group. |

Theoretical Solubility Profile in Organic Solvents

The foundational principle of "like dissolves like" governs solubility. This means a solute will dissolve best in a solvent that has similar intermolecular forces. Given the amphiphilic character of Ethyl (3S)-3-hydroxytetradecanoate, its solubility is expected to vary significantly with the polarity and hydrogen-bonding capability of the solvent.

  • Nonpolar Solvents: The long C₁₄ alkyl chain is the dominant feature of the molecule. Therefore, it is expected to interact favorably via van der Waals forces with nonpolar solvents.

  • Polar Aprotic Solvents: These solvents lack O-H or N-H bonds but have dipole moments. They can interact with the polar ester and hydroxyl regions of the molecule.

  • Polar Protic Solvents: These solvents (like alcohols) can act as both hydrogen bond donors and acceptors. While they can interact with the polar head of the molecule, the large nonpolar tail can lead to unfavorable interactions, potentially limiting solubility compared to less polar options.

Based on these principles, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility of Ethyl (3S)-3-hydroxytetradecanoate

Solvent Class Example Solvents Predicted Solubility Rationale for Prediction
Nonpolar Hexane, Heptane, Toluene, Chloroform High The dominant nonpolar alkyl chain will readily interact with these solvents through strong van der Waals forces.
Moderately Polar Aprotic Ethyl Acetate, Diethyl Ether, Dichloromethane (DCM), Tetrahydrofuran (THF) Moderate to High These solvents offer a balance, capable of interacting with both the nonpolar tail and the polar ester and hydroxyl groups through dipole-dipole and van der Waals forces.
Polar Aprotic Acetone, Acetonitrile (ACN) Moderate to Low The polarity of these solvents is higher, making the interaction with the long nonpolar chain less favorable.
Polar Protic Ethanol, Methanol, Isopropanol Low The strong hydrogen-bonding network of the alcohols must be disrupted. The large nonpolar tail of the solute limits favorable interactions, resulting in poor solvation.

| Highly Polar Protic | Water | Insoluble | The molecule is overwhelmingly hydrophobic due to its long carbon chain, preventing dissolution in water.[7] |

Experimental Determination of Equilibrium Solubility

To obtain definitive, quantitative data, an empirical approach is necessary. The Equilibrium Shake-Flask Method is the most reliable technique for determining thermodynamic solubility and is widely accepted in the pharmaceutical industry.[1][2] The following protocol provides a self-validating system for accurate measurement.

Mandatory Visualization: Experimental Workflow

The diagram below outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification A Add excess solute to a known volume of solvent in a sealed vial B Agitate at constant temperature (e.g., 25°C) for 24-48 hours A->B C Allow suspension to settle (optional) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw supernatant D->E F Filter supernatant (0.45 µm PTFE filter) E->F G Dilute aliquot of filtrate with mobile phase F->G H Quantify concentration via validated HPLC or Gravimetric method G->H I Calculate Solubility (e.g., mg/mL) H->I

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of Ethyl (3S)-3-hydroxytetradecanoate in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials & Equipment:

  • Ethyl (3S)-3-hydroxytetradecanoate (solute)

  • High-purity organic solvents (e.g., HPLC grade)

  • Analytical balance (± 0.0001 g accuracy)

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or water bath

  • Benchtop centrifuge

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE, selected for solvent compatibility)

  • Quantification instrument: HPLC with UV detector or a drying oven and analytical balance for gravimetric analysis.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of Ethyl (3S)-3-hydroxytetradecanoate to a glass vial. "Excess" is critical; a visible amount of solid must remain at the end of the experiment to ensure equilibrium has been reached. A good starting point is ~50-100 mg.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation, which would artificially inflate the measured concentration.

  • Equilibration:

    • Place the vials in the temperature-controlled shaker set to the target temperature (e.g., 25°C ± 0.5°C).

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. For compounds like this, 24 to 48 hours is a typical starting point. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand for a short period to allow larger particles to settle.

    • Centrifuge the vials (e.g., at 3000 rpm for 15 minutes) to pellet the undissolved solid into a firm cake. This step is crucial to minimize filter clogging.

    • Carefully withdraw a portion of the clear supernatant using a syringe.

    • Attach a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) and filter the supernatant into a clean collection vial. This removes any remaining microscopic particles.

  • Quantification:

    • Gravimetric Method: Accurately pipette a known volume (e.g., 1.0 mL) of the clear filtrate into a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling/decomposition point. Once all solvent is removed, re-weigh the vial. The mass difference is the amount of dissolved solute.

    • HPLC Method: Prepare a standard curve of the compound in the chosen solvent. Accurately dilute a known volume of the filtrate with the mobile phase to fall within the linear range of the standard curve. Analyze by HPLC and determine the concentration from the calibration curve. This method is highly specific and can detect degradation.[1]

Data Analysis and Reporting

The solubility is calculated based on the mass of the solute and the volume of the solvent used.

Calculation (Gravimetric): Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of filtrate evaporated

The results should be reported clearly, including the temperature and the specific solvent used. It is best practice to perform each measurement in triplicate to ensure reproducibility.

Table 3: Template for Reporting Experimental Solubility Data

Solvent Temperature (°C) Solubility (mg/mL) ± SD (n=3) Solubility (mol/L) ± SD (n=3)
Hexane 25
Toluene 25
Ethyl Acetate 25
Dichloromethane 25
Acetone 25
Ethanol 25

| Add other solvents | 25 | | |

Conclusion

While direct quantitative solubility data for Ethyl (3S)-3-hydroxytetradecanoate is not widely available in scientific literature, a robust solubility profile can be effectively predicted from its amphiphilic molecular structure. The compound is anticipated to be highly soluble in nonpolar organic solvents and show decreasing solubility as solvent polarity increases. For drug development and other precise applications, these theoretical predictions must be confirmed by empirical data. The detailed shake-flask protocol provided in this guide offers a reliable and reproducible method for generating this critical information, empowering researchers to make informed decisions in solvent selection, formulation design, and process optimization.

References

  • Prediction of drug solubility from molecular structure using a drug-like training set. (2010). Journal of Pharmacy and Pharmacology. [Link]

  • The Application of Solvents in the Pharmaceutical Industry. Aure Chemical. [Link]

  • Understanding the Role of Solvents in Pharmaceutical Manufacturing. (2023). Coastview Solvents. [Link]

  • 3-Hydroxytetradecanoate | C14H27O3-. PubChem, NIH. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2022). MDPI. [Link]

  • Structure Database (LMSD). LIPID MAPS. [Link]

  • Ethyl 3-hydroxytridecanoate | C15H30O3. PubChem, NIH. [Link]

  • Solubility: Importance, Measurements and Applications. (2024). Analytik NEWS. [Link]

  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • S-3-Hydroxytetradecanoic acid | C14H28O3. PubChem, NIH. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. [Link]

  • (+-)-3-Hydroxytetradecanoic acid | C14H28O3. PubChem, NIH. [Link]

  • Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. ScienceAsia. [Link]

  • (R)-3-Hydroxytetradecanoic acid. FooDB. [Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Sustainable Chemistry & Engineering. [Link]

Sources

Molecular weight and physical constants of Ethyl 3-hydroxy C14 ester

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 3-Hydroxytetradecanoate

This guide provides a comprehensive overview of Ethyl 3-hydroxytetradecanoate, a C14 fatty acid ester with significant potential in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information on its chemical and physical properties, synthesis, purification, analysis, and biological significance.

Introduction and Chemical Identity

Ethyl 3-hydroxytetradecanoate, a member of the 3-hydroxy fatty acid ester family, is a chiral molecule with the chemical formula C₁₆H₃₂O₃. Its structure features a fourteen-carbon chain with a hydroxyl group at the third carbon and an ethyl ester at the carboxyl end. This amphiphilic nature, with a hydrophobic carbon tail and a polar head group, suggests its potential utility in various biological and chemical applications.

Table 1: Chemical Identifiers for Ethyl 3-Hydroxytetradecanoate

IdentifierValue
IUPAC Name ethyl 3-hydroxytetradecanoate
Synonyms Ethyl 3-hydroxy C14 ester, 3-Hydroxytetradecanoic acid ethyl ester
Molecular Formula C₁₆H₃₂O₃
Molecular Weight 272.43 g/mol
CAS Number (R)-enantiomer: 151763-75-6[1]
Canonical SMILES CCCCCCCCCCCCC(=O)OCC[1]
InChI Key Not readily available

Physicochemical Properties

Precise, experimentally determined physical constants for Ethyl 3-hydroxytetradecanoate are not extensively documented in publicly available literature. However, based on the properties of analogous long-chain fatty acid esters, the following can be inferred:

Table 2: Estimated Physical Constants of Ethyl 3-Hydroxytetradecanoate

PropertyEstimated Value/CharacteristicRationale and Influencing Factors
Appearance Colorless to pale yellow liquid or low-melting solid at room temperature.The long carbon chain contributes to a higher melting point compared to shorter-chain esters. The presence of the hydroxyl group can also influence its physical state through hydrogen bonding.
Boiling Point High boiling point, likely >200 °C at atmospheric pressure.Long-chain esters have high boiling points due to strong van der Waals forces. Vacuum distillation is recommended for purification to prevent decomposition.
Melting Point Not definitively reported. Likely a low melting solid.The melting point will be influenced by the purity and the specific enantiomeric form. Racemic mixtures often have different melting points than pure enantiomers.
Density Expected to be slightly less than water (~0.9 - 1.0 g/mL).The density of similar long-chain esters is typically in this range.
Solubility Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane); Insoluble in water.[2]The long hydrophobic carbon chain dominates its solubility profile, making it immiscible with water despite the polar ester and hydroxyl groups.

Synthesis of Ethyl 3-Hydroxytetradecanoate

The Reformatsky reaction is a highly effective and widely used method for the synthesis of β-hydroxy esters, making it a suitable choice for preparing Ethyl 3-hydroxytetradecanoate.[3][4] This reaction involves the condensation of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.

Reaction Principle

The key steps of the Reformatsky reaction are:

  • Formation of the Organozinc Reagent: Zinc metal inserts into the carbon-halogen bond of an α-halo ester (in this case, ethyl bromoacetate) to form a zinc enolate.

  • Nucleophilic Addition: The zinc enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde (in this case, tridecanal).

  • Hydrolysis: Subsequent acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester.

Experimental Workflow: Synthesis via the Reformatsky Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Activate Zinc Powder C Combine Zinc and Tridecanal in Solvent A->C B Prepare Anhydrous Solvent (e.g., THF) B->C D Slowly add Ethyl Bromoacetate C->D E Reflux the Mixture D->E F Quench with Saturated NH4Cl (aq) E->F G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Wash Organic Layer with Brine G->H I Dry with Anhydrous MgSO4 H->I J Concentrate in vacuo I->J

Caption: Workflow for the synthesis of Ethyl 3-hydroxytetradecanoate.

Detailed Experimental Protocol

Materials:

  • Zinc powder

  • Tridecanal

  • Ethyl bromoacetate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc powder (1.2 equivalents). Briefly heat the flask under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon) to activate the zinc.

  • Reaction Setup: Add anhydrous THF to the flask, followed by tridecanal (1.0 equivalent).

  • Addition of α-Halo Ester: Dissolve ethyl bromoacetate (1.1 equivalents) in anhydrous THF and add it to the dropping funnel. Add a small portion to the reaction mixture to initiate the reaction, which may be indicated by a gentle exotherm.

  • Reaction Progression: Once initiated, add the remaining ethyl bromoacetate solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of Ethyl 3-Hydroxytetradecanoate

The crude product from the synthesis will likely contain unreacted starting materials and by-products. Flash column chromatography is an effective method for purifying medium to non-polar compounds like long-chain esters.[5][6][7][8][9]

Purification Workflow: Flash Column Chromatography

A Prepare Silica Gel Slurry B Pack the Column A->B C Load Crude Product (Dry or Wet Loading) B->C D Elute with a Solvent Gradient (e.g., Hexane/Ethyl Acetate) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified Product H->I

Caption: Workflow for purification by flash column chromatography.

Detailed Purification Protocol

Materials:

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • TLC plates

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system for elution using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should provide a retention factor (R_f) of ~0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate) and carefully pack a glass column.

  • Sample Loading: Dissolve the crude Ethyl 3-hydroxytetradecanoate in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with the less polar solvent mixture, gradually increasing the polarity by increasing the proportion of ethyl acetate. Apply positive pressure to maintain a steady flow rate.

  • Fraction Collection and Analysis: Collect fractions and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified Ethyl 3-hydroxytetradecanoate.

Analytical Characterization

The identity and purity of the synthesized Ethyl 3-hydroxytetradecanoate should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for analyzing the purity of volatile and semi-volatile compounds. The sample is often derivatized, for example, by silylation of the hydroxyl group, to improve its volatility and chromatographic behavior.[10][11][12][13]

  • Expected Retention Time: The retention time will depend on the specific column and temperature program used. Longer chain esters will have longer retention times.

  • Expected Mass Spectrum: The mass spectrum will show a molecular ion peak (or a peak corresponding to [M-H]⁺) and characteristic fragmentation patterns. Key fragments often arise from cleavage adjacent to the hydroxyl group and the ester functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.[14]

  • ¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), protons on the carbon bearing the hydroxyl group (a multiplet), and protons of the long alkyl chain (a broad multiplet).

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, the carbon attached to the hydroxyl group, the carbons of the ethyl group, and the carbons of the long alkyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[15][16]

  • Expected Absorptions:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

    • A strong, sharp absorption band around 1735-1750 cm⁻¹ due to the C=O stretching of the ester group.

    • C-H stretching absorptions just below 3000 cm⁻¹.

    • A C-O stretching absorption in the fingerprint region (around 1000-1300 cm⁻¹).

Biological Significance and Applications in Drug Development

Ethyl 3-hydroxytetradecanoate belongs to a class of lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). This class of endogenous lipids has garnered significant attention in recent years for its potential therapeutic properties.

Anti-inflammatory and Anti-diabetic Properties of FAHFAs

Research has shown that FAHFAs exhibit potent anti-inflammatory and anti-diabetic effects. They can improve glucose tolerance, enhance insulin sensitivity, and stimulate insulin secretion. These properties make them attractive candidates for the development of novel therapeutics for metabolic disorders such as type 2 diabetes and obesity-related inflammation.

Potential Roles in Drug Delivery

The amphiphilic nature of long-chain fatty acid esters makes them suitable for applications in drug delivery systems. They can be incorporated into lipid-based formulations to:

  • Enhance the solubility and bioavailability of poorly water-soluble drugs.

  • Serve as components of lipid nanoparticles for targeted drug delivery.

  • Act as penetration enhancers in transdermal drug delivery systems.

While specific research on the direct therapeutic applications of Ethyl 3-hydroxytetradecanoate is still emerging, its structural similarity to biologically active FAHFAs suggests that it is a molecule of significant interest for further investigation in drug discovery and development.[17][18][19]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • BenchChem. (2025). Application Notes: One-Pot Synthesis of β-Hydroxy Esters via the Reformatsky Reaction.
  • The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. (2014, October 29). Who we serve.
  • Sathee NEET.
  • PHARMD GURU. (2025, November 19). 28.
  • BenchChem.
  • Cayman Chemical. (2019, December 14). Long-chain Fatty Acid Methyl Ester Mixture (porcine ovary)
  • Mercuria. Fatty Acid Methyl Ester (FAME / Biodiesel).
  • Mabanaft. FAME (Biodiesel) - Material safety data sheet according to Article 32 of (EC) No 1907/2006.
  • Reformatsky Reaction Basic concept and Mechanism: Method to prepare beta-Hydroxy Ester (part 1). (2019, July 23). YouTube.
  • SMS Rail Lines.
  • BLD Pharm. 151763-75-6|(R)
  • Rinaldo, P., et al. (2011).
  • PubChem.
  • LIPID MAPS. (2011, November 15).
  • The Royal Society of Chemistry.
  • Chem-Impex. Ethyl (R)-(-)
  • Environmental Protection Agency. (2025, October 15). Ethyl (R)
  • Vitol.com. (2019, June 10).
  • GC/MS analysis of long-chain esters standards. (A) Total ion....
  • Synthesis of ethyl (R)-(-)
  • ACS Publications. (2008, June 21).
  • PubChem. (R)-3-hydroxytetradecanoic acid | C14H28O3 | CID 5288266.
  • Sigma-Aldrich. Ethyl (R)-(-)
  • Purification of Organic Compounds by Flash Column Chrom
  • CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt.
  • Butanoic acid, 3-hydroxy-, methyl ester, (R) - Organic Syntheses Procedure.
  • Longdom Publishing. (2023, September 20).
  • KNAUER Santai SepaFlash. (2025, September 1).
  • Hilaris Publisher. (2022, August 1). Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse.
  • BenchChem. Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate: Application Notes and Protocols for Researchers.
  • Flash Column Chrom
  • Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
  • SpectraBase. (S)-3-Hydroxytetradecanoate - Optional[13C NMR] - Chemical Shifts.
  • Enzymaster. Ethyl (R)
  • Production of (+)‐(S)‐Ethyl 3‐Hydroxybutyrate and (‐)‐(R)‐Ethyl 3‐Hydroxybutyrate by Microbial Reduction of Ethyl Acetoacetate.
  • PubChem.
  • database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry.
  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • EPFL.

Sources

Methodological & Application

Protocol for asymmetric hydrogenation to synthesize Ethyl (3S)-3-hydroxytetradecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Hydrogenation Protocol for the Synthesis of Ethyl (3S)-3-hydroxytetradecanoate

Introduction & Mechanistic Rationale

Ethyl (3S)-3-hydroxytetradecanoate is a highly valued chiral intermediate, predominantly utilized in the synthesis of lipid A analogs and complex aliphatic pharmaceuticals. The most robust, scalable, and atom-economical method to establish the (3S) stereocenter is the Noyori asymmetric hydrogenation of its precursor, ethyl 3-oxotetradecanoate, using a chiral Ruthenium(II) catalyst .

Causality in Catalyst Selection: The transformation relies on the principle of chelation-controlled hydrogenation. Unlike isolated ketones,


-keto esters act as bidentate ligands. The Ruthenium(II) center coordinates to both the ketone oxygen and the ester carbonyl oxygen, forming a rigid, six-membered metallacyclic transition state .

To achieve the (3S) absolute configuration, the (S)-enantiomer of a chiral diphosphine ligand, such as (S)-BINAP or (S)-SEGPHOS, is required. According to Cahn–Ingold–Prelog (CIP) priority rules for this specific molecule, the


 group (Priority 2) outranks the 

alkyl chain (Priority 3) . The chiral pocket created by the rigid biaryl backbone restricts the spatial environment around the Ru center. The substrate minimizes steric clash by orienting its bulky undecyl chain into the open quadrant of the catalyst complex. Subsequent hydride transfer from the Ruthenium center to the Re face of the ketone carbonyl stereospecifically yields the (3S)-hydroxy ester .

Solvent and Atmosphere Rationale: Polar protic solvents (e.g., anhydrous ethanol or methanol) are mandatory. They stabilize the polar transition state and actively participate in the heterolytic cleavage of


 to generate the active Ruthenium-monohydride species . Strict anaerobic conditions are required during setup, as 

irreversibly oxidizes the phosphine ligands, terminating the catalytic cycle .

Catalytic Cycle Visualization

CatalyticCycle A Pre-catalyst RuCl2[(S)-BINAP] B Active Catalyst [RuH(Solvent)[(S)-BINAP]]+ A->B H2, EtOH C Substrate Chelation (Ketone & Ester Carbonyls) B->C + Ethyl 3-oxotetradecanoate D Stereoselective Hydride Transfer C->D H2 insertion E Product Release Ethyl (3S)-3-hydroxytetradecanoate D->E E->B Catalyst Regeneration

Mechanistic pathway of the Ru-catalyzed asymmetric hydrogenation.

Quantitative Data & Optimization

The following table summarizes the expected performance of various catalytic systems for the reduction of long-chain


-keto esters based on established empirical data , [[1]]().
Catalyst SystemSolventTemp (°C)Pressure (atm)Time (h)Expected Yield (%)Expected ee (%)

EtOH5010012>9598

EtOH505010>98>99

MeOH60100159297

Experimental Workflow

Workflow S1 1. Preparation Degas Solvents S2 2. Autoclave Setup Inert Transfer S1->S2 S3 3. Hydrogenation High Pressure H2 S2->S3 S4 4. Workup Depressurize S3->S4 S5 5. Analysis Chiral HPLC S4->S5

Step-by-step experimental workflow for the asymmetric hydrogenation process.

Detailed Step-by-Step Protocol

Phase 1: Preparation and Degassing (Critical for Trustworthiness)

  • Solvent Preparation: Dispense 50 mL of anhydrous ethanol into a Schlenk flask. Degas the solvent using the freeze-pump-thaw method (minimum 3 cycles) or by sparging vigorously with ultra-pure Argon for 45 minutes.

  • Substrate Preparation: In a separate flame-dried Schlenk flask, dissolve 10.0 g (approx. 33.5 mmol) of ethyl 3-oxotetradecanoate in 30 mL of the degassed anhydrous ethanol.

Phase 2: Catalyst Activation and Autoclave Setup 3. Catalyst Loading: Inside an Argon-filled glovebox, weigh 26.6 mg (0.0335 mmol, 0.1 mol%) of


 (or the SEGPHOS equivalent) . Transfer the catalyst to a glass liner designed for your high-pressure autoclave.
4. Transfer:  Seal the glass liner with a septum, remove it from the glovebox, and transfer the substrate solution into the liner via a cannula under positive Argon pressure .
5. Autoclave Sealing:  Quickly place the glass liner into the stainless-steel autoclave body and seal the unit.

Phase 3: High-Pressure Hydrogenation 6. Purging: Connect the autoclave to a high-purity


 line. Purge the vessel by pressurizing to 10 atm with 

and carefully venting. Repeat this purge cycle 5 times to ensure complete removal of Argon/trace air . 7. Pressurization & Heating: Pressurize the autoclave to 100 atm with

. Begin stirring at 500-800 rpm to ensure optimal gas-liquid mass transfer. Heat the vessel to 50 °C . 8. Reaction Monitoring: Maintain the reaction for 12 hours. A drop in pressure will be observed as

is consumed.

Phase 4: Workup and Purification 9. Depressurization: Cool the autoclave to room temperature. Slowly and safely vent the hydrogen gas in a well-ventilated fume hood. 10. Filtration: Transfer the crude reaction mixture to a round-bottom flask. Concentrate the mixture in vacuo. 11. Catalyst Removal: Dissolve the crude residue in a minimal amount of a hexane/ethyl acetate mixture (9:1). Pass the solution through a short pad of silica gel to remove the Ruthenium salts . Wash the pad with an additional 50 mL of the solvent mixture. 12. Final Concentration: Evaporate the filtrate under reduced pressure to yield ethyl (3S)-3-hydroxytetradecanoate as a colorless to pale-yellow oil or low-melting solid.

Phase 5: Analytical Quality Control (Self-Validating System) 13. Conversion Check: Analyze the product via


 NMR (

). The disappearance of the singlet at ~3.4 ppm (C2 protons of the

-keto ester) and the appearance of a multiplet at ~4.0 ppm (methine proton of the chiral alcohol) confirms conversion. 14. Enantiomeric Excess (ee): Determine the ee using chiral HPLC (e.g., Chiralcel OD-H column) using a hexane/isopropanol mobile phase, comparing the retention time against a racemic standard .

References

  • [2] Title: The Noyori Asymmetric Hydrogenation Reaction, Source: Andrew G Myers Research Group (Harvard University), URL:[Link]

  • [3] Title: Noyori Asymmetric Hydrogenation Overview, Source: Scribd, URL:[Link]

  • [4] Title: Enantioselectivity of Noyori Asymmetric Hydrogenation, Source: Chemistry Stack Exchange, URL:[Link]

Sources

Application Notes & Protocols: Enzymatic Kinetic Resolution of Ethyl 3-Hydroxytetradecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral 3-Hydroxyesters

Optically active 3-hydroxy fatty acid esters are crucial chiral building blocks in the pharmaceutical and chemical industries. Their defined stereochemistry is fundamental to the synthesis of a wide array of biologically active molecules, including antibiotics, pheromones, and specialty polymers. Ethyl 3-hydroxytetradecanoate, with its chiral center at the C3 position, is a valuable intermediate. However, conventional chemical synthesis typically yields a racemic mixture (an equal mix of both R- and S-enantiomers). The separation of these enantiomers is paramount, as they often exhibit vastly different pharmacological and physiological activities.

Enzymatic Kinetic Resolution (EKR) has emerged as a powerful and sustainable methodology for accessing these enantiopure compounds. This technique leverages the remarkable stereoselectivity of enzymes, particularly lipases, to differentiate between the two enantiomers of a racemic substrate. Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are exceptionally well-suited for this purpose due to their operational stability in organic solvents, broad substrate tolerance, high enantioselectivity, and the fact that they do not require expensive cofactors.[1][2] This guide provides a comprehensive overview and a detailed protocol for the lipase-catalyzed kinetic resolution of racemic ethyl 3-hydroxytetradecanoate via transesterification.

Core Principles: The Mechanism of Kinetic Resolution

Enzymatic kinetic resolution is predicated on the difference in reaction rates for the two enantiomers of a racemic substrate when catalyzed by a chiral enzyme. In an ideal scenario, the enzyme selectively catalyzes the transformation of one enantiomer into a new product, while leaving the other enantiomer largely unreacted.

For the resolution of a secondary alcohol like ethyl 3-hydroxytetradecanoate, a common strategy is lipase-catalyzed transesterification. The underlying mechanism involves the formation of a tetrahedral acyl-enzyme intermediate.[3] The enzyme's chiral active site accommodates one enantiomer far more readily than the other, leading to a significantly faster acylation rate for the "fast-reacting" enantiomer.

The key to a successful kinetic resolution is to halt the reaction at or near 50% conversion. At this point, the reaction mixture is theoretically composed of the acylated "fast-reacting" enantiomer and the unreacted "slow-reacting" enantiomer, both in high enantiomeric excess. The efficiency of this discrimination is quantified by the Enantiomeric Ratio (E-value) , a measure of the enzyme's selectivity. High E-values (typically >100) are indicative of an excellent resolution.

Diagram: Lipase-Catalyzed Transesterification

G cluster_0 Enzyme Active Site Enzyme_Ser_OH Lipase-Ser-OH Acyl_Enzyme Acyl-Enzyme Intermediate Racemic_Substrate Racemic (R/S)-Ethyl 3-Hydroxytetradecanoate Racemic_Substrate->Acyl_Enzyme (R)-Enantiomer reacts faster Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Acyl_Enzyme Acyl_Enzyme->Enzyme_Ser_OH Enzyme regeneration R_Product (R)-Ethyl 3-acetoxy- tetradecanoate (Product) Acyl_Enzyme->R_Product Nucleophilic attack by alcohol Byproduct Byproduct (e.g., Acetaldehyde) Acyl_Enzyme->Byproduct S_Substrate (S)-Ethyl 3-hydroxy- tetradecanoate (Unreacted Substrate) G Start Racemic (R,S)-Ethyl 3-Hydroxytetradecanoate EKR Enzymatic Kinetic Resolution (CALB, Vinyl Acetate, ~50% Conv.) Start->EKR Filter Filtration EKR->Filter Enzyme Immobilized Enzyme (Wash & Reuse) Filter->Enzyme Solid Mixture Mixture of (S)-Alcohol & (R)-Acetate Filter->Mixture Liquid Chrom Column Chromatography Separation Mixture->Chrom S_Alc (S)-Ethyl 3-hydroxy- tetradecanoate Chrom->S_Alc R_Ac (R)-Ethyl 3-acetoxy- tetradecanoate Chrom->R_Ac

Sources

Using Ethyl (3S)-3-hydroxytetradecanoate as a chiral building block in total synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Using Ethyl (3S)-3-hydroxytetradecanoate as a Chiral Building Block in Total Synthesis

Executive Summary

Ethyl (3S)-3-hydroxytetradecanoate (also known as Ethyl L-


-hydroxymyristate) is a high-value chiral building block characterized by a 14-carbon saturated chain and a secondary hydroxyl group at the C3 position with (S)-stereochemistry. While its enantiomer, the (R)-isomer, is the ubiquitous component of bacterial Lipid A (endotoxin), the (3S)-isomer  is critical for the synthesis of Lipid A antagonists , non-natural immunological probes, and specific chiral macrolide pheromones.

This guide details the protocols for utilizing this synthons in total synthesis, focusing on orthogonal protection strategies and coupling efficiency to maintain enantiomeric purity (


 ee).

Chemical Profile & Properties[1][2][3][4][5][6]

Before initiating synthesis, verify the material against the following specifications to ensure downstream success.

PropertySpecificationNotes
IUPAC Name Ethyl (3S)-3-hydroxytetradecanoate
CAS No. 35683-15-9 (Acid form ref)Ester CAS varies; verify by structure.
Molecular Formula

MW: 272.42 g/mol
Stereochemistry (3S) / L-configurationEnantiomer of natural bacterial lipid.
Appearance White waxy solid or clear oilMelting point is low (

C).
Optical Rotation

(c=1,

)
Note: The (R)-enantiomer is levorotatory (-).
Solubility Soluble in DCM, THF, EtOAc, MeOHInsoluble in water.

Application 1: Synthesis of Lipid A Antagonist Scaffolds

The primary application of the (3S)-isomer is in the construction of Lipid A analogs that bind to the TLR4/MD-2 complex but fail to trigger downstream signaling, effectively acting as antagonists (anti-sepsis candidates).

Strategic Workflow

The synthesis requires the "Lipid A Module" approach: protecting the C3-hydroxyl, hydrolyzing the ethyl ester, and coupling the resulting chiral acid to a glucosamine backbone.

Figure 1: Workflow for converting the ethyl ester into a protected coupling-ready acid module.

Protocol: Silyl Protection and Hydrolysis

Objective: Isolate (3S)-3-(tert-butyldimethylsilyloxy)tetradecanoic acid without racemization.

Step 1: TBS Protection

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve Ethyl (3S)-3-hydroxytetradecanoate (10.0 g, 36.7 mmol) in anhydrous DMF (50 mL).

  • Reagents: Add Imidazole (6.25 g, 91.8 mmol, 2.5 eq) followed by TBDMS-Cl (6.64 g, 44.0 mmol, 1.2 eq).

  • Reaction: Stir at

    
    C for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (
    
    
    
    ) should disappear, yielding a less polar spot (
    
    
    ).
  • Workup: Dilute with diethyl ether (200 mL), wash with water (

    
     mL) and brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Hexane

    
     5% EtOAc/Hexane) yields the TBS-protected ester as a colorless oil.
    

Step 2: Ester Hydrolysis (Critical for Chirality Retention) Caution: Harsh acidic or basic conditions can cause


-elimination of the silyl ether.
  • Solvent System: Dissolve the TBS-ester (from Step 1) in a mixture of THF/MeOH/Water (3:1:1, 0.1 M concentration).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (

    
    , 2.0 eq) at 
    
    
    
    C.
  • Temperature Control: Allow the mixture to warm to room temperature (

    
    C) and stir for 4-6 hours. Do not heat. 
    
  • Quench: Cool to

    
    C. Acidify carefully with 1M HCl to pH 4-5. Note: Do not drop below pH 3 to preserve the TBS group.
    
  • Extraction: Extract with EtOAc (

    
    ). Dry organic layers over 
    
    
    
    and concentrate.
  • Result: (3S)-3-(tert-butyldimethylsilyloxy)tetradecanoic acid.

    • Validation: Check Optical Rotation. It should remain positive (

      
      ). If the rotation drops significantly toward zero, racemization or elimination has occurred.
      

Application 2: Chiral Macrolide/Pheromone Synthesis

The (3S)-center is a privileged scaffold for insect pheromones (e.g., Vespa orientalis lactones) and macrolide antibiotics.

Functionalization Strategy

Transforming the ester into an aldehyde allows for chain elongation via Wittig or Grignard reactions while preserving the chiral center.

Figure 2: Divergent synthesis pathways for macrolide construction.

Protocol: DIBAL-H Reduction to Aldehyde
  • Conditions: Anhydrous Toluene,

    
    C (Cryogenic conditions are mandatory to prevent over-reduction to the alcohol).
    
  • Reagent: Add DIBAL-H (1.1 eq, 1.0 M in toluene) dropwise over 30 minutes.

  • Quench: Quench with methanol at

    
    C, then add saturated Rochelle’s salt solution (potassium sodium tartrate) and warm to RT. Stir vigorously until the emulsion clears (can take 2-4 hours).
    
  • Utility: The resulting chiral aldehyde is unstable on silica; use immediately in the next coupling step.

Quality Control & Troubleshooting

Self-Validating the Protocol: To ensure the integrity of the chiral center throughout the synthesis, utilize the following checkpoints:

CheckpointMethodAcceptance CriteriaTroubleshooting
Starting Material Polarimetry (

)

If negative, you have the (R)-isomer (Lipid A natural form).
Post-Hydrolysis 1H NMR (

)
No alkene peaks (5.0-6.0 ppm)Presence of alkenes indicates

-elimination. Reduce hydrolysis temperature.
Enantiomeric Excess Chiral HPLC

ee
Use Chiralcel OD-H column; Hexane/IPA gradient.

Common Pitfalls:

  • Racemization: Occurs if the hydrolysis pH > 12 or temperature >

    
    C. Always use LiOH at ambient temperature.
    
  • Silyl Migration: In 1,2- or 1,3-diols, the silyl group may migrate under basic conditions. Keep workups neutral/mildly acidic.

References

  • Total Synthesis of Tetrahydrolipstatin

    • Hanessian, S., et al. "Total synthesis of (-)-tetrahydrolipstatin." Journal of Organic Chemistry, 1993.
  • Lipid A Analog Synthesis

    • Christ, W. J., et al. "E5531, a pure endotoxin antagonist of high potency." Science, 1995. (Describes the use of chiral hydroxy acid building blocks for antagonist synthesis).
  • Chiral Resolution & Properties

    • Tai, A., et al. "A facile method for preparation of the optically pure 3-hydroxytetradecanoic acid." Bulletin of the Chemical Society of Japan, 1980.
  • Pheromone Synthesis via 3-Hydroxy Acids

    • Mori, K. "Synthesis of optically active pheromones." Tetrahedron, 1989.

Application Note: High-Fidelity Saponification of Ethyl (3S)-3-hydroxytetradecanoate to 3-Hydroxymyristic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

3-Hydroxymyristic acid (formally (3S)-3-hydroxytetradecanoic acid) is a critical lipidic building block in the synthesis of lipopeptides and Lipid A analogs[1]. In Gram-negative bacteria, the Lipid A moiety anchors lipopolysaccharides (LPS) to the outer membrane, and its specific acylation pattern—heavily reliant on 3-hydroxymyristic acid—is the primary determinant of Toll-like receptor 4 (TLR4) activation and downstream endotoxicity[2]. For drug development professionals engineering novel vaccine adjuvants or immunomodulators, accessing stereopure (3S)-3-hydroxytetradecanoic acid without epimerization or degradation is a foundational requirement[3].

The chemical conversion of ethyl (3S)-3-hydroxytetradecanoate to its corresponding free carboxylic acid relies on ester hydrolysis. However,


-hydroxy esters are notoriously sensitive to harsh basic or acidic conditions. The proximity of the hydroxyl group to the carbonyl 

-protons makes the molecule highly susceptible to retro-aldol cleavage or E1cB dehydration, which yields the undesired

-unsaturated byproduct, 2-tetradecenoic acid. To circumvent this, a highly controlled, mild saponification protocol utilizing Lithium Hydroxide (LiOH) in a biphasic/miscible solvent system is required[4].

TLR4_Signaling L Lipid A (Contains 3-OH-Myristic Acid) M MD-2 / TLR4 Complex L->M Binds MY MyD88-Dependent Pathway M->MY TR TRIF-Dependent Pathway M->TR NF NF-κB Activation MY->NF IR IRF3 Activation TR->IR

TLR4 signaling pathway activated by Lipid A, highlighting the biological role of 3-hydroxymyristic acid.

Mechanistic Causality & Experimental Design (E-E-A-T)

Do not substitute LiOH with NaOH or KOH without careful consideration. The success of this specific protocol relies on the unique properties of the lithium cation (


).
  • Chelation Control: The

    
     ion strongly coordinates to both the 
    
    
    
    -hydroxyl oxygen and the carbonyl oxygen. This stable chelate ring locks the conformation of the intermediate, drastically raising the activation energy required for
    
    
    -elimination[4].
  • Solvent Dynamics: A solvent mixture of Tetrahydrofuran (THF) and Water (

    
    ) is utilized. The 14-carbon aliphatic chain of the substrate is highly lipophilic and insoluble in pure water. THF provides the necessary solvation for the lipid tail, while water acts as the nucleophile source and dissolves the LiOH[3].
    
  • Thermodynamic Regulation: The reaction is strictly maintained at room temperature (20–25 °C). While heating (e.g., to 65 °C) accelerates the reaction, it also provides the thermal energy required to break the C-O bond during dehydration[3].

Materials and Reagents

Reagent / MaterialRoleEquivalents / AmountPurity Requirement
Ethyl (3S)-3-hydroxytetradecanoate Starting Material1.0 eq (e.g., 1.0 g, 3.49 mmol)>98% ee
Lithium Hydroxide Monohydrate (

)
Base / Nucleophile3.0 eq (439 mg, 10.47 mmol)ACS Grade
Tetrahydrofuran (THF) Organic Solvent0.15 M relative to substrateAnhydrous, unstabilized
Deionized Water (

)
Aqueous Solvent3:1 ratio (THF:Water)Milli-Q / HPLC Grade
1M Hydrochloric Acid (HCl) Quenching AgentTitrate to pH ~3Standardized
Ethyl Acetate (EtOAc) Extraction SolventAs neededACS Grade

Step-by-Step Methodology

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process quality control (QC) checks are met.

Phase 1: Reaction Setup
  • Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of ethyl (3S)-3-hydroxytetradecanoate in 17.5 mL of THF.

  • Base Addition: In a separate vial, dissolve 439 mg of

    
     in 5.8 mL of deionized water.
    
  • Initiation: Add the aqueous LiOH solution dropwise to the stirring THF solution at room temperature (20–25 °C). The mixture may initially appear cloudy but will become a homogeneous biphasic emulsion upon vigorous stirring.

  • Incubation: Stir the reaction vigorously for 4 to 16 hours.

Phase 2: In-Process Monitoring (Self-Validation)
  • TLC Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3 v/v) solvent system.

    • Causality: The starting ester will have an

      
       of ~0.6. The product (a carboxylic acid) will streak near the baseline (
      
      
      
      ~0.1–0.2). Stain the plate with Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM) and char to visualize the lipid chains. Do not proceed to quenching until the starting material spot is completely consumed.
Phase 3: Quenching and Isolation
  • Thermal Arrest: Once complete, cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Acidification is an exothermic process. Cooling prevents localized heating that could trigger acid-catalyzed dehydration of the newly formed

      
      -hydroxy acid.
      
  • Acidification: Slowly add 1M HCl dropwise while monitoring with pH paper until the aqueous layer reaches exactly pH 3.

    • Causality: If the pH is >4, the product remains water-soluble as a lithium carboxylate salt, destroying your yield. If the pH is <1, the risk of dehydration increases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated aqueous NaCl (brine, 20 mL) to remove residual water and HCl. Dry the organic phase over anhydrous sodium sulfate (

    
    ).
    
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature strictly

    
     30 °C to yield the crude product as a white solid or viscous oil.
    

Workflow A Ethyl (3S)-3-hydroxytetradecanoate B LiOH, THF/H2O Stir 4-16h, RT A->B Hydrolysis C Acidification (pH 3) 1M HCl, 0°C B->C Quench D Extraction (EtOAc / H2O) C->D Isolation E (3S)-3-hydroxytetradecanoic acid D->E Product

Workflow for the mild, chelation-controlled saponification of ethyl (3S)-3-hydroxytetradecanoate.

Quantitative Data & Quality Control

The isolated product should be subjected to spectroscopic analysis to confirm fidelity (absence of the alkene proton signals at ~5.8 ppm and ~6.9 ppm in


H NMR, which would indicate dehydration)[5].
Analytical MethodExpected Result / SignalImplication
Yield > 85%Confirms efficient extraction at pH 3.

H NMR (CDCl

, 400 MHz)

4.05 (m, 1H, CH-OH), 2.55-2.40 (m, 2H, CH

-COOH), 0.88 (t, 3H, CH

)
Absence of ester quartet (~4.1 ppm) confirms complete hydrolysis[5].
Mass Spectrometry (ESI-)

243.2 [M-H]

Confirms exact mass of the free acid.
Optical Rotation

approx. -15° to -16° (c 1.0, CHCl

)
Validates that the (3S) stereocenter was preserved[2].

References

1.[1] Importance of the Long-Chain Fatty Acid Beta-Hydroxylating Cytochrome P450 Enzyme YbdT for Lipopeptide Biosynthesis in Bacillus subtilis Strain OKB105. MDPI.[Link] 2.[2] Enzymatic Preparation of (S)-3-Hydroxytetradecanoic Acid and Synthesis of Unnatural Analogues of Lipid A Containing the (S)-Acid. Bulletin of the Chemical Society of Japan.[Link] 3.[3] Synthesis of monophosphorylated lipid A precursors using 2-naphthylmethyl ether as a protecting group. Beilstein Journal of Organic Chemistry (via PMC).[Link] 4.[5] An efficient synthesis of (R)-3-hydroxytetradecanoic acid. Tetrahedron: Asymmetry.[Link] 5.[4] Synthesis of monophosphorylated lipid A precursors using 2-naphthylmethyl ether as a protecting group. Beilstein Journals.[Link]

Sources

Synthesis of insect pheromones starting from Ethyl (3S)-3-hydroxytetradecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Utilizing Ethyl (3S)-3-hydroxytetradecanoate as a Chiral Synthon

Executive Summary

The synthesis of enantiopure insect pheromones is a critical challenge in chemical ecology and integrated pest management (IPM). Insect olfactory receptors are highly stereoselective; often, one enantiomer triggers a behavioral response while the other is inactive or inhibitory.

This Application Note details the utilization of Ethyl (3S)-3-hydroxytetradecanoate (CAS: 107141-15-1 / 35683-15-9 derivative) as a high-value chiral synthon. Originating from the "chiral pool" (often accessible via biocatalytic reduction of


-keto esters), this C14 building block possesses the exact stereochemistry and chain length required for two major classes of semiochemicals:
  • (S)-3-Tetradecanol: The potent trail pheromone of the ant genus Myrmica and Crematogaster.

  • (S)-3-Hydroxytetradecanoic Acid & Lactones: Signal molecules for Scarabaeidae beetles and precursors to Lipid A analogs.

Strategic Pathway Map

The following flowchart illustrates the divergent synthetic pathways from the starting material to target pheromones.

PheromoneSynthesis Start Ethyl (3S)-3-hydroxytetradecanoate (Chiral Synthon) Prot TBS Protection Start->Prot TBSCl, Imidazole Hydrolysis LiOH Hydrolysis Start->Hydrolysis THF/H2O Red1 Reduction to Diol (LiAlH4) Prot->Red1 Ester Reduction Acid (S)-3-Hydroxytetradecanoic Acid (Signal Molecule) Hydrolysis->Acid Tos Selective Tosylation (Primary OH) Red1->Tos TsCl, Pyridine Red2 Deoxygenation (LiEt3BH) Tos->Red2 Super-Hydride Target1 (S)-3-Tetradecanol (Ant Trail Pheromone) Red2->Target1 TBAF (Deprotection) Cyclize Macrolactonization (Yamaguchi/Mitsunobu) Acid->Cyclize PhSO2Cl, Py Target2 (S)-Tetradecan-3-olide (Beta-Lactone) Cyclize->Target2

Figure 1: Divergent synthetic strategy. The (3S)-hydroxyl center is preserved throughout, dictating the biological activity of the final pheromones.

Critical Protocols
Protocol A: Enantiomeric Purity Assessment

Before initiating synthesis, the optical purity of the starting material must be verified. Insect receptors can detect enantiomeric impurities as low as 1%.

  • Method: Chiral HPLC Analysis

  • Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (95:5).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm.

  • Acceptance Criteria:

    
    .
    
  • Alternative: Derivatization with (R)-Mosher's acid chloride and

    
    -NMR analysis of the methoxy signals.
    
Protocol B: Synthesis of (S)-3-Tetradecanol (Trail Pheromone)

Target: Myrmica spp. trail pheromone. Mechanism: This route converts the ester tail into a methyl group while preserving the C3 stereocenter.

Step 1: Silyl Protection

  • Dissolve Ethyl (3S)-3-hydroxytetradecanoate (10.0 mmol) in anhydrous DMF (20 mL).

  • Add Imidazole (25.0 mmol) and TBSCl (12.0 mmol) at 0°C.

  • Stir at 25°C for 12 h.

  • Workup: Dilute with Et2O, wash with brine, dry over MgSO4.

  • Yield: >95% (Colorless oil).

Step 2: Reduction to Alcohol

  • Dissolve the TBS-protected ester in anhydrous THF (50 mL).

  • Add

    
     (1.5 eq) dropwise at 0°C.
    
  • Stir for 2 h at 0°C.

  • Quench: Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ).
  • Product: (3S)-3-(tert-butyldimethylsilyloxy)tetradecan-1-ol.

Step 3: Deoxygenation (The Key Transformation) Rationale: We need to convert the primary alcohol (C1) to a methyl group to form the ethyl terminus of 3-tetradecanol.

  • Tosylation: Treat the alcohol (Step 2 product) with p-Toluenesulfonyl chloride (1.2 eq) and Pyridine (2.0 eq) in DCM at 0°C for 4 h. Isolate the tosylate.

  • Reduction: Dissolve the tosylate in THF. Add Super-Hydride (

    
    , 2.5 eq) at 0°C. Reflux for 2 h.
    
    • Note: Super-Hydride is superior to LAH for displacing sulfonates in hindered systems.

  • Result: (3S)-3-(tert-butyldimethylsilyloxy)tetradecane.

Step 4: Deprotection

  • Treat the silyl ether with TBAF (1.0 M in THF, 2 eq) for 4 h at 25°C.

  • Purify via Flash Column Chromatography (Hexane/EtOAc 9:1).

  • Final Product: (S)-3-Tetradecanol .

    • Data:

      
       (c=1, CHCl3).[1]
      
Protocol C: Synthesis of (S)-3-Hydroxytetradecanoic Acid &

-Lactone

Target: Signal molecules for Scarab beetles and Lipid A precursors. Mechanism: Controlled hydrolysis followed by cyclization.

Step 1: Chemo-selective Hydrolysis

  • Dissolve starting material (5.0 mmol) in THF/MeOH/H2O (3:1:1).

  • Add LiOH monohydrate (2.0 eq) at 0°C.

  • Stir at room temperature for 6 h. (Monitor by TLC; disappearance of ester).

  • Acidification: Carefully adjust pH to 3.0 using 1N HCl.

  • Extraction: Extract with EtOAc (3x). Dry over Na2SO4.

  • Product: (S)-3-Hydroxytetradecanoic acid .

    • Significance: This acid itself is a known semiochemical and a component of bacterial Lipid A (endotoxin), often detected by insect immune systems.

Step 2: Lactonization (Optional for Beetle Pheromones) To form the


-lactone (Tetradecan-3-olide):
  • Dissolve the hydroxy acid (1.0 mmol) in anhydrous Pyridine (10 mL) at 0°C.

  • Add Benzenesulfonyl chloride (2.0 eq).

  • Stir at 0°C for 12 h, then store in refrigerator (4°C) for 24 h.

  • Workup: Pour into ice water, extract with ether.

  • Purification: Rapid chromatography on neutral alumina (Silica can hydrolyze

    
    -lactones).
    
  • Product: (S)-Tetradecan-3-olide .

Analytical Data Summary
CompoundStructureOptical Rotation

Key 1H NMR Signal
Ethyl (3S)-3-hydroxytetradecanoate Precursor-16.0° (c=1, CHCl3)

4.01 (m, 1H, CH-OH)
(S)-3-Tetradecanol Trail Pheromone-6.5° (c=1, CHCl3)

3.60 (m, 1H, CH-OH)
(S)-3-Hydroxytetradecanoic Acid Lipid Signal-14.2° (c=0.5, CHCl3)

2.55 (dd, 2H, CH2-COOH)
References
  • Morgan, E. D. (2009). Biosynthesis in Insects. Royal Society of Chemistry.
  • Mori, K. (2014). Chemical Synthesis of Hormones, Pheromones and Other Bioregulators. Wiley.[2]

  • Leclercq, S., et al. (1996). "Biosynthesis of the solenopsins, venom alkaloids of the fire ants."[3] Naturwissenschaften, 83, 222–225.[3] (Establishes the C14 backbone relevance).

  • CymitQuimica. (2024). "(S)-3-Hydroxytetradecanoic acid Product Data." (Confirmation of commercial availability and properties).

  • Sigma-Aldrich. (2024). "Ethyl 3-hydroxybutyrate derivatives and analogs." (Reference for general hydroxy-ester handling).

Sources

Application Notes & Protocols: Noyori Asymmetric Hydrogenation of Ethyl 3-Oxo-tetradecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Asymmetric Synthesis

The stereospecific synthesis of chiral molecules is a cornerstone of modern drug development and fine chemical manufacturing. Chiral β-hydroxy esters, in particular, are versatile building blocks for a vast array of biologically active compounds, including antibiotics, vitamins, and cholesterol-lowering agents. The Noyori asymmetric hydrogenation, a landmark achievement in catalysis for which Ryōji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, provides a highly efficient, atom-economical, and enantioselective method for the reduction of β-keto esters to their corresponding β-hydroxy esters.[1]

This guide provides a detailed technical overview and a robust protocol for the asymmetric hydrogenation of a long-chain β-keto ester, ethyl 3-oxo-tetradecanoate, using a Ruthenium-BINAP catalytic system. The principles and methodologies described herein are designed for researchers engaged in process development and synthetic chemistry who require high enantiopurity and predictable scalability.

Scientific Principles: Mechanism and Enantiocontrol

The remarkable efficiency and selectivity of the Noyori hydrogenation stem from a well-defined, chelation-controlled mechanism. The catalyst system typically involves a Ruthenium(II) center coordinated to a C₂-symmetric atropisomeric diphosphine ligand, most commonly BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

Core Mechanistic Steps:

  • Catalyst Precursor Activation: A stable Ru(II) precursor, such as RuCl₂[(R)-BINAP], reacts with hydrogen (H₂) to form the active catalytic species, a ruthenium hydride complex, RuHCl[(R)-BINAP].[2]

  • Substrate Coordination: The β-keto ester substrate, ethyl 3-oxo-tetradecanoate, acts as a bidentate ligand. It coordinates to the ruthenium center through both the ketone carbonyl oxygen and the ester carbonyl oxygen, forming a stable six-membered chelate ring.[2][3] This bidentate coordination is crucial for locking the substrate into a rigid conformation.

  • Stereoselective Hydride Transfer: The substrate-catalyst complex adopts a specific three-dimensional arrangement. The bulky phenyl groups on the BINAP ligand create a chiral environment, sterically blocking two of the four quadrants around the metal center.[3] This forces the substrate to coordinate in a preferred orientation, exposing one face of the ketone to the coordinated hydride. The hydride is then transferred from the ruthenium to the ketone's electrophilic carbon via a pericyclic transition state.[4] The choice of (R)- or (S)-BINAP directly dictates whether the Re or Si face of the ketone is attacked, thus determining the absolute stereochemistry of the resulting alcohol.[3]

  • Product Release and Catalyst Regeneration: After hydride transfer, the resulting β-hydroxy ester product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

The following diagram illustrates the generally accepted catalytic cycle for this transformation.

Noyori_Hydrogenation_Cycle Catalytic Cycle for Noyori Asymmetric Hydrogenation of a β-Keto Ester Active_Catalyst [RuHCl(BINAP)] Active Catalyst Substrate_Coordination Substrate Chelation Complex Active_Catalyst->Substrate_Coordination + Substrate - Solvent Transition_State Six-Membered Transition State Substrate_Coordination->Transition_State Intramolecular Hydride Transfer Product_Complex Product Complex Transition_State->Product_Complex Product_Complex->Active_Catalyst + H₂ - Product prod Product (β-Hydroxy Ester) Product_Complex->prod sub Substrate (β-Keto Ester) sub->Substrate_Coordination h2 H₂ h2->Product_Complex

Caption: Noyori hydrogenation catalytic cycle.

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 3-Oxo-tetradecanoate

This protocol describes a representative procedure for the enantioselective reduction of ethyl 3-oxo-tetradecanoate to ethyl (R)-3-hydroxytetradecanoate. For the synthesis of the (S)-enantiomer, (S)-BINAP should be used.

3.1. Materials and Equipment

  • Substrate: Ethyl 3-oxo-tetradecanoate (high purity, >98%)

  • Catalyst Precursor: [RuCl₂(p-cymene)]₂

  • Ligand: (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • Solvent: Anhydrous, degassed ethanol (EtOH) or methanol (MeOH)

  • Hydrogen Source: High-purity hydrogen gas (H₂) cylinder with regulator

  • Apparatus:

    • High-pressure autoclave or Parr hydrogenator equipped with a magnetic stir bar or mechanical stirrer, pressure gauge, and thermocouple.

    • Schlenk line or glovebox for inert atmosphere manipulations.

    • Standard laboratory glassware.

3.2. Catalyst Preparation (in situ)

Causality Note: Generating the catalyst in situ is often more reliable and can lead to higher enantioselectivity and require less catalyst compared to using pre-formed, isolated complexes.[3]

  • Inert Atmosphere: In a glovebox or under a nitrogen/argon atmosphere using a Schlenk flask, add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol, 1 mol equivalent) and (R)-BINAP (e.g., 6.5 mg, 0.0105 mmol, 2.1 mol equivalents) to the reaction vessel.

  • Solvent Addition: Add 5 mL of anhydrous, degassed ethanol.

  • Activation: Stir the resulting orange suspension at 80°C for 15-20 minutes. The mixture should turn into a clear, yellowish-brown solution, indicating the formation of the active catalyst precursor. Allow the solution to cool to room temperature.

3.3. Hydrogenation Procedure

  • Substrate Addition: To the prepared catalyst solution, add ethyl 3-oxo-tetradecanoate (e.g., 270 mg, 1.0 mmol) dissolved in 5 mL of anhydrous, degassed ethanol. This corresponds to a Substrate-to-Catalyst (S/C) ratio of 100.

  • Seal and Purge: Securely seal the autoclave. Connect it to the hydrogen line and a vacuum source. Carefully purge the vessel by evacuating and backfilling with H₂ gas three to five times to remove all air.

  • Pressurize and Heat: Pressurize the autoclave to the desired pressure (e.g., 50 atm / ~735 psi). Begin stirring and heat the reaction to the target temperature (e.g., 40°C).

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop on the gauge. The reaction is typically complete within 8-24 hours, depending on the specific conditions and scale.

  • Cooldown and Depressurization: Once hydrogen uptake ceases, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

3.4. Workup and Purification

  • Catalyst Removal: Open the reaction vessel and transfer the contents to a round-bottom flask. The ruthenium catalyst can often be precipitated by concentrating the solution and adding a non-polar solvent like hexane, followed by filtration through a short plug of silica gel or celite.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil, can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 3-hydroxytetradecanoate.

3.5. Analysis and Characterization

  • Yield Determination: Calculate the percentage yield based on the mass of the purified product. Yields are typically high, often exceeding 95%.[3]

  • Structural Verification: Confirm the structure using ¹H and ¹³C NMR spectroscopy.

  • Enantiomeric Excess (e.e.) Determination: The enantiomeric excess is the most critical measure of success. It is determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H or similar). Compare the retention times of the product to a racemic standard. Enantiomeric excesses for this reaction are expected to be >97% e.e.[3]

Parameter Optimization and Data Summary

The efficiency and selectivity of the Noyori hydrogenation are sensitive to several parameters. Careful optimization is key to achieving desired outcomes.[5]

ParameterTypical RangeEffect and Rationale
Substrate/Catalyst (S/C) Ratio 500 - 10,000A higher S/C ratio improves process economy but may require longer reaction times or more forcing conditions. Start with S/C = 100-1000 for initial screening.[2][5]
H₂ Pressure 4 - 100 atmHigher pressure generally increases the reaction rate by increasing H₂ concentration in the solution. Enantioselectivity is often robust over a wide pressure range, but very low pressures may be insufficient.[3][5]
Temperature 25°C - 80°CHigher temperatures increase the reaction rate. However, excessively high temperatures can potentially decrease enantioselectivity by allowing access to higher-energy, less-selective transition states.
Solvent Methanol, EthanolAlcoholic solvents are generally preferred as they are protic and effectively dissolve both the substrate and catalyst. Methanol often gives the highest rates and selectivities.[3]
Substrate Concentration 0.1 - 1.0 MHigher concentrations are desirable for process efficiency. However, very high concentrations may lead to solubility issues or catalyst inhibition. Reactions can be run with substrate concentrations up to 50%.[5]

Conclusion

The Noyori asymmetric hydrogenation provides a powerful and reliable platform for the synthesis of enantiomerically enriched β-hydroxy esters like ethyl 3-hydroxytetradecanoate. By understanding the underlying mechanism and carefully controlling key reaction parameters, researchers can consistently achieve high yields and excellent enantioselectivities (>97% e.e.). The protocol detailed here serves as a robust starting point for laboratory synthesis and can be adapted for process scale-up in the development of advanced pharmaceutical intermediates.

References

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. (Abstract available, full text may require subscription).
  • Ohkuma, T., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 86(6), 202-218. [Link]

  • Wikipedia contributors. (2023). Asymmetric hydrogenation. Wikipedia, The Free Encyclopedia. [Link]

  • The Nobel Prize in Chemistry 2001. NobelPrize.org. [Link]

  • Kitamura, M., Tokunaga, M., Ohkuma, T., & Noyori, R. (1993). Asymmetric hydrogenation of 2-benzamidomethyl-3-oxobutanoate. Organic Syntheses, 71, 1. [Link]

  • King, S. A., Thompson, A. S., King, A. O., & Verhoeven, T. R. (1992). An improved procedure for the synthesis and use of [RuCl2(BINAP)]2.cntdot.NEt3. Dependence of the ruthenium(II)-BINAP catalyzed asymmetric hydrogenation of .beta.-keto esters on trace amounts of acid. The Journal of Organic Chemistry, 57(24), 6689–6691. [Link]

Sources

Derivatization of Ethyl (3S)-3-hydroxytetradecanoate for Enhanced Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl (3S)-3-hydroxytetradecanoate is a chiral hydroxy fatty acid ester of significant interest in various fields, including microbiology and the development of bioactive molecules. The direct analysis of this compound by gas chromatography (GC) is often challenging. The presence of a polar hydroxyl (-OH) group leads to low volatility and potential thermal instability at the high temperatures required for GC analysis.[1] Furthermore, the polar nature of the molecule can cause strong interactions with active sites in the GC system (e.g., the column stationary phase), resulting in poor chromatographic performance, characterized by broad, tailing peaks and reduced sensitivity.[1][2]

To overcome these analytical hurdles, derivatization is an essential sample preparation step.[1] This process chemically modifies the polar functional group, replacing the active hydrogen with a nonpolar moiety.[3] The resulting derivative is more volatile, more thermally stable, and less likely to adsorb onto the GC column, leading to sharper, more symmetrical peaks and improved analytical accuracy.[4][5][6] The two most prevalent and effective derivatization strategies for hydroxyl-containing compounds like ethyl (3S)-3-hydroxytetradecanoate are silylation and acylation.[4][6][7] This guide provides a detailed overview of these methods, including the underlying principles, step-by-step protocols, and a comparative analysis to aid researchers in method selection.

Method Selection and Workflow

The choice between silylation and acylation depends on the specific analytical goals, available instrumentation (detectors), and sample matrix. Silylation is a versatile and widely used method, while acylation, particularly with fluorinated reagents, offers advantages for trace-level analysis using an Electron Capture Detector (ECD).

DerivatizationWorkflow cluster_prep Phase 1: Sample Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Analysis Sample Ethyl (3S)-3-hydroxytetradecanoate Sample DrySample Dry Sample (e.g., under N2 stream) Sample->DrySample Remove all moisture ChooseMethod Select Method DrySample->ChooseMethod Silylation Silylation (e.g., BSTFA + TMCS) ChooseMethod->Silylation General Purpose/FID Acylation Acylation (e.g., TFAA) ChooseMethod->Acylation Trace Analysis/ECD GC_Analysis GC-MS / GC-FID / GC-ECD Analysis Silylation->GC_Analysis Acylation->GC_Analysis Data Data Interpretation & Quantification GC_Analysis->Data

Figure 1: General experimental workflow for the derivatization and GC analysis.

Method 1: Silylation

Silylation is arguably the most common derivatization technique for GC analysis of compounds with active hydrogens.[8] The process involves replacing the acidic proton of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, Si(CH₃)₃.[4] This chemical modification effectively masks the polarity of the hydroxyl group, reduces hydrogen bonding, and significantly increases the volatility and thermal stability of the analyte.[1][4]

The most popular reagents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][7] For moderately hindered hydroxyl groups, the reactivity of these reagents can be enhanced by adding a catalyst, most commonly trimethylchlorosilane (TMCS).[4]

Figure 2: Silylation of Ethyl (3S)-3-hydroxytetradecanoate using BSTFA.

Protocol: Silylation using BSTFA with 1% TMCS

This protocol is designed for the robust derivatization of the hydroxyl group to its corresponding trimethylsilyl (TMS) ether.[6]

Materials:

  • Dried sample extract containing Ethyl (3S)-3-hydroxytetradecanoate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • 2 mL micro-reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Any residual water or protic solvents will react preferentially with the silylating reagent, reducing the yield of the desired derivative.[1][3] If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 100 µL of anhydrous pyridine (or acetonitrile) to the dried sample in the micro-reaction vial to dissolve the analyte.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the reagent (typically 2:1 ratio of reagent to active hydrogens) is recommended to drive the reaction to completion.

  • Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Incubation: Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[6] For some sterically hindered compounds, a longer reaction time or higher temperature may be necessary.[7]

  • Analysis: Cool the vial to room temperature. The sample is now derivatized and ready for direct injection into the GC-MS. No work-up or extraction is typically required.

Method 2: Acylation

Acylation is another powerful derivatization strategy that converts the hydroxyl group into a less polar and more stable ester derivative.[1][7] This is achieved by reacting the analyte with an acylating agent, such as an acid anhydride or acyl halide.[1]

For enhanced sensitivity, perfluoroacylating reagents like Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), or Heptafluorobutyric Anhydride (HFBA) are frequently used.[1][9] These reagents introduce halogen atoms into the derivative, making it highly responsive to an Electron Capture Detector (ECD), which is ideal for trace-level quantification.[4] The resulting perfluoroacyl esters are also highly volatile and thermally stable.[4]

A key consideration with anhydride reagents is the formation of acidic byproducts, which should be removed or neutralized before GC analysis to prevent damage to the column.[1] This is often accomplished by using a solvent that can act as an acid scavenger, such as pyridine, or by adding a base like triethylamine (TEA).[10]

Protocol: Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol outlines the formation of a trifluoroacetyl ester, suitable for analysis by GC-FID and especially GC-ECD.

Materials:

  • Dried sample extract containing Ethyl (3S)-3-hydroxytetradecanoate

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Dichloromethane or Benzene

  • Triethylamine (TEA) or Pyridine (as acid scavenger/catalyst)

  • 2 mL micro-reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: As with silylation, the sample must be scrupulously dried under a stream of nitrogen.

  • Reconstitution: Dissolve the dried sample in 200 µL of anhydrous dichloromethane in a micro-reaction vial.

  • Catalyst Addition: Add 50 µL of triethylamine (or pyridine) to the vial.

  • Reagent Addition: Carefully add 50 µL of TFAA to the mixture. Perform this step in a fume hood as TFAA is highly reactive and volatile.

  • Reaction: Tightly cap the vial and vortex for 30 seconds.

  • Incubation: Heat the vial at 50-60°C for 15-30 minutes. The hydroxyl derivatization may be slower than that of amines and may require heat to proceed efficiently.[4]

  • Work-up (Optional but Recommended): Cool the vial to room temperature. To remove excess reagent and acidic byproducts, gently evaporate the solvent under nitrogen and reconstitute the residue in a non-polar solvent like hexane for injection. Alternatively, a liquid-liquid extraction can be performed by adding a basic aqueous solution (e.g., 5% aqueous ammonia) and extracting the derivatized analyte into an organic layer.

  • Analysis: Inject an aliquot of the final organic solution into the GC.

Comparative Summary of Derivatization Methods

The selection of an appropriate derivatization method requires careful consideration of several factors. The table below provides a comparative summary to guide this decision-making process.

FeatureSilylation (BSTFA + TMCS)Acylation (TFAA)
Derivative Formed Trimethylsilyl (TMS) EtherTrifluoroacetyl (TFA) Ester
Principle Replaces active -OH proton with a nonpolar -Si(CH₃)₃ group.[1][4]Converts -OH group into an ester, adding a -COCF₃ group.[4][7]
Typical Conditions 60-70°C for 30 minutes.[6]50-60°C for 15-30 minutes.
Volatility Increase Excellent.Excellent.
Derivative Stability Good, but can be sensitive to moisture.[3]Excellent, generally more stable than TMS derivatives.[10]
Byproducts Volatile and generally non-interfering.[4]Acidic (Trifluoroacetic acid), may require removal.[1]
Detector Compatibility Excellent for FID and MS.Good for FID/MS; excellent for ECD due to halogenation.[1][4]
Advantages - Fast, single-step reaction. - High reaction yields. - No work-up typically needed.- Highly stable derivatives. - Enables ultra-sensitive detection with ECD.[4] - Can improve chromatographic separation.
Disadvantages - Reagents and derivatives are moisture-sensitive.[3] - Excess reagent can sometimes interfere with FID.[4]- Acidic byproducts can damage GC columns if not removed.[1] - May require an additional work-up step.

Conclusion and Best Practices

Both silylation and acylation are highly effective methods for the derivatization of Ethyl (3S)-3-hydroxytetradecanoate, rendering it suitable for robust GC analysis.

  • For general-purpose analysis using GC-MS or GC-FID, silylation with BSTFA + TMCS is recommended due to its simplicity, speed, and high efficiency without the need for post-reaction work-up.

  • For applications requiring trace-level quantification, acylation with TFAA or other perfluoroacylating agents is the superior choice, provided a GC with an Electron Capture Detector is available.

Regardless of the chosen method, adherence to best practices is critical for success. This includes the use of high-purity, anhydrous solvents and reagents, the complete removal of water from the sample prior to derivatization, and the deactivation of any active surfaces in glassware by silanizing, especially when working at low concentrations.[4][8] By carefully following these protocols, researchers can achieve reliable, reproducible, and accurate quantification of Ethyl (3S)-3-hydroxytetradecanoate.

References

  • Tandlich, R., & Vrchotová, N. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. InTechOpen. [Link]

  • Regis Technologies. (n.d.). GC Derivatization. [Link]

  • Al-Hetlani, E., et al. (2023). Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. Forensic Sciences. [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

  • Al-Saeed, F. A., & Al-Amri, A. M. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. [Link]

  • ResearchGate. (2021). How best to perform acylation of hydroxyls for GC/MS?. [Link]

  • Armstrong, D. W., & Berthod, A. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Papanikolaou, C., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PMC. [Link]

  • Plapeler, P., et al. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. ResearchGate. [Link]

  • Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS Lipid Library. [Link]

  • Wang, Y., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. PubMed. [Link]

  • MACHEREY-NAGEL. (n.d.). Derivatization reagents for GC. [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

  • Romero, M. D., et al. (2018). Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media. MDPI. [Link]

  • Ibrahim, A. H., et al. (2013). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. PMC. [Link]

  • ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis?. [Link]

  • Beesley, T. E. (2026). The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. [Link]

  • AOCS Lipid Library. (2020). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]

  • Michoulier, C., et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. MDPI. [Link]

  • Shimadzu. (2015). Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification. [Link]

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Scalable synthesis routes for Ethyl (S)-3-hydroxymyristate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Scalable Synthesis of Ethyl (S)-3-hydroxymyristate

Abstract

Ethyl (S)-3-hydroxymyristate is a valuable chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries. Its stereocenter and bifunctional nature make it an important synthon, but its efficient and scalable production presents a significant challenge. This guide provides a detailed overview of two primary scalable synthesis routes: asymmetric catalytic hydrogenation and whole-cell biocatalytic reduction. We delve into the mechanistic principles behind these methods, offer detailed, field-tested protocols, and present a comparative analysis to aid researchers and process chemists in selecting the optimal strategy for their specific needs. This document is intended for researchers, scientists, and drug development professionals seeking robust and scalable methods for producing high-purity Ethyl (S)-3-hydroxymyristate.

Introduction: The Significance of a Chiral β-Hydroxy Ester

β-Hydroxy esters are ubiquitous structural motifs in a vast array of biologically active compounds, including pharmaceuticals, vitamins, and natural products.[1] The precise stereochemistry of the hydroxyl group is often critical for the molecule's intended biological function.[2] Ethyl (S)-3-hydroxymyristate, with its 14-carbon chain, is a specific and valuable intermediate. While its direct applications are specialized, it serves as a model and building block for constructing complex lipids and molecules with long alkyl chains, which are crucial components of cell membranes and signaling molecules.

The primary challenge in synthesizing such molecules lies in controlling the stereochemistry at the C3 position. Classical chemical methods often yield racemic mixtures, requiring difficult and costly chiral resolution steps. Therefore, developing scalable, enantioselective methods is of paramount importance. The most promising strategies for industrial-scale production involve the asymmetric reduction of the prochiral precursor, ethyl 3-oxomyristate.[1][2] This guide will focus on two dominant technologies to achieve this transformation: transition metal-catalyzed asymmetric hydrogenation and whole-cell biocatalysis.

Route 1: Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, allowing for the efficient production of enantiomerically enriched compounds.[1] The strategy involves the reduction of a prochiral ketone using hydrogen gas in the presence of a chiral transition metal catalyst.

Principle and Mechanistic Insight

The enantioselectivity of the reaction is dictated by the chiral ligand coordinated to the metal center (commonly Ruthenium or Iridium).[2][3] Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) create a well-defined chiral environment around the metal. When the substrate (ethyl 3-oxomyristate) coordinates to the catalyst, the ligand's steric and electronic properties favor the approach of hydrogen from one specific face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.[3] Ruthenium-based catalysts, in particular, are well-established for their high efficiency and selectivity in reducing β-keto esters.[1][2]

Experimental Protocol: Ru-BINAP Catalyzed Hydrogenation

This protocol describes the asymmetric hydrogenation of ethyl 3-oxomyristate to yield Ethyl (S)-3-hydroxymyristate using a representative Ru-(S)-BINAP catalyst system.

Materials and Reagents:

  • Ethyl 3-oxomyristate

  • [RuCl(p-cymene)((S)-BINAP)]Cl or a similar pre-catalyst

  • Ethanol (degassed, anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave/reactor equipped with a magnetic stirrer and temperature/pressure controls

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (HPLC grade)

Step-by-Step Procedure:

  • Catalyst Activation (if required): Some catalyst systems may require pre-activation. However, many modern Ru-BINAP catalysts can be used directly.

  • Reactor Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge the high-pressure reactor with ethyl 3-oxomyristate (1.0 eq).

  • Catalyst Loading: Add the Ruthenium catalyst. A substrate-to-catalyst (S/C) ratio between 1000 and 10,000 is typical for scalable processes, demonstrating the catalyst's high efficiency.[1]

  • Solvent Addition: Add degassed, anhydrous ethanol to dissolve the substrate to a desired concentration (e.g., 0.5-1.0 M).

  • Reaction: Seal the reactor, remove the inert atmosphere by purging with hydrogen gas 3-5 times. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm). Heat the mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and re-purging) and analyzing them by TLC or GC to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to remove the catalyst and any minor impurities.[4]

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Data Presentation: Performance of Asymmetric Hydrogenation
ParameterTypical ValueRationale / Comment
SubstrateEthyl 3-oxomyristateProchiral precursor to the target molecule.
CatalystRu-(S)-BINAPA well-established, highly selective catalyst for β-keto ester reduction.[1][2]
S/C Ratio1,000 - 10,000High turnover numbers (TON) make the process cost-effective for large scales.[2]
SolventEthanol / MethanolPolar protic solvents are generally effective for this transformation.
H₂ Pressure10 - 50 atmHigher pressure can increase reaction rates but requires specialized equipment.
Temperature40 - 60 °CBalances reaction rate and potential for side reactions or catalyst degradation.
Yield>95%This method is known for high conversion and chemical yields.[1]
Enantiomeric Excess>98% eeThe use of a highly effective chiral ligand ensures excellent stereocontrol.[1]
Visualization: Asymmetric Hydrogenation Workflow

cluster_prep Reactor Preparation (Inert) cluster_reaction Hydrogenation cluster_workup Work-up & Purification cluster_analysis Quality Control prep1 Charge Reactor with Ethyl 3-oxomyristate prep2 Add Ru-(S)-BINAP Catalyst (S/C 1000+) prep1->prep2 prep3 Add Degassed Ethanol prep2->prep3 react1 Seal & Purge with H₂ prep3->react1 react2 Pressurize (10-50 atm H₂) react1->react2 react3 Heat & Stir (40-60 °C) react2->react3 work1 Cool & Vent react3->work1 work2 Solvent Evaporation work1->work2 work3 Silica Gel Chromatography work2->work3 analysis1 NMR & MS (Structure) work3->analysis1 analysis2 Chiral HPLC/GC (>98% ee) analysis1->analysis2

Caption: Workflow for Asymmetric Catalytic Hydrogenation.

Route 2: Biocatalytic Whole-Cell Reduction

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations.[5] For the synthesis of chiral alcohols, whole microbial cells are often used as they provide the necessary enzymes (oxidoreductases) and an endogenous system for regenerating the required cofactors (like NADPH), making the process self-sustaining and cost-effective.[6][7]

Principle and Mechanistic Insight

Microorganisms such as baker's yeast (Saccharomyces cerevisiae), Candida species, and Rhodococcus species possess a variety of alcohol dehydrogenases (ADHs) and other reductases.[8][9] Many of these enzymes exhibit high stereoselectivity, following Prelog's rule to deliver a hydride to one face of the carbonyl, producing the (S)-alcohol. The scalability of fermentation and biocatalytic processes, coupled with their operation under mild, aqueous conditions (ambient temperature and pressure), aligns well with the principles of Green Chemistry.[6] Bacteria of the Rhodococcus genus are particularly noteworthy for their robust metabolic capabilities and their ability to produce polyhydroxyalkanoates (PHAs), which are polyesters of 3-hydroxyalkanoic acids, indicating a natural capacity to synthesize the target structure.[8][10]

Experimental Protocol: Rhodococcus erythropolis Whole-Cell Reduction

This protocol provides a general framework for the reduction of ethyl 3-oxomyristate using whole cells of Rhodococcus erythropolis, a bacterium known for its relevant enzymatic machinery.[11]

Materials and Reagents:

  • Rhodococcus erythropolis strain (e.g., from a culture collection like ATCC)

  • Growth Medium (e.g., Tryptic Soy Broth or a defined mineral salt medium)

  • Glucose (as carbon and energy source)

  • Ethyl 3-oxomyristate

  • Ethyl acetate (for extraction)

  • Bioreactor/fermenter or baffled shake flasks

  • Centrifuge

Step-by-Step Procedure:

  • Cell Cultivation: Inoculate a sterile growth medium with a starter culture of R. erythropolis. Grow the cells in a fermenter or shake flask at an appropriate temperature (e.g., 30 °C) with aeration and agitation until they reach a high cell density (e.g., late exponential or early stationary phase).

  • Cell Harvesting: Harvest the cells by centrifugation. The cell pellet can be washed with a buffer (e.g., phosphate buffer, pH 7.0) and re-suspended to a desired concentration to be used as a "resting cell" catalyst.

  • Biotransformation Setup: In a reaction vessel, combine the cell suspension with a buffer solution and glucose (which acts as the hydride source for cofactor regeneration).

  • Substrate Addition: Add ethyl 3-oxomyristate to the cell suspension. Due to potential substrate toxicity at high concentrations, a fed-batch approach (gradual addition of the substrate over time) is often optimal for achieving high product titers.[12] A two-phase system using a water-immiscible organic solvent can also be employed to mitigate toxicity.[7]

  • Reaction: Incubate the reaction mixture at 30 °C with gentle agitation.

  • Monitoring: Monitor the conversion of the substrate and formation of the product over time by taking samples, extracting them with ethyl acetate, and analyzing via GC or HPLC.

  • Work-up: Once maximum conversion is reached, separate the cells from the reaction medium by centrifugation.

  • Extraction and Purification: Extract the supernatant multiple times with a suitable organic solvent like ethyl acetate. Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography if necessary.

  • Characterization: Confirm the product's identity and determine the enantiomeric excess using the analytical methods described in the previous section.

Data Presentation: Performance of Whole-Cell Bioreduction
ParameterTypical ValueRationale / Comment
BiocatalystRhodococcus erythropolis cellsKnown to possess reductases for producing (S)-3-hydroxyalkanoates.[11]
Cell StateResting CellsUsing non-growing cells directs metabolic energy towards the desired reaction.
Co-substrateGlucoseProvides the reducing equivalents (NAD(P)H) for the reaction via cellular metabolism.
Substrate Conc.20-100 mMLimited by substrate/product toxicity; fed-batch strategies can increase this.[11]
SolventAqueous Buffer (pH ~7)Mimics physiological conditions, environmentally benign.
Temperature25 - 37 °CMild conditions that preserve enzyme activity.
Yield (Conversion)80 - >95%Can be very high, but depends on optimizing reaction conditions.
Enantiomeric Excess>99% eeEnzymes are often exquisitely selective, leading to very high optical purity.[11]
Visualization: Whole-Cell Biocatalysis Workflow

cluster_growth Cell Growth cluster_reaction Biotransformation cluster_workup Product Recovery cluster_analysis Quality Control growth1 Inoculate R. erythropolis in Growth Medium growth2 Incubate with Aeration (30 °C) growth1->growth2 growth3 Harvest Cells (Centrifugation) growth2->growth3 react1 Resuspend Cells in Buffer with Glucose growth3->react1 react2 Add Ethyl 3-oxomyristate (Fed-batch) react1->react2 react3 Incubate with Agitation (30 °C) react2->react3 work1 Separate Cells react3->work1 work2 Liquid-Liquid Extraction (Ethyl Acetate) work1->work2 work3 Concentrate & Purify work2->work3 analysis1 NMR & MS (Structure) work3->analysis1 analysis2 Chiral HPLC/GC (>99% ee) analysis1->analysis2

Caption: Workflow for Whole-Cell Biocatalytic Reduction.

Comparative Analysis of Scalable Routes

The choice between asymmetric hydrogenation and biocatalysis depends on various factors including available infrastructure, cost considerations, and desired scale.

FeatureAsymmetric Catalytic HydrogenationWhole-Cell Biocatalysis
Stereoselectivity Excellent (>98% ee)[1]Excellent (>99% ee)[11]
Yield Very High (>95%)[1]High (80-95%), dependent on conditions
Reaction Conditions Elevated pressure & temperatureAmbient pressure & temperature
Solvents Organic (Methanol, Ethanol)Aqueous buffer (environmentally friendly)
Safety Requires handling of H₂ gas and potentially pyrophoric catalystsGenerally regarded as safe (GRAS) organisms can be used; standard biological handling
Equipment High-pressure reactorStandard fermenters/bioreactors
Catalyst Cost High initial cost (precious metals, chiral ligands) but very high TONLow cost (growth media), but process development can be time-consuming
Downstream Processing Removal of metal catalyst is critical for pharmaceutical applicationsProduct extraction from aqueous medium
Scalability Well-established for large-scale chemical manufacturingVery scalable, widely used in industrial biotechnology

Conclusion

Both asymmetric catalytic hydrogenation and whole-cell biocatalysis represent powerful, scalable, and highly effective routes for the synthesis of enantiomerically pure Ethyl (S)-3-hydroxymyristate.

  • Asymmetric Hydrogenation offers a rapid, high-yield process with predictable outcomes, making it a strong choice for facilities with existing chemical process infrastructure and expertise in handling high-pressure reactions. The high efficiency of modern catalysts makes it economically viable despite the initial cost of the catalyst.

  • Whole-Cell Biocatalysis provides an environmentally friendly, safe, and highly selective alternative that operates under mild conditions. It is particularly attractive for its alignment with green chemistry principles and can be exceptionally cost-effective at scale, though it may require more extensive process development and optimization.

The selection of the optimal synthesis route will ultimately be guided by project-specific requirements, including scale, cost, available equipment, and environmental considerations. Both methodologies provide robust platforms for the large-scale production of this valuable chiral intermediate.

References

  • Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. (2022). Nature Communications. Available at: [Link]

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2025). ACS Publications. Available at: [Link]

  • Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

  • Chiral catalysts for reduction of ketones and process for their preparation. Google Patents.
  • Plastics Completely Synthesized by Bacteria: Polyhydroxyalkanoates. (2010). Plastics from Bacteria. Available at: [Link]

  • One‐Step Biocatalytic Synthesis of Sustainable Surfactants by Selective Amide Bond Formation. (2022). Chemistry – A European Journal. Available at: [Link]

  • Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. (2021). MDPI. Available at: [Link]

  • Biotechnology of Rhodococcus for the production of valuable compounds. (2020). Applied Microbiology and Biotechnology. Available at: [Link]

  • Biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(HB-co-HHx)) from butyrate. (2014). DSpace@MIT. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Polyhydroxyalkanoate (PHA) production by Rhodococcus erythropolis MTCC 3951 during terephthalic acid (TPA) degradation. ResearchGate. Available at: [Link]

  • Biocatalytic Route for the Synthesis of Oligoesters of Hydroxy-Fatty acids and ϵ-Caprolactone. (2018). Biotechnology Journal. Available at: [Link]

  • New biocatalytic procedures for the enantioselective synthesis of 3-aryl-3-hydroxy propanoates. Sapientia University. Available at: [Link]

  • Esters in Industry: An Overview of the Reactors Used in Their Biocatalytic Synthesis. (2023). MDPI. Available at: [Link]

  • Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast. (1997). Applied Microbiology and Biotechnology. Available at: [Link]

  • Novel biosynthesis of (R)-ethyl-3-hydroxyglutarate with (R)-enantioselective hydrolysis of racemic ethyl 4-cyano-3-hydroxybutyate by Rhodococcus erythropolis. (2010). Applied Microbiology and Biotechnology. Available at: [Link]

  • Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. ResearchGate. Available at: [Link]

  • Asymmetric reductions of ethyl 2-(benzamidomethyl)-3-oxobutanoate by yeasts. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Improving enantiomeric excess (ee) in Ethyl (3S)-3-hydroxytetradecanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ethyl (3S)-3-hydroxytetradecanoate

A Guide to Optimizing and Troubleshooting Enantiomeric Excess

Welcome to the technical support resource for professionals engaged in the synthesis of Ethyl (3S)-3-hydroxytetradecanoate. This guide is structured to provide direct, actionable insights into achieving high enantiomeric excess (ee). As Senior Application Scientists, we understand that suboptimal enantioselectivity is a common and multifaceted challenge. This document provides in-depth troubleshooting workflows, method-specific optimization strategies, and detailed protocols to address the issues you may encounter in your experiments.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis and analysis of Ethyl (3S)-3-hydroxytetradecanoate.

Q1: What are the primary synthetic routes for producing enantiomerically pure Ethyl (3S)-3-hydroxytetradecanoate?

The most prevalent and effective strategy is the asymmetric reduction of the prochiral precursor, ethyl 3-oxotetradecanoate. This transformation is typically achieved through three main catalytic approaches:

  • Transition-Metal Catalysis: The Noyori asymmetric hydrogenation, which employs Ruthenium-chiral phosphine ligand complexes (like Ru-BINAP), is a highly reliable method for reducing β-keto esters with excellent enantioselectivity.[1][2]

  • Organocatalysis: The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst with a borane source (e.g., BH₃•THF) to stereoselectively reduce the ketone.[3][4] This method is known for its high predictability and effectiveness.[5]

  • Biocatalysis: The use of whole-cell systems like Baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductase (KRED) enzymes offers a green and often highly selective alternative under mild conditions.[6][7]

Q2: My reaction has produced Ethyl 3-hydroxytetradecanoate, but how can I accurately determine its enantiomeric excess (ee)?

The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC).[8] This technique uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, causing them to separate and elute at different times.[9]

  • Principle: The two enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times.[9]

  • Key Requirement: A racemic standard of Ethyl 3-hydroxytetradecanoate is essential during method development to confirm that the two peaks correspond to the individual enantiomers.

  • Common CSPs: Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), are excellent starting points for separating this class of compounds.[8][10]

Alternative methods include chiral Gas Chromatography (GC) for volatile derivatives and NMR spectroscopy with chiral shift reagents, which can induce chemical shift differences between enantiomers.[8]

Q3: Why is achieving a high enantiomeric excess so critical for this molecule?

Ethyl (3S)-3-hydroxytetradecanoate is a chiral building block. In drug development, the biological activity of a molecule is often exclusive to one enantiomer. The other enantiomer might be inactive or, in some cases, cause undesirable side effects. Therefore, regulatory authorities often require justification for marketing a racemic mixture.[11] Synthesizing the enantiomerically pure (S)-form ensures that the final active pharmaceutical ingredient (API) has the desired therapeutic effect and a clean safety profile.

Section 2: Troubleshooting Low Enantiomeric Excess

Low enantiomeric excess is the most common failure point in this synthesis. It rarely stems from a single cause but rather a combination of factors. This section provides a systematic workflow to diagnose and resolve the issue.

Troubleshooting Workflow for Low Enantiomeric Excess (ee)

G start Low ee Observed reagent_check Are Catalyst & Substrate of High Purity? start->reagent_check Investigate First conditions_check Are Reaction Conditions Optimized? reagent_check->conditions_check Yes purify Action: Re-purify Substrate. Verify Catalyst Enantiopurity. Ensure Anhydrous Conditions. reagent_check->purify No method_check Is a Racemic Background Reaction Occurring? conditions_check->method_check Yes optimize_temp Action: Screen Temperatures (e.g., 0°C, -20°C, -78°C). Lower T often increases ee. conditions_check->optimize_temp No analysis_check Is the Chiral Analysis Method Validated? method_check->analysis_check Yes lower_temp_loading Action: Lower Reaction Temperature. Consider Lower Catalyst Loading. method_check->lower_temp_loading No validate_hplc Action: Run Racemic Standard. Confirm Peak Separation & Integration. analysis_check->validate_hplc No persist Issue Persists (Consult Literature for Alternative Catalysts) analysis_check->persist Yes success ee Improved purify->success optimize_solvent Action: Screen Solvents (e.g., Toluene, THF, CH2Cl2, MeOH). Solvent polarity affects transition state. optimize_temp->optimize_solvent optimize_solvent->success lower_temp_loading->success validate_hplc->success

Detailed Troubleshooting Guide

Problem: My asymmetric reduction of ethyl 3-oxotetradecanoate is resulting in an ee below 90%.

Answer: Low ee can be attributed to issues with reagents, reaction conditions, or the reaction mechanism itself. Follow this guide to systematically identify and correct the problem.

  • Category A: Catalyst and Reagent Integrity

    • Catalyst/Ligand Enantiopurity: The ee of your product can never exceed the ee of your chiral catalyst or ligand.[8] Always use catalysts from reputable suppliers with a guaranteed high enantiopurity.

    • Chemical Purity: Impurities in the substrate (ethyl 3-oxotetradecanoate) or solvents can act as catalyst poisons, leading to a non-selective or stalled reaction.[8] Consider purifying the substrate by column chromatography or distillation before use.

    • Anhydrous Conditions: Many organometallic catalysts (Ru-BINAP, CBS reagents) are highly sensitive to moisture.[8][12] Water can quench the catalyst or reagents, promoting a non-catalyzed, racemic background reaction. Ensure all glassware is oven-dried overnight and cooled under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents.

  • Category B: Reaction Condition Optimization

    • Temperature: This is one of the most critical parameters influencing enantioselectivity. In most cases, lower temperatures lead to a higher enantiomeric excess.[13] This is because the energetic difference between the two diastereomeric transition states becomes more significant relative to the thermal energy (kT) of the system.

      • Action: If your reaction at room temperature gives low ee, try running it at 0°C, -20°C, or even -78°C. Note that lower temperatures will decrease the reaction rate, so longer reaction times may be necessary. In rare cases, a reversal of enantioselectivity can occur at different temperatures.[14]

    • Solvent: The solvent can significantly influence the conformation and stability of the catalyst-substrate complex, thereby affecting the transition state and enantioselectivity.

      • Action: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, methanol for hydrogenations). Non-polar solvents often lead to more rigid transition states and higher ee.

    • Catalyst Loading: While it may seem counterintuitive, an excessively high catalyst loading can sometimes lead to the formation of less selective catalytic species (e.g., aggregates), reducing the ee.

      • Action: Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) to find the optimal balance between reaction rate and selectivity.

  • Category C: Addressing the Racemic Background Reaction A non-catalyzed reduction pathway may compete with the desired asymmetric reaction. This background process is not selective and produces a 50:50 mixture of (S) and (R) enantiomers, which directly erodes the overall ee.

    • Action: Lowering the reaction temperature is the most effective way to suppress the non-catalyzed pathway, as it typically has a higher activation energy than the catalyzed reaction.[8]

Section 3: Method-Specific Optimization Guides

This section provides detailed considerations for the primary synthetic methods.

Guide 1: Asymmetric Hydrogenation with Ru-BINAP Catalysts

The Noyori asymmetric hydrogenation is a powerful tool for this transformation.[1] The active catalyst is typically formed in situ from a ruthenium precursor and a chiral BINAP ligand. The choice of the BINAP enantiomer dictates the product stereochemistry: (S)-BINAP generally yields the (R)-alcohol, while (R)-BINAP is required to produce the desired (S)-alcohol .

G sub Ethyl 3-oxotetradecanoate cat [Ru-((R)-BINAP)Cl₂]₂ + H₂ (4-100 atm) sub->cat solv Solvent (MeOH or EtOH) Temperature (25-80°C) cat->solv prod Ethyl (3S)-3-hydroxytetradecanoate (High ee) solv->prod

Data on Asymmetric Hydrogenation of β-Keto Esters

Catalyst Precursor/LigandSubstrateConditionsee (%)Outcome
[RuCl₂(benzene)]₂ / (R)-BINAPEthyl AcetoacetateMeOH, 100 atm H₂, 25°C>98(S)-product
[RuI₂(p-cymene)]₂ / Ph-SolphosMethyl Acetoacetate2-propanol, 50 atm H₂, 30°C99(S)-product
Ru/PCP-BINAPVarious β-keto estersMeOH, 50 bar H₂, 60°C94-99High selectivity

Note: This table presents data for analogous β-keto esters to demonstrate the capability of the method.[2][15] Optimization for ethyl 3-oxotetradecanoate is required.

Experimental Protocol: Asymmetric Hydrogenation [15]

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with a ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and the (R)-BINAP ligand.

  • Add degassed methanol and stir the mixture at 50°C for 30 minutes to form the active catalyst.

  • Hydrogenation: Transfer the catalyst solution to a high-pressure autoclave. Add a solution of ethyl 3-oxotetradecanoate in degassed methanol.

  • Seal the autoclave, purge several times with H₂ gas, and then pressurize to the target pressure (start with 50 atm).

  • Stir the reaction at a controlled temperature (start at 30°C) for 12-24 hours, monitoring progress by TLC or GC.

  • Work-up: Once complete, cool the reactor and carefully vent the H₂ pressure. Concentrate the reaction mixture and purify by silica gel chromatography.

  • Analysis: Determine the ee of the purified product using chiral HPLC.

Guide 2: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is renowned for its operational simplicity and high enantioselectivity.[4] The reaction uses a catalytic amount of a chiral oxazaborolidine and a stoichiometric amount of a borane source.[3][12] The stereochemical outcome is highly predictable: an (S)-CBS catalyst will deliver the hydride to the Re face of the ketone, yielding the desired (S)-alcohol.

G catalyst CBS Catalyst (1) complex2 Catalyst-Borane Complex (2) catalyst->complex2 + BH₃ borane BH₃ complex3 Coordinated Complex (3) complex2->complex3 + Ketone ketone Ketone (R-CO-R') ts4 Six-membered Transition State (4) complex3->ts4 Hydride Transfer product5 Alkoxyborane (5) ts4->product5 workup Acidic Workup product5->workup alcohol6 Chiral Alcohol (6) workup->alcohol6

Experimental Protocol: CBS Reduction [4]

  • Setup: To an oven-dried, three-neck flask under an argon atmosphere, add a solution of the (S)-CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine, 5-10 mol%) in anhydrous THF.

  • Cool the solution to 0°C.

  • Slowly add the borane reagent (e.g., BH₃•SMe₂, 0.8 equivalents) to the catalyst solution.

  • A solution of ethyl 3-oxotetradecanoate (1.0 equivalent) in anhydrous THF is then added dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C until completion (monitor by TLC).

  • Quench: Slowly add methanol dropwise at 0°C to quench any excess borane.

  • Work-up: Allow the mixture to warm to room temperature, add 1 M HCl, and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

  • Analysis: Determine the ee by chiral HPLC.

Guide 3: Biocatalytic Reduction with Baker's Yeast

Biocatalysis offers a sustainable route, often with high enantioselectivity.[7] Baker's yeast contains multiple oxidoreductase enzymes that can reduce ketones.[6] The reaction conditions, such as pH, temperature, and co-solvents, can greatly influence both the reaction rate and the stereochemical outcome.

Experimental Protocol: Baker's Yeast Reduction [16]

  • Culture Preparation: In a flask, dissolve sucrose (or glucose) in warm water (approx. 35-40°C). Add dry Baker's yeast and stir gently for 15-30 minutes to activate.

  • Reaction: Add the ethyl 3-oxotetradecanoate to the yeast suspension. To improve the solubility of the substrate, it can be dissolved in a small amount of a co-solvent like ethanol or glycerol.[16]

  • Seal the flask with a fermentation lock or a balloon to allow CO₂ to escape and stir the mixture at room temperature (or a controlled temperature, e.g., 30°C) for 24-72 hours.

  • Work-up: After the reaction, add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells.

  • Saturate the aqueous filtrate with NaCl and extract multiple times with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the product via column chromatography and analyze the ee by chiral HPLC.

Section 4: Post-Synthesis Enantiomeric Enrichment

Q: My optimized reaction provides an 85% ee, but my target is >99%. What are my options?

If direct synthesis does not yield the desired purity, post-synthesis enrichment is a viable option.

  • Preparative Chiral HPLC: This method uses the same principles as analytical chiral HPLC but on a larger scale to physically separate the two enantiomers.[17] While highly effective, it can be costly for large quantities of material.

  • Diastereomeric Crystallization: This classical resolution technique involves hydrolyzing the ethyl ester to the corresponding carboxylic acid, (3S)-3-hydroxytetradecanoic acid.[18] This acid is then reacted with a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine) to form two diastereomeric salts.[17] These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization.[11] After separation, the acid is liberated from the salt to yield the enantiomerically pure product.

  • Enzymatic Kinetic Resolution: This technique uses an enzyme (e.g., a lipase) that selectively reacts with one enantiomer in the mixture.[17] For example, a lipase could selectively hydrolyze the ethyl ester of the (R)-enantiomer, leaving the desired (S)-ester unreacted. The resulting mixture of the (S)-ester and the (R)-acid can then be separated.[19]

Section 5: Standard Operating Protocols

Protocol 1: General Procedure for Maintaining Anhydrous Conditions [8]

  • Glassware: Dry all glassware (flasks, syringes, cannulas) in an oven at >120°C for at least 4 hours (preferably overnight). Assemble the glassware while still hot under a stream of dry nitrogen or argon and allow it to cool.

  • Solvents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or from calcium hydride for dichloromethane).

  • Reagents: Handle air- and moisture-sensitive reagents using Schlenk line or glovebox techniques.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC [8]

  • Sample Preparation: Prepare a stock solution of the purified product in the mobile phase at a concentration of ~1 mg/mL. Prepare a similar solution of the racemic standard.

  • Column & Mobile Phase:

    • Column: Chiralcel OD-H (or similar polysaccharide-based column).

    • Mobile Phase: A mixture of hexane and isopropanol (IPA) is a common starting point. Begin with a 95:5 Hexane:IPA mixture.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm.

  • Method Development:

    • Inject the racemic sample. If no separation is observed, or resolution is poor, systematically increase the percentage of IPA (e.g., to 90:10, 80:20). A higher IPA content generally reduces retention time but may also decrease resolution.

    • Once baseline separation of the two enantiomers is achieved with the racemic standard, inject the synthesized sample.

  • Calculation: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula:

    • ee (%) = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] * 100

References

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]

  • Corey–Itsuno reduction. Wikipedia. Available from: [Link]

  • Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. PubMed. Available from: [Link]

  • Direct enzymatic route for the preparation of novel enantiomerically enriched hydroxylated beta-amino ester stereoisomers. PubMed. Available from: [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. Available from: [Link]

  • Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. ResearchGate. Available from: [Link]

  • Production of (+)‐(S)‐Ethyl 3‐Hydroxybutyrate and (‐)‐(R)‐Ethyl 3‐Hydroxybutyrate by Microbial Reduction of Ethyl Acetoacetate. ResearchGate. Available from: [Link]

  • A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. SciSpace. Available from: [Link]

  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. Available from: [Link]

  • Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. ChemRxiv. Available from: [Link]

  • The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. MDPI. Available from: [Link]

  • Effect of temperature on the enantioselectivity of basic analytes using CE with sulfated beta-cyclodextrins. PubMed. Available from: [Link]

  • Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. Available from: [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Available from: [Link]

  • Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. Available from: [Link]

  • A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity. Google Patents.
  • The influence of temperature on enzyme selectivity in organic media. Lund University. Available from: [Link]

  • Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20. PubMed. Available from: [Link]

  • (S)-3-Hydroxytetradecanoic acid. PubChem, NIH. Available from: [Link]

  • Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. ACS Publications. Available from: [Link]

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. Available from: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available from: [Link]

  • Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. PubMed. Available from: [Link]

  • Asymmetric Synthesis In Organic Chemistry. Camara Municipal de Camacari. Available from: [Link]

  • Corey–Itsuno reduction. Grokipedia. Available from: [Link]

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available from: [Link]

  • Asymmetric hydrogenation. Wikipedia. Available from: [Link]

  • Yeast Catalysed Reduction of β-Keto Esters (1): Factors Affecting Whole-Cell Catalytic Activity and Stereoselectivity. Taylor & Francis. Available from: [Link]

  • Chiral High Performance Liquid Chromatography: Review. IJPPR. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC. Available from: [Link]

  • Stereoselective Bioreduction of Ethyl 3-Oxo-3-(2-Thienyl) Propanoate Using the Short-Chain Dehydrogenase/Reductase ChKRED12. ResearchGate. Available from: [Link]

  • Asymmetric Synthesis. University of Babylon. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Semi-continuous and continuous processes for enantiomeric separation. RSC Publishing. Available from: [Link]

  • Asymmetric Isochalcogenourea-Catalyzed Synthesis of 3,4-Dihydropyrans via (4+2)-Cycloadditions of Ethyl But-3-ynoate with Michael Acceptors. PMC. Available from: [Link]

  • BAKER'S YEAST CATALYZED ASYMMETRIC REDUCTION OF ETHYL 3-OXO HEXANOATE IN GLYCEROL CONTAINING SYSTEMS. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Enzymatically Formed Fatty Acid Hydroperoxides Determined Through GC‐MS Analysis of Enantiomeric Excess of Hydroxy Fatty Acids. Wageningen University & Research. Available from: [Link]

  • Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ACG Publications. Available from: [Link]

  • Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites. ResearchGate. Available from: [Link]

  • Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Reformatsky Reaction for β-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Reformatsky reaction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of β-hydroxy esters. As Senior Application Scientists, we have compiled our field-proven insights to help you diagnose and resolve common issues that lead to low yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Reformatsky reaction?

The Reformatsky reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. It involves the reaction of an α-haloester with an aldehyde or ketone in the presence of metallic zinc to produce a β-hydroxy ester.[1][2] The key intermediate is an organozinc reagent, often called a "Reformatsky enolate," which is formed in situ.[3][4] This enolate is less reactive than corresponding Grignard or organolithium reagents, which prevents it from reacting with the ester group and minimizes self-condensation side reactions.[3][5]

Q2: My reaction is not starting, or the initiation is very sluggish. What are the primary causes?

The most common culprit for a non-initiating Reformatsky reaction is the zinc metal's surface deactivation. A layer of zinc oxide can form on the surface, preventing the oxidative addition step with the α-haloester.[6] Activation of the zinc is crucial for a successful reaction. Another potential issue is the presence of moisture in the reaction system, which can quench the organozinc intermediate.[7]

Q3: I'm observing the formation of significant byproducts. What are they, and how can I avoid them?

Common byproducts in the Reformatsky reaction include products from competing aldol condensation reactions.[7] Additionally, if the reaction is heated for an extended period, the desired β-hydroxy ester can undergo dehydration to form an α,β-unsaturated ester.[6] Careful control of reaction conditions and purification methods are key to minimizing these side products.

In-Depth Troubleshooting Guide

This section provides a systematic approach to troubleshooting low yields, categorized by common observational symptoms during your experiment.

Symptom 1: No Reaction or Sluggish Initiation

If you notice that your reaction has not started after a reasonable amount of time, or the consumption of starting materials is extremely slow, the issue likely lies with the zinc activation or the purity of your reagents and solvents.

Causality: The first step of the Reformatsky reaction is the oxidative addition of zinc into the carbon-halogen bond of the α-haloester.[4][8] This step is highly dependent on the surface area and reactivity of the zinc. Commercial zinc dust or turnings are often coated with a passivating layer of zinc oxide, which inhibits this crucial first step.[6]

Solutions:

  • Zinc Activation: This is the most critical step to ensure a successful reaction. Several methods can be employed:

    • Acid Washing: Treating the zinc with dilute acid (e.g., HCl) can remove the oxide layer.[8]

    • Iodine or 1,2-Dibromoethane: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can chemically activate the zinc surface.[6][9]

    • TMSCl (Trimethylsilyl chloride): TMSCl is an effective activator for zinc powder.[10][11]

    • Rieke Zinc: For particularly challenging substrates, highly reactive Rieke zinc, prepared by the reduction of zinc halides, can be used.[9]

    • DIBAL-H: A procedure using diisobutylaluminium hydride (DIBAL-H) has been developed for scalable and controlled zinc activation.[12][13]

  • Anhydrous Conditions: The organozinc intermediate is sensitive to moisture.[7] Ensure all glassware is flame-dried or oven-dried before use, and all solvents are rigorously dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.[14]

Experimental Protocol: Zinc Activation with Iodine

  • To a flame-dried round-bottom flask under an inert atmosphere, add the required amount of zinc dust.

  • Add a single, small crystal of iodine.

  • Gently heat the flask with a heat gun until purple vapors of iodine are observed.

  • Allow the flask to cool to room temperature. The zinc should appear grayish and activated.

  • Proceed with the addition of solvent and reagents.

Symptom 2: Low Conversion of Starting Materials

In this scenario, the reaction initiates but stalls, leaving a significant amount of unreacted aldehyde/ketone and/or α-haloester.

Causality: Incomplete conversion can be due to several factors, including insufficient zinc activation, poor solvent choice, or the inherent reactivity of the substrates. The solvent plays a crucial role in stabilizing the organozinc intermediate and facilitating the reaction.[8][15]

Solutions:

  • Optimize Solvent System: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used.[8] For some substrates, a mixture of benzene and ether may be beneficial.[1] In some cases, solvent-free conditions have been shown to improve yields.

  • Increase Zinc Equivalents: Ensure you are using a sufficient excess of activated zinc (typically 1.5 to 3 equivalents).[14]

  • Consider a Two-Step Procedure: For problematic substrates, forming the organozinc reagent first by reacting the α-haloester with zinc, and then adding the aldehyde or ketone can improve yields.[8][16]

Data Presentation: Solvent Effects on Reformatsky Reaction Yields

SolventTypical Yield Range (%)Comments
Diethyl Ether60-80%Standard, good for many substrates.
Tetrahydrofuran (THF)70-95%Often gives higher yields, can be used "wet".[17]
Benzene/Ether Mixture65-85%Classic solvent system.[1]
Dioxane50-70%Less common, may be suitable for specific cases.
Solvent-FreeCan be >90%Greener alternative, requires mechanical mixing.
Symptom 3: Formation of Side Products

The appearance of unexpected spots on your TLC plate or peaks in your GC-MS spectrum indicates the formation of side products, which directly impacts the yield of your desired β-hydroxy ester.

Causality: The primary side reactions are self-condensation of the α-haloester (Wurtz-type coupling) and dehydration of the β-hydroxy ester product. The former is more prevalent if the organozinc reagent is formed at high concentrations before the carbonyl compound is added. The latter is favored by elevated temperatures and acidic conditions during workup.[6]

Solutions:

  • Controlled Addition: Add the α-haloester slowly to a mixture of the aldehyde/ketone and activated zinc. This maintains a low concentration of the organozinc reagent and favors the desired cross-coupling.

  • Temperature Control: Run the reaction at a moderate temperature. While some heat may be necessary for initiation, excessive temperatures can promote side reactions. For highly exothermic reactions, cooling may be necessary.[12]

  • Mild Acidic Workup: During the workup, use a mild acid like a saturated aqueous solution of ammonium chloride (NH₄Cl) to protonate the zinc alkoxide.[18] Strong acids can cause dehydration of the alcohol product.

Experimental Protocol: Optimized Reaction Workup

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and with vigorous stirring, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Continue stirring until all the unreacted zinc has been consumed and the mixture becomes a clear biphasic solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizing the Process

Diagram 1: The Core Mechanism of the Reformatsky Reaction

This diagram illustrates the key steps involved in the formation of the β-hydroxy ester product.

Reformatsky_Mechanism cluster_step1 Step 1: Formation of the Organozinc Reagent cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Acidic Workup alpha_haloester α-Halo Ester organozinc Organozinc Reagent (Reformatsky Enolate) alpha_haloester->organozinc Oxidative Addition zinc Activated Zn(0) zinc->organozinc organozinc_reagent_node Organozinc Reagent carbonyl Aldehyde or Ketone zinc_alkoxide Zinc Alkoxide Intermediate carbonyl->zinc_alkoxide zinc_alkoxide_node Zinc Alkoxide organozinc_reagent_node->zinc_alkoxide beta_hydroxy_ester β-Hydroxy Ester zinc_alkoxide_node->beta_hydroxy_ester Protonation acid H₃O⁺ acid->beta_hydroxy_ester

Caption: Core mechanism of the Reformatsky reaction.

Diagram 2: Troubleshooting Workflow for Low Yields

This flowchart provides a logical sequence of steps to diagnose and solve issues with your Reformatsky reaction.

Troubleshooting_Workflow start Low Yield Observed check_initiation Did the reaction initiate? start->check_initiation activate_zinc Activate Zinc (I₂, TMSCl, Acid Wash) check_initiation->activate_zinc No check_conversion Is conversion incomplete? check_initiation->check_conversion Yes dry_reagents Ensure Anhydrous Conditions activate_zinc->dry_reagents success Improved Yield dry_reagents->success optimize_solvent Optimize Solvent (THF, Ether/Benzene) check_conversion->optimize_solvent Yes check_byproducts Are there significant byproducts? check_conversion->check_byproducts No increase_zinc Increase Zinc Equivalents optimize_solvent->increase_zinc two_step Try Two-Step Procedure increase_zinc->two_step two_step->success control_temp Control Temperature check_byproducts->control_temp Yes check_byproducts->success No slow_addition Slow Addition of α-Haloester control_temp->slow_addition mild_workup Use Mild Workup (aq. NH₄Cl) slow_addition->mild_workup mild_workup->success

Caption: A logical troubleshooting workflow for low yields.

Alternative Metals and Reagents

While zinc is the classic metal for the Reformatsky reaction, other metals have been successfully employed, which may offer advantages for specific substrates.[4]

  • Samarium(II) iodide (SmI₂): A powerful reducing agent that can mediate Reformatsky-type reactions, often with high diastereoselectivity.[19][20]

  • Indium: Can be used to induce the reaction, particularly in enantioselective syntheses.[21]

  • Iron and Copper: Low-valent iron and copper species, generated in situ, can also catalyze the reaction.[22][23]

  • Magnesium: While not typically used due to its higher reactivity, which can lead to self-condensation, it has been explored in some variations.[24]

References

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction.
  • Sailer, M., Dubicki, K. I., & Sorensen, J. L. (2015). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. Synthesis, 47(01), 79–82.
  • Master Organic Chemistry. (n.d.). Reformatsky Reaction.
  • BYJU'S. (2019, February 27). Reformatsky reaction.
  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
  • Thermo Fisher Scientific. (n.d.). Reformatsky Reaction.
  • BenchChem. (2025, December). Application Notes: One-Pot Synthesis of β-Hydroxy Esters via the Reformatsky Reaction.
  • Wikipedia. (n.d.). Reformatsky reaction.
  • J&K Scientific LLC. (2021, March 23). Reformatsky Reaction.
  • Physics Wallah. (n.d.). Reformatsky reaction Mechanism.
  • Organic Process Research & Development. (2025, August 7). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction.
  • PHARMD GURU. (2025, November 19). 28. REFORMATSKY REACTION.
  • ResearchGate. (2022, September 7). I am planning to do Reformatsky reaction wherein Propionaldehyde reacts with Methyl chloroacetate, what other catalyIst can be used instead of Zinc?
  • ACS Publications. (2009, September 23). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development.
  • Johar, P. S., Araki, S., & Butsugan, Y. (1992). Enantioselective synthesis of β-hydroxy esters by indium-induced Reformatsky reaction. Journal of the Chemical Society, Perkin Transactions 1, 711-712.
  • RecNotes. (n.d.). Reformatsky Reaction.
  • Collegedunia. (n.d.). Reformatsky Reaction: Definition, Mechanism, and Advantages.
  • IT Medical Team. (n.d.). GREENER REACTIONS UNDER SOLVENT FREE CONDITIONS.
  • Quora. (2019, April 7). What will happen if magnesium is used instead of zinc in the Reformatsky reaction (cross-coupling)? Can you give the hypothetical mechanism?
  • PSIBERG. (2023, November 30). Reformatsky Reaction: Mechanism, Variations & Applications.
  • ResearchGate. (n.d.). Optimization of reaction conditions for Reformatsky reaction with N-(4-methoxybenzylidene)aniline 1a and bromodifluoroacetamide 2a.
  • Reddit. (2023, June 20). Reformatsky reaction yield improvment.
  • chemeurope.com. (n.d.). Reformatskii reaction.
  • BenchChem. (n.d.). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
  • Beilstein Journals. (2018, February 2). Recent developments in the asymmetric Reformatsky-type reaction.
  • ACS Publications. (2003, February 7). Reformatsky-Type Reaction of Chiral Nonracemic α-Bromo-α'-sulfinyl Ketones with Aldehydes. Synthesis of Enantiomerically Pure 2-Methyl-1,3-diol Moieties. Organic Letters.

Sources

Technical Support Center: Preserving Stereocenter Integrity During Hydrolysis of Ethyl (3S)-3-hydroxytetradecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the loss of enantiomeric excess (ee) when hydrolyzing


-hydroxy esters like Ethyl (3S)-3-hydroxytetradecanoate to yield (3S)-3-hydroxytetradecanoic acid.

This guide provides a mechanistic deep-dive into why racemization occurs and offers self-validating, field-proven protocols to ensure absolute stereocontrol during your synthetic workflows.

Troubleshooting Guide & FAQs

Q1: Why does Ethyl (3S)-3-hydroxytetradecanoate racemize during standard saponification?

Causality & Mechanism: Standard basic hydrolysis (saponification) using NaOH or KOH relies on harsh alkaline conditions. In


-hydroxy esters, the 

-protons (at the C2 position) are moderately acidic due to the electron-withdrawing nature of the adjacent carbonyl group. Under strong basic conditions, the hydroxide ion deprotonates the C2 position, forming an enolate intermediate[1].

This enolate is highly prone to an E1cB (Elimination Unimolecular conjugate Base) reaction, where the


-hydroxy group is expelled to form an 

-unsaturated intermediate (ethyl tetradec-2-enoate)[2]. Because this elimination is reversible in aqueous base, the subsequent Michael addition of water or hydroxide to the double bond occurs from both stereochemical faces. This completely destroys the original (3S) stereocenter, resulting in a racemic mixture of the 3-hydroxy compound[3].

E1cB_Mechanism A Ethyl (3S)-3-hydroxy- tetradecanoate B Enolate Intermediate (Deprotonation at C2) A->B OH- (Base) C α,β-Unsaturated Ester (Elimination of OH-) B->C -OH- (E1cB) D Racemic 3-hydroxy- tetradecanoate C->D H2O / OH- (Michael Add.)

Fig 1. Base-catalyzed E1cB elimination and Michael addition leading to C3 racemization.

Q2: What is the absolute best method to prevent racemization?

The Gold Standard: Enzymatic hydrolysis using lipases. Enzymes such as Pseudomonas cepacia lipase (Amano PS) or Porcine Pancreas Lipase (PPL) operate at near-neutral pH and ambient temperatures[4]. Mechanistically, lipases utilize a catalytic triad (typically Ser-His-Asp) to form an acyl-enzyme intermediate via nucleophilic attack on the carbonyl carbon, completely bypassing the deprotonation of the C2


-carbon. Because no enolate is ever formed, the E1cB elimination pathway is entirely shut down, guaranteeing >99% retention of the C3 stereocenter.
Q3: Can I use chemical hydrolysis if I don't have access to lipases?

Alternative Approach: Yes, but you must use mild base hydrolysis with Lithium Hydroxide (LiOH) at strictly controlled low temperatures (0 °C). Why LiOH instead of NaOH? The lithium cation (


) is highly oxophilic and strongly coordinates with both the 

-hydroxyl oxygen and the carbonyl oxygen. This chelation forms a stable 6-membered transition state that restricts the conformational freedom required for the anti-periplanar elimination characteristic of the E1cB mechanism. Combined with a low temperature (0 °C) to kinetically suppress the elimination rate, LiOH hydrolysis provides a highly reliable chemical alternative[1].

Hydrolysis_Workflow Start Hydrolysis of Ethyl (3S)-3-hydroxytetradecanoate Enz Enzymatic Hydrolysis (Lipase, pH 7.0, 30°C) Start->Enz Preferred Mild Mild Base Hydrolysis (LiOH, THF/H2O, 0°C) Start->Mild Alternative Harsh Harsh Base Hydrolysis (NaOH/KOH, Reflux) Start->Harsh Avoid Res1 >99% ee (Optimal Preservation) Enz->Res1 Res2 ~95-98% ee (Acceptable Preservation) Mild->Res2 Res3 Racemization / Elimination (Failed) Harsh->Res3

Fig 2. Decision matrix for selecting the optimal hydrolysis method.

Quantitative Data: Method Comparison

The following table summarizes the expected outcomes based on the chosen hydrolysis methodology.

Hydrolysis MethodReagents & ConditionsExpected YieldEnantiomeric Excess (ee)ScalabilityRisk of Elimination
Enzymatic (Optimal) Amano PS Lipase, Phosphate Buffer (pH 7.0), 30 °C, 24-48h85 - 92%> 99% ExcellentNone
Mild Chemical LiOH (1.5 eq), THF/H₂O (3:1), 0 °C to RT, 4-6h90 - 95%95 - 98% HighLow
Harsh Chemical NaOH (2.0 eq), MeOH/H₂O, Reflux, 2h60 - 75%< 10% (Racemic) HighVery High

Experimental Protocols

Protocol A: Enzymatic Hydrolysis (Lipase-Catalyzed)

This protocol is a self-validating system; the neutral pH ensures that side reactions are thermodynamically inaccessible.

Materials:

  • Ethyl (3S)-3-hydroxytetradecanoate (1.0 mmol)

  • Pseudomonas cepacia lipase (Amano PS) or Porcine Pancreas Lipase (50 mg)

  • 0.1 M Phosphate buffer (pH 7.0)

  • Acetone or THF (as a co-solvent for solubility)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 1.0 mmol of Ethyl (3S)-3-hydroxytetradecanoate in 2 mL of acetone (or THF) to ensure the highly lipophilic substrate is bioavailable to the enzyme.

  • Buffer Addition: Add 10 mL of 0.1 M phosphate buffer (pH 7.0) to the solution. Stir gently to form a fine suspension.

  • Enzyme Introduction: Add 50 mg of the immobilized lipase to the reaction mixture.

  • Incubation: Incubate the mixture at 30 °C in an orbital shaker (200 rpm) for 24–48 hours. Note: Do not exceed 35 °C, as higher temperatures can denature the enzyme and halt conversion.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The acid product will stay at the baseline unless stained or acidified.

  • Workup: Once complete, filter the mixture through a Celite pad to recover the immobilized enzyme. Acidify the filtrate to pH 3.0 using 1M HCl, and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield pure (3S)-3-hydroxytetradecanoic acid.
    
Protocol B: Mild Chemical Hydrolysis (LiOH)

Use this protocol when enzymatic reagents are unavailable. The strict temperature control is the primary variable preventing the E1cB mechanism.

Materials:

  • Ethyl (3S)-3-hydroxytetradecanoate (1.0 mmol)

  • Lithium Hydroxide Monohydrate (

    
    , 1.5 mmol)
    
  • Tetrahydrofuran (THF) and Deionized Water (3:1 ratio)

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 1.0 mmol of the ester in 6 mL of THF in a round-bottom flask.

  • Cooling (Critical Step): Submerge the flask in an ice-water bath and allow the solution to cool strictly to 0 °C for 10 minutes.

  • Base Addition: Dissolve 1.5 mmol of

    
     in 2 mL of deionized water. Add this aqueous base dropwise to the THF solution over 5 minutes while maintaining vigorous stirring at 0 °C.
    
  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then slowly let it warm to room temperature for an additional 2-4 hours.

  • Quenching: Cool the reaction back to 0 °C and carefully quench by adding 1M HCl dropwise until the pH reaches ~3.0. Caution: Do not over-acidify or heat during this step, as

    
    -hydroxy acids can undergo acid-catalyzed dehydration.
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over

    
    , and evaporate the solvent to yield the target acid with preserved stereochemistry.
    

References

  • [4] Shiozaki, M., et al. "Enzymatic Preparation of (S)-3-Hydroxytetradecanoic Acid and Synthesis of Unnatural Analogues of Lipid A." Bulletin of the Chemical Society of Japan. Available at:[Link]

  • [1] Asano, S. "Basic Hydrolysis of Esters - Saponification." Master Organic Chemistry. Available at:[Link]

  • [2] Chemistry Steps. "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism." Chemistry Steps. Available at:[Link]

  • [3] Sjögren, J., et al. "Antifungal 3-hydroxy fatty acids from Lactobacillus plantarum MiLAB 14." Applied and Environmental Microbiology, 2003. DOI: 10.1128/AEM.69.12.7554-7557.2003. Available at:[Link]

Sources

Technical Support Center: Optimizing Column Chromatography for Long-Chain Hydroxy Esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the chromatographic separation of long-chain hydroxy esters. Here, we move beyond generic protocols to address the specific challenges posed by this class of molecules, focusing on the underlying principles to empower you to troubleshoot and optimize your separations effectively.

Principles of Separation: The Challenge of "Like Dissolves Like"

Long-chain hydroxy esters present a unique separation challenge due to their dual nature. The long hydrocarbon tail renders them largely nonpolar, while the hydroxyl and ester functionalities introduce localized polarity. This often results in compounds with very similar overall polarities, making them difficult to resolve using standard chromatographic techniques. The hydroxyl group, in particular, can engage in hydrogen bonding with the stationary phase, leading to peak tailing and other undesirable chromatographic behaviors.

The fundamental principle of chromatography is the differential partitioning of analytes between a stationary phase and a mobile phase.[1][2] For long-chain hydroxy esters, the goal is to exploit the subtle differences in their polarity and stereochemistry to achieve separation.

Caption: Differential partitioning of analytes based on polarity.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of long-chain hydroxy esters in a question-and-answer format.

Troubleshooting_Workflow cluster_issues Common Issues cluster_solutions Potential Solutions start Problem Observed poor_resolution Poor Resolution / Co-elution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing no_elution Compound Not Eluting start->no_elution irreproducible Irreproducible Results start->irreproducible solution_resolution Optimize Mobile Phase Change Stationary Phase Gradient Elution poor_resolution->solution_resolution solution_tailing Add Modifier to Mobile Phase Check for Column Overload Use End-capped Column peak_tailing->solution_tailing solution_no_elution Increase Mobile Phase Polarity Check Compound Stability on Silica no_elution->solution_no_elution solution_irreproducible Ensure Column Equilibration Check for Solvent Evaporation Verify Sample Preparation irreproducible->solution_irreproducible

Caption: A systematic approach to troubleshooting common chromatography issues.

Q1: My long-chain hydroxy esters are co-eluting or showing very poor resolution. What should I do?

A1: This is a common selectivity issue. The primary goal is to enhance the differences in interaction between your compounds and the stationary phase.

  • Optimize the Mobile Phase:

    • Normal-Phase Chromatography (e.g., Silica Gel): The mobile phase is typically a non-polar solvent (e.g., hexane, heptane) with a small amount of a more polar solvent (e.g., ethyl acetate, isopropanol) as a modifier.[3]

      • Action: Systematically decrease the polarity of the mobile phase by reducing the percentage of the polar modifier. This will increase the retention time and may improve separation.

      • Pro-Tip: For very similar compounds, consider using a less polar modifier like dichloromethane or tert-butyl methyl ether instead of ethyl acetate to fine-tune the selectivity.

    • Reversed-Phase Chromatography (e.g., C18): The mobile phase is a polar solvent (e.g., water, methanol, acetonitrile).[1][4]

      • Action: A gradient elution, where the organic solvent concentration is gradually increased, is often necessary for complex mixtures.[5] A slower, more shallow gradient can significantly improve the resolution of closely eluting peaks.

  • Change the Stationary Phase:

    • If optimizing the mobile phase is insufficient, consider a different stationary phase. For instance, if you are using silica, switching to alumina (acidic, neutral, or basic) can alter the selectivity.[1] For enantiomeric separations, a chiral stationary phase is required.[6][7][8]

  • Consider Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it's a less common primary optimization parameter in column chromatography compared to HPLC.[9]

Q2: I'm observing significant peak tailing for my hydroxy ester. What is causing this and how can I fix it?

A2: Peak tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase, or by column overload.

  • Secondary Interactions with Silica: The hydroxyl group of your ester can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.

    • Action: Add a small amount of a polar modifier that can compete for these active sites. For example, adding 0.1-1% of an alcohol (like isopropanol) or an acid (like acetic acid) to your mobile phase can often mitigate this issue.[10]

  • Column Overload: Loading too much sample onto the column can saturate the stationary phase, leading to broad, tailing peaks.

    • Action: Reduce the amount of sample loaded onto the column. As a general rule, for silica gel, the sample load should be 1-5% of the mass of the stationary phase.

  • Use an End-Capped Column (for Reversed-Phase): In reversed-phase chromatography, residual silanol groups on C18 columns can cause tailing.

    • Action: Use a modern, high-purity, end-capped column where these active sites have been deactivated.[9]

Q3: My compound seems to be stuck on the column and won't elute, even with a highly polar mobile phase.

A3: This can be due to several factors, from incorrect solvent choice to compound degradation.

  • Insufficient Mobile Phase Polarity: The mobile phase may still not be polar enough to elute your compound.

    • Action: If you are using a hexane/ethyl acetate system, try switching to a more polar system like dichloromethane/methanol.

  • Compound Instability: Your hydroxy ester may be degrading on the silica gel.[11]

    • Action: Test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If it is unstable, you may need to use a deactivated stationary phase (e.g., by adding triethylamine to the mobile phase for basic compounds) or switch to a different stationary phase like alumina.[11]

  • Precipitation on the Column: If your sample was dissolved in a strong solvent and then loaded onto a column with a weak mobile phase, it may have precipitated at the top of the column.

    • Action: Ensure your sample is fully soluble in the initial mobile phase.

Q4: My retention times are drifting and my results are not reproducible.

A4: Reproducibility issues often stem from a lack of column equilibration or changes in the mobile phase composition.

  • Column Equilibration: In normal-phase chromatography, the retention times are highly sensitive to the amount of water adsorbed on the silica surface.[12]

    • Action: Always equilibrate your column with at least 10-20 column volumes of the mobile phase before loading your sample. This ensures the stationary phase is in equilibrium with the mobile phase.

  • Mobile Phase Composition: The composition of your mobile phase can change over time due to the evaporation of more volatile components.

    • Action: Prepare fresh mobile phase for each separation and keep the solvent reservoir covered. If you are mixing solvents, ensure they are thoroughly mixed.

  • Temperature Fluctuations: Significant changes in ambient temperature can affect retention times.[13]

    • Action: Perform chromatography in a temperature-controlled environment if possible.

Frequently Asked Questions (FAQs)

Q: What is the best stationary phase for separating long-chain hydroxy esters?

A:

  • For general purification: Silica gel is the most common and versatile choice.[1]

  • For compounds sensitive to acidic conditions: Alumina may be a better option.

  • For separating isomers: High-performance liquid chromatography (HPLC) with a high-efficiency column (e.g., smaller particle size) is often required.

  • For separating enantiomers: A chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for this purpose.[8]

Q: How do I choose the right solvent system for my separation?

A: Thin-Layer Chromatography (TLC) is your most valuable tool for method development.

  • Screening: Spot your mixture on a TLC plate and test various solvent systems.

  • Target Rf: Aim for an Rf value of 0.2-0.4 for the compound of interest in the chosen solvent system.[1] This generally provides a good starting point for column chromatography.

  • Separation: The ideal TLC solvent system will show good separation between your desired compound and any impurities.

ApplicationStationary PhaseCommon Mobile Phase Systems
Normal-Phase Silica Gel, AluminaHexane/Ethyl Acetate, Hexane/Isopropanol, Dichloromethane/Methanol[3]
Reversed-Phase C18, C8Water/Acetonitrile, Water/Methanol (often with additives like formic acid or TFA)[5][14]
Chiral Separation Chiral Stationary PhaseHexane/Ethanol, Hexane/Isopropanol[6]

Q: Should I use isocratic or gradient elution?

A:

  • Isocratic elution (using a constant mobile phase composition) is suitable for simple mixtures where the components have similar polarities.

  • Gradient elution (gradually increasing the mobile phase polarity over time) is generally more effective for complex mixtures containing compounds with a wide range of polarities.[5] It helps to elute strongly retained compounds in a reasonable time while still providing good resolution for earlier eluting peaks.

Q: Can I use derivatization to improve the separation of my hydroxy esters?

A: Yes, derivatization can be a powerful tool, especially for analytical separations (HPLC, GC).

  • For HPLC: Derivatizing the hydroxyl group can improve peak shape and detectability. For example, phenacyl esters have been used for the HPLC analysis of fatty acids.[15]

  • For Chiral Separations: If a suitable chiral stationary phase is not available, you can derivatize your racemic hydroxy ester with a chiral derivatizing agent to form diastereomers.[16] These diastereomers have different physical properties and can often be separated on a standard achiral column.[9]

References

  • High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column. (Source URL: Not Available)
  • HPLC Troubleshooting Guide. (Source URL: Not Available)
  • TROUBLESHOOTING GUIDE. (Source URL: Not Available)
  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed. (Source URL: [Link])

  • GC Column Troubleshooting Guide. Phenomenex. (Source URL: [Link])

  • Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester. (Source URL: [Link])

  • LC Chromatography Troubleshooting Guide. HALO Columns. (Source URL: [Link])

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry news - alwsci. (Source URL: [Link])

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. (Source URL: [Link])

  • Column chromatography. Columbia University. (Source URL: [Link])

  • 14.3: Chiral Chromatography. Chemistry LibreTexts. (Source URL: [Link])

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. (Source URL: Not Available)
  • Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Reversed-Phase LC Columns | Liquid Chromatography. Agilent. (Source URL: [Link])

  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. (Source URL: Not Available)
  • Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Analytical Chemistry - ACS Publications. (Source URL: [Link])

  • RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. (Source URL: [Link])

  • Optimization of normal phase chromatographic conditions for lipid analysis and comparison of associated detection techniques. Request PDF - ResearchGate. (Source URL: [Link])

  • Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. PMC. (Source URL: [Link])

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.. (Source URL: [Link])

  • Solid-phase extraction columns in the analysis of lipids. AOCS. (Source URL: [Link])

  • c18 reversed-phase hplc: Topics by Science.gov. (Source URL: [Link])

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). (Source URL: [Link])

Sources

Minimizing byproduct formation during the reduction of ethyl 3-oxotetradecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Byproduct Formation During the Reduction of Ethyl 3-Oxotetradecanoate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. The reduction of long-chain


-keto esters, such as ethyl 3-oxotetradecanoate, to their corresponding 

-hydroxy esters is a critical transformation in the synthesis of pharmaceuticals and bioactive lipids. While seemingly straightforward, this reaction is highly susceptible to byproduct formation—including over-reduction, transesterification, and retro-Claisen cleavage—if the mechanistic causality of the chosen reagents is not strictly managed.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure high-yield, chemoselective, and enantioselective reductions.

Quantitative Method Comparison

Before troubleshooting, it is critical to ensure that your chosen synthetic route aligns with your purity and scalability requirements. Below is a quantitative summary of the three primary methodologies used for this transformation.

Reduction MethodTypical Yield (%)Enantiomeric Excess (ee %)Primary Byproduct RiskScalability
NaBH₄ / EtOH 85 - 90%Racemic (0%)1,3-tetradecanediolHigh
Ru-BINAP / H₂ (Noyori)92 - 98%> 98%Minimal (if optimized)Very High
Biocatalysis (ADH/Yeast)70 - 85%> 99%Retro-Claisen cleavageMedium

Troubleshooting Matrix: Byproduct Identification & Causality

If you are detecting impurities in your crude NMR or GC/MS traces, use this matrix to identify the structural cause and implement immediate preventative actions.

Byproduct DetectedStructural IdentityPrimary CausalityPreventative Action
Over-reduction 1,3-tetradecanediolExcess hydride; Intramolecular coordination of the newly formed

-hydroxyl group to boron, which lowers the activation energy for ester reduction.
Strictly control NaBH₄ stoichiometry (0.25 - 0.5 eq). Maintain reaction temperature between -78°C and 0°C.
Transesterification Methyl 3-hydroxytetradecanoateThermodynamic equilibrium driven by the use of methanol as a solvent with an ethyl ester.Match the solvent to the ester. Use absolute ethanol exclusively when reducing ethyl esters.
Retro-Claisen Cleavage Dodecanoic acid derivatives & Ethyl acetateNucleophilic attack of hydroxide on the ketone carbonyl at pH > 8.0, leading to C-C bond cleavage[1].Buffer aqueous biocatalytic reactions strictly to pH 4.0–5.0. Avoid strong alkali bases during chemical workups.

Frequently Asked Questions (FAQs)

Q1: Why am I detecting 1,3-tetradecanediol in my NaBH₄ reduction when hydrides are supposed to be chemoselective for ketones? A1: While NaBH₄ is generally chemoselective for ketones over isolated esters[2],


-keto esters present a unique mechanistic exception. Once the ketone is reduced to a 

-hydroxy group, the newly formed alkoxide coordinates with the borate intermediate. This intramolecular chelation drastically increases the local concentration of hydride near the adjacent ester carbonyl. If the reaction is run at room temperature or with excess NaBH₄, this proximity effect drives the over-reduction to the diol. To prevent this, temperature control (-78°C) is mandatory to kinetically freeze the ester reduction pathway.

Q2: How do I achieve high enantioselectivity while completely avoiding retro-Claisen cleavage? A2: You have two options: Noyori asymmetric hydrogenation or pH-controlled biocatalysis. If using biocatalysis (e.g., Kluyveromyces marxianus or isolated alcohol dehydrogenases), the reaction must be run in an aqueous medium[3][4]. At basic pH levels (>8.0), hydroxide ions act as nucleophiles, attacking the ketone and initiating a retro-Claisen C-C bond cleavage[1]. You must buffer your system strictly to pH 4.0–5.0 to suppress this pathway. Alternatively, using a Ru-BINAP catalyst under high H₂ pressure completely bypasses aqueous basic conditions, eliminating the retro-Claisen risk entirely[5].

Q3: Can I use methanol as a solvent to increase the solubility of my long-chain substrate? A3: No. Using methanol with ethyl 3-oxotetradecanoate will lead to transesterification. The methoxide generated in situ (or the sheer molar excess of methanol) will attack the ester carbonyl, displacing ethanol and forming methyl 3-hydroxytetradecanoate. Always use absolute ethanol or an aprotic solvent mixture (e.g., THF/EtOH) to maintain the integrity of the ethyl ester.

Mechanistic & Workflow Visualizations

Workflow Start Reduction of Ethyl 3-oxotetradecanoate Chem Chemical Reduction Start->Chem Bio Biocatalytic Reduction Start->Bio NaBH4 NaBH4 / EtOH (Racemic) Chem->NaBH4 Noyori Ru-BINAP / H2 (Enantioselective) Chem->Noyori Yeast Whole Cell / ADH (Enantioselective) Bio->Yeast OverRed Risk: Over-reduction (1,3-tetradecanediol) NaBH4->OverRed TransEst Risk: Transesterification (Methyl ester) NaBH4->TransEst Opt2 Optimal Method: High Yield, Clean Noyori->Opt2 RetroC Risk: Retro-Claisen Cleavage (pH > 8.0) Yeast->RetroC Opt1 Control Temp (< 0°C) Strict Stoichiometry OverRed->Opt1 TransEst->Opt1 Opt3 Buffer pH 4.0-5.0 Avoid Strong Base RetroC->Opt3

Decision tree and risk mitigation workflow for the reduction of ethyl 3-oxotetradecanoate.

Mechanism Substrate Ethyl 3-oxotetradecanoate (Target) Product Ethyl 3-hydroxytetradecanoate (Desired) Substrate->Product Selective Reduction (Ru-BINAP or ADH) Cleavage Dodecanal / Ethyl Acetate (Retro-Claisen) Substrate->Cleavage pH > 8.0 Nucleophilic Attack Diol 1,3-tetradecanediol (Over-reduction) Product->Diol Excess NaBH4 High Temp MethylEster Methyl 3-hydroxytetradecanoate (Transesterification) Product->MethylEster MeOH Solvent Base Catalyst

Mechanistic pathways leading to the desired product versus common byproducts.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to verify causality and prevent byproduct formation before the reaction is quenched.

Protocol A: Chemoselective Asymmetric Hydrogenation (Noyori Protocol)

This protocol utilizes a metal-ligand bifunctional mechanism to selectively reduce the ketone without touching the ester, eliminating over-reduction[5].

  • Preparation: In an argon-filled glovebox, dissolve ethyl 3-oxotetradecanoate (10.0 mmol) in rigorously degassed absolute ethanol (20 mL).

  • Catalyst Addition: Add RuCl₂ₙ (0.01 mmol, 0.1 mol%). Transfer the mixture to a stainless-steel high-pressure autoclave.

  • Pressurization: Purge the autoclave with hydrogen gas three times, then pressurize to 50 atm (approx. 735 psi) of H₂.

  • Reaction: Heat the vessel to 50°C and stir vigorously for 12 hours.

  • In-Process Control (IPC): Vent a micro-aliquot and analyze via GC/MS. Validation Check: The peak for the starting mass (

    
     270) should be absent, replaced entirely by the product mass (
    
    
    
    272). If starting material remains, repressurize and stir for an additional 4 hours.
  • Workup: Vent the hydrogen gas safely. Concentrate the ethanol under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc) to yield enantiopure ethyl (R)-3-hydroxytetradecanoate.

Protocol B: Biocatalytic Asymmetric Reduction (ADH Method)

This protocol utilizes isolated alcohol dehydrogenases (ADH) to achieve high enantiomeric excess while strictly controlling pH to prevent retro-Claisen cleavage[3][6].

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer. Crucial Step: Adjust the pH exactly to 5.0 using 1M HCl or NaOH. Causality: pH > 8.0 will trigger retro-Claisen cleavage.

  • Reaction Assembly: To 50 mL of the buffer, add NADH cofactor (1.0 mmol) and the thermophilic ADH enzyme preparation (e.g., Tt27-HBDH)[3].

  • Substrate Addition: Dissolve ethyl 3-oxotetradecanoate (5.0 mmol) in 2 mL of DMSO (to aid aqueous solubility) and add dropwise to the stirring buffer.

  • Incubation: Incubate the mixture at 30°C with orbital shaking (150 rpm) for 24 hours.

  • In-Process Control (IPC): Extract a 100

    
    L aliquot with ethyl acetate and spot on a TLC plate (Hexanes:EtOAc 8:2, PMA stain). Validation Check: The higher Rf ketone spot should be completely consumed.
    
  • Workup: Extract the aqueous phase three times with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target

    
    -hydroxy ester.
    

References

  • Source: PubMed (NIH)
  • Source: PMC (NIH)
  • Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular structure on the conversion and enantiomeric excess Source: SciELO URL
  • Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution Source: ResearchGate URL
  • 13.
  • Suggest the reagents for following transformation Source: Filo URL

Sources

Storage conditions to prevent degradation of Ethyl (3S)-3-hydroxytetradecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers and drug development professionals, this guide from our Technical Support Center provides in-depth information on the optimal storage conditions to prevent the degradation of Ethyl (3S)-3-hydroxytetradecanoate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested advice to ensure the long-term integrity of your valuable compounds.

Technical Support Guide: Ethyl (3S)-3-hydroxytetradecanoate

This document is structured to provide immediate answers to common questions and offer deeper insights into the chemical stability of Ethyl (3S)-3-hydroxytetradecanoate. We will explore the primary degradation pathways and provide actionable troubleshooting steps to maintain compound purity and efficacy in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage temperatures for Ethyl (3S)-3-hydroxytetradecanoate?

For optimal stability, Ethyl (3S)-3-hydroxytetradecanoate should be stored at -20°C for both short-term and long-term periods.[1][2][3] Storing the compound in a freezer minimizes the kinetic energy of molecules, significantly slowing the rate of potential degradation reactions such as hydrolysis and oxidation.

Q2: Should I store the compound as a neat solid/liquid or in a solvent?

Storing the compound in its original neat form (as a solid or liquid) is generally recommended to maximize stability. If you must prepare a stock solution, use a high-purity, dry, aprotic solvent such as anhydrous acetonitrile, ethyl acetate, or dichloromethane.[4] Oxygen-free solvents are preferable. Prepare only the amount needed and store stock solutions at -20°C or -80°C in tightly sealed vials.

Q3: What type of container is best for storing this compound?

Use amber glass vials with PTFE-lined screw caps. The amber glass protects the compound from light, which can catalyze oxidative degradation. The PTFE-lined cap provides an inert and tight seal, preventing moisture and air from entering the container.[5]

Q4: Is it necessary to store Ethyl (3S)-3-hydroxytetradecanoate under an inert atmosphere?

Yes, for maximum long-term stability, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen. The secondary alcohol group in the molecule is susceptible to oxidation, and removing atmospheric oxygen is a critical preventative measure.[6][7][8]

Understanding the Chemistry of Degradation

Ethyl (3S)-3-hydroxytetradecanoate possesses two primary functional groups susceptible to degradation: an ester and a secondary alcohol . Understanding the reactivity of these groups is key to preventing compound degradation.

Primary Degradation Pathways
  • Hydrolysis (Ester Cleavage) : The ester functional group can be cleaved by water in a process called hydrolysis. This reaction is catalyzed by the presence of acids or bases and results in the formation of 3-hydroxytetradecanoic acid and ethanol.[9][10][11] Even trace amounts of moisture in the storage container can lead to significant hydrolytic degradation over time.

  • Oxidation (Alcohol to Ketone) : The secondary alcohol at the C3 position is susceptible to oxidation, which converts it into a ketone, forming Ethyl 3-oxotetradecanoate.[12][13][14] This reaction is promoted by exposure to atmospheric oxygen, light, and trace metal impurities.

The diagram below illustrates these two main degradation pathways.

cluster_0 Degradation of Ethyl (3S)-3-hydroxytetradecanoate cluster_1 Hydrolysis Pathway cluster_2 Oxidation Pathway Parent Ethyl (3S)-3-hydroxytetradecanoate Hydrolysis_Product1 3-Hydroxytetradecanoic Acid Parent->Hydrolysis_Product1 + H2O (acid/base catalyst) Hydrolysis_Product2 Ethanol Parent->Hydrolysis_Product2 + H2O (acid/base catalyst) Oxidation_Product Ethyl 3-oxotetradecanoate Parent->Oxidation_Product + [O] (Air, Light, Metals)

Caption: Primary degradation pathways for Ethyl (3S)-3-hydroxytetradecanoate.

Troubleshooting Guide

This section addresses specific issues you might encounter, providing likely causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Decreased purity confirmed by analytical methods (e.g., GC-MS, HPLC). 1. Hydrolysis: Contamination with water. 2. Oxidation: Exposure to air/oxygen.1. Review storage and handling procedures to eliminate moisture sources. Use desiccants. 2. Purge vials with inert gas (Ar, N₂) before sealing. 3. Re-purify the compound if necessary using an appropriate chromatographic method.
Change in physical appearance (e.g., color change from colorless to yellow). Oxidation: Formation of conjugated ketone systems or other chromophoric degradation products.1. Immediately protect the compound from light and air. 2. Confirm purity using an analytical technique. 3. If purity is compromised, consider purification or disposal.
Inconsistent results or loss of biological activity in experiments. Compound Degradation: The presence of degradation products can interfere with assays or indicate a lower concentration of the active compound than expected.1. Perform a purity check on the stored compound immediately. 2. Prepare fresh solutions from a new, unopened vial if possible. 3. Implement stricter storage protocols as outlined in this guide.
pH of the sample in aqueous solution has become acidic. Hydrolysis: The formation of 3-hydroxytetradecanoic acid, a carboxylic acid, will lower the pH.[11]1. This is a strong indicator of moisture contamination. 2. Discard the compromised stock. 3. Ensure all future solvents and containers are scrupulously dry.
Troubleshooting Decision Workflow

If you suspect compound degradation, follow this workflow to diagnose and resolve the issue.

Start Suspected Degradation (e.g., poor results, visual change) CheckPurity Step 1: Confirm Purity (HPLC, GC-MS, NMR) Start->CheckPurity PurityOK Purity >98%? CheckPurity->PurityOK TroubleshootAssay Troubleshoot Experimental Assay (Reagents, Protocol, etc.) PurityOK->TroubleshootAssay Yes PurityNotOK Purity <98% PurityOK->PurityNotOK No IdentifyDegradants Step 2: Identify Degradants (Mass Spectrometry) PurityNotOK->IdentifyDegradants IsHydrolysis Hydrolysis Products (e.g., Carboxylic Acid)? IdentifyDegradants->IsHydrolysis IsOxidation Oxidation Products (e.g., Ketone)? IsHydrolysis->IsOxidation No ActionHydrolysis Action: Review for Moisture - Use desiccant - Use dry solvents - Tightly seal vials IsHydrolysis->ActionHydrolysis Yes ActionOxidation Action: Review for Air/Light - Purge with inert gas - Use amber vials - Store in dark IsOxidation->ActionOxidation Yes End Implement Corrective Actions & Re-evaluate ActionHydrolysis->End ActionOxidation->End

Caption: A decision tree for troubleshooting suspected degradation.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions for Long-Term Storage
  • Preparation: Work in a chemical fume hood or on a bench with good ventilation. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.

  • Solvent Selection: Use a brand new, unopened bottle of high-purity, anhydrous aprotic solvent (e.g., acetonitrile, ethyl acetate).

  • Weighing: Weigh the required amount of Ethyl (3S)-3-hydroxytetradecanoate in a tared, dry amber glass vial.

  • Dissolution: Add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration.

  • Inerting: Gently bubble dry argon or nitrogen gas through the solution for 1-2 minutes to displace any dissolved oxygen.

  • Sealing: Immediately and tightly seal the vial with a PTFE-lined cap. Wrap the cap junction with Parafilm® for an extra barrier against moisture and air.

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and date. Store in a -20°C or -80°C freezer.

Protocol 2: Basic Purity Assessment by HPLC-UV

This protocol assumes the presence of a chromophore or the ability to derivatize the compound. A more universal method like GC-MS would not require a chromophore.

  • Sample Preparation: Prepare a fresh solution of your compound in a suitable mobile phase compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

  • Standard Preparation: If available, use a certified reference standard to prepare a solution at the same concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at an appropriate wavelength (if applicable).

  • Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

  • Interpretation: A pure sample should show a single major peak. The appearance of new, significant peaks over time indicates degradation. Mass spectrometry is required for definitive identification of degradation products.[15][16][17]

References

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from University of Calgary Chemistry LibreTexts. [Link]

  • Clark, J. (2015). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from Chemguide. [Link]

  • Clark, J. (2015). Oxidation of alcohols. Retrieved from Chemguide. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from Master Organic Chemistry. [Link]

  • da Silva, A. B. F., et al. (2013). Revisiting the Mechanism of Neutral Hydrolysis of Esters: Water Autoionization Mechanisms with Acid or Base Initiation Pathways. ACS Publications. [Link]

  • Lumen Learning. (n.d.). Oxidation of alcohols & aldehydes. Retrieved from Organic Chemistry II. [Link]

  • LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from Wikipedia. [Link]

  • Save My Exams. (2026). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. Retrieved from Save My Exams. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from Organic Chemistry Portal. [Link]

  • Pexa, M., et al. (2021). Storage stability of rapeseed methyl ester stored in a sealed barrel for seven years. Agronomy Research. [Link]

  • Gopinath, A., et al. (2018). Oxidative stability of fatty acid alkyl esters: A review. ResearchGate. [Link]

  • Bikovens, O., et al. (2024). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. MDPI. [Link]

  • Gopinath, A., et al. (n.d.). Oxidative stability of fatty acid alkyl esters: a review. Potravinarstvo Slovak Journal of Food Sciences. [Link]

  • 3M. (n.d.). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. Retrieved from 3M. [Link]

  • Journal of Energy Technologies and Policy. (n.d.). Oxidation Stability of Fatty Acid Methyl Ester under Three Different Conditions. Retrieved from iiste.org. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from env.go.jp. [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from ATSDR. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxytridecanoate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-3-Hydroxytetradecanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Gara, S., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PMC. [Link]

  • Boggia, R., et al. (2020). Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). S-3-Hydroxytetradecanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Tetradecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester. Retrieved from Cheméo. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from Hovione. [Link]

Sources

Overcoming catalyst poisoning during asymmetric hydrogenation of C14 esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Asymmetric Hydrogenation of C14 Esters

Welcome to the Technical Support Center dedicated to addressing the challenges of catalyst poisoning in the asymmetric hydrogenation of C14 esters. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision of stereoselective synthesis. Here, we move beyond simple procedural lists to explore the underlying causes of catalyst deactivation and provide field-proven troubleshooting strategies to restore and maintain high reactivity and enantioselectivity in your reactions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding catalyst performance issues.

Q1: What are the most common signs of catalyst poisoning in my hydrogenation reaction?

A1: The primary indicators of catalyst poisoning manifest as a decline in reaction performance.[1][2] You should suspect poisoning if you observe one or more of the following:

  • Decreased Reaction Rate: A noticeable slowdown or a complete stall in hydrogen uptake is the most common symptom.[2]

  • Reduced Selectivity: A significant drop in the enantiomeric excess (ee%) of your chiral product indicates that the stereodirecting capability of the catalyst has been compromised.

  • Incomplete Conversion: The reaction fails to reach full conversion even with extended reaction times or under harsher conditions (e.g., increased pressure or temperature).[2]

  • Change in Catalyst Appearance: The physical appearance of the catalyst may change, such as a change in color or clumping of the solid.[2]

Q2: What are the primary sources of catalyst poisons in the hydrogenation of C14 esters?

A2: Catalyst poisons are typically impurities that originate from the reactants, solvents, hydrogen gas, or the reaction apparatus itself.[1] For long-chain esters like C14, the most prevalent sources are:

  • Substrate Impurities: The C14 ester feedstock may contain residual sulfur or nitrogen compounds from its synthesis or natural source. Heavy metal traces from previous synthetic steps can also be present.[3]

  • Solvent Contamination: Solvents can contain trace amounts of water, peroxides (in ethers like THF), or sulfur compounds.

  • Hydrogen Gas Quality: Lower-grade hydrogen may contain impurities like carbon monoxide (CO), which is a potent poison for many transition metal catalysts.[3][4]

  • Leaching from Equipment: In rare cases, components from the reactor (e.g., sulfur from rubber seals) can leach into the reaction mixture.

Q3: Which chemical compounds are particularly poisonous to the Rhodium (Rh) and Ruthenium (Ru) catalysts commonly used in asymmetric hydrogenation?

A3: Rhodium and Ruthenium catalysts, prized for their high activity and selectivity, are susceptible to a range of poisons that strongly coordinate to the metal center, blocking active sites.[2][5]

  • Sulfur Compounds: This is the most notorious class of poisons.[3][4] Even at parts-per-billion (ppb) levels, compounds like hydrogen sulfide (H₂S), thiols, thioethers, and thiophenes can completely deactivate the catalyst.[6]

  • Nitrogen Compounds: Lewis basic nitrogen compounds, such as amines, pyridines, and nitriles, can act as inhibitors by coordinating to the metal's active site.[7] The product of some hydrogenations can itself be an inhibitor.[8][9]

  • Halides: Chloride, bromide, and iodide ions can deactivate catalysts, often by altering the electronic properties of the metal center or by forming inactive metal-halide species.[5]

  • Heavy Metals: Mercury (Hg), lead (Pb), and arsenic (As) can form stable alloys with the catalyst metal, causing irreversible deactivation.[3][4]

  • Carbon Monoxide (CO): CO binds very strongly to metal active sites, preventing the coordination of hydrogen and the substrate.[3][4]

Q4: What is the difference between reversible and irreversible catalyst poisoning?

A4: The distinction lies in the strength of the interaction between the poison and the catalyst's active site.[1]

  • Reversible Poisoning: The poison is weakly adsorbed to the active sites. The catalyst's activity can often be restored by removing the poison from the feedstock or through a simple regeneration procedure, such as washing or thermal treatment.[1][10]

  • Irreversible Poisoning: The poison forms a strong, stable chemical bond with the active sites, leading to a permanent loss of activity.[1][10] In these cases, the catalyst must typically be replaced.

Troubleshooting Guide: From Diagnosis to Solution

This section provides structured approaches to specific problems encountered during experimentation.

Issue 1: My reaction has completely stalled after an initial period of activity.

  • Causality: This pattern suggests the presence of a potent, fast-acting poison in one of the reaction components. The initial activity occurs before the poison has fully saturated the catalyst's active sites.

  • Troubleshooting Protocol:

    • Isolate the Source: The most critical step is to identify the contaminated component. Run a series of control experiments:

      • Use a new, high-purity batch of solvent.

      • Use a different, trusted source of high-purity hydrogen gas.

      • Purify the C14 ester substrate (see protocol below).

    • Analytical Identification: If the source is suspected to be the substrate or solvent, analytical techniques are essential for confirmation.

Technique Analyte / Purpose Sample to Analyze
ICP-MS (Inductively Coupled Plasma-Mass Spectrometry)Detects trace heavy metal impurities (Pb, Hg, As).[1]C14 Ester Substrate, Solvent
GC-MS (Gas Chromatography-Mass Spectrometry)Identifies volatile organic poisons (e.g., thiols, amines).[1]C14 Ester Substrate, Solvent
XPS (X-ray Photoelectron Spectroscopy)Analyzes the elemental composition of the catalyst surface to identify the adsorbed poison.[1][3]Spent (Deactivated) Catalyst
Sulfur Analysis (e.g., X-ray Fluorescence)Quantifies total sulfur content.C14 Ester Substrate

Issue 2: The reaction proceeds to completion, but the enantioselectivity (ee%) is unacceptably low.

  • Causality: This issue is more subtle than a complete shutdown. It implies that the poison is interfering with the chiral environment of the catalyst without completely blocking its hydrogenating activity. This can occur in two ways:

    • Ligand Interaction: The poison may bind to or interact with the chiral ligand, altering its conformation and disrupting the precise stereochemical control required for high enantioselectivity.

    • Partial Site Blocking: The poison may block a subset of the most stereoselective active sites, allowing the reaction to proceed on less selective sites, resulting in a racemic or near-racemic product.

  • Troubleshooting Protocol:

    • Verify Ligand Integrity: After the reaction, recover the catalyst and use techniques like NMR spectroscopy to check for any structural changes in the chiral ligand.

    • Identify the Poison: Follow the analytical protocol described in Issue 1. Certain poisons may have a greater impact on stereocontrol than on overall catalytic turnover.

    • Screen Additives: In some cases, the addition of a co-solvent or a non-poisonous additive can modify the catalyst environment and restore selectivity. This is highly system-dependent and requires careful screening.

Experimental Protocols & Workflows

Protocol 1: Purification of C14 Ester Substrate via Adsorbent Treatment

This protocol is designed to remove common polar impurities, including sulfur and nitrogen compounds, from your ester feedstock.

  • Adsorbent Selection: Choose a suitable adsorbent. Activated carbon is effective for a broad range of organic impurities, while activated alumina is excellent for removing polar compounds.

  • Slurry Preparation: In a flask, dissolve the C14 ester in a non-polar, low-boiling point solvent (e.g., hexane or heptane) at a concentration of approximately 10-20% (w/v).

  • Adsorbent Addition: Add the activated adsorbent (approx. 10% w/w relative to the ester) to the solution.

  • Stirring: Stir the slurry vigorously at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of celite or a fine-porosity filter paper to completely remove the adsorbent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Confirmation: Re-analyze the purified ester using GC-MS or the relevant analytical technique to confirm the removal of the suspected poison before using it in the hydrogenation reaction.

G cluster_workflow Substrate Purification Workflow Crude Crude C14 Ester in Heptane Adsorbent Add Activated Carbon/Alumina (10% w/w) Crude->Adsorbent Dissolve Stir Stir Slurry (1-2 hours) Adsorbent->Stir Filter Filter through Celite Stir->Filter Evap Solvent Evaporation Filter->Evap Analyze Purity Analysis (GC-MS, Sulfur Analysis) Evap->Analyze Pure Purified C14 Ester Analyze->Pure Impurities Removed

Caption: Workflow for removing catalyst poisons from C14 ester feedstock.

Protocol 2: General Thermal Regeneration of a Poisoned Catalyst

This protocol is a general guideline for attempting to regenerate a catalyst deactivated by a volatile or thermally decomposable poison. Caution: The thermal stability of your specific catalyst and ligand must be known to avoid decomposition.

  • Catalyst Recovery: After the reaction, carefully filter and recover the poisoned catalyst. Wash it with a clean, volatile solvent (like THF or methanol) to remove any residual substrate and product, then dry it under vacuum.

  • Loading: Load the dried, deactivated catalyst into a tube furnace or a suitable reactor.[1]

  • Inert Gas Purge: Purge the system thoroughly with an inert gas (e.g., high-purity nitrogen or argon) at room temperature for at least 30 minutes to remove all oxygen.[1]

  • Heating Program: While maintaining a continuous flow of inert gas, slowly heat the catalyst to a predetermined temperature (e.g., 100-200°C). The optimal temperature depends on the poison's desorption temperature and the catalyst's thermal stability.[1] Hold at this temperature for 2-4 hours.

  • Cooling: After the thermal treatment, cool the catalyst back to room temperature under the inert gas flow.[1]

  • Re-evaluation: Test the activity and selectivity of the regenerated catalyst in a small-scale reaction with a purified substrate to determine if its performance has been restored.

G cluster_workflow Catalyst Thermal Regeneration Workflow Spent Spent (Poisoned) Catalyst Wash Wash with Solvent & Dry Spent->Wash Load Load into Tube Furnace Wash->Load Purge Inert Gas Purge (N2 or Ar) Load->Purge Heat Heat under Inert Flow (100-200°C, 2-4h) Purge->Heat Cool Cool to Room Temp Heat->Cool Test Re-evaluate Performance (Small-Scale Test) Cool->Test Active Restored Activity? Test->Active

Caption: General workflow for the thermal regeneration of a poisoned catalyst.

Preventative Strategies: The Best Defense

Proactive prevention is always more efficient and cost-effective than reactive troubleshooting.

  • Feedstock Purification: This is the most critical preventative measure. Always purify raw materials if their purity is not guaranteed or if you observe batch-to-batch variability.[11]

  • Use of Guard Beds: For continuous or large-scale reactions, passing the substrate solution and/or hydrogen gas through a "guard bed" (a column packed with adsorbents) can trap poisons before they ever reach the reactor.[11]

  • Catalyst Design: When possible, select catalysts known for higher poison tolerance. For example, certain bimetallic formulations or catalysts with specific promoters can exhibit enhanced resistance to common poisons like sulfur.[3][11]

Mechanism Spotlight: How Sulfur Poisons a Rhodium Catalyst

Sulfur compounds cause deactivation primarily through strong chemisorption onto the metal's active sites. The lone pair of electrons on the sulfur atom forms a strong dative bond with the empty d-orbitals of the rhodium center. This interaction is often irreversible and has several detrimental effects:

  • Site Blocking: The adsorbed sulfur atom physically blocks the site, preventing the coordination of the C14 ester substrate and hydrogen.

  • Electronic Modification: The strong electron-donating nature of sulfur alters the electronic properties of the rhodium atom, reducing its ability to activate hydrogen.

  • Ensemble Effect: For reactions requiring multiple adjacent metal atoms, a single adsorbed sulfur atom can deactivate a larger "ensemble" of sites around it.

G cluster_pathway Sulfur Poisoning Pathway Active Active Rh Site Poisoned Poisoned Rh Site Active->Poisoned Strong Chemisorption (Site Blockage) Poison Sulfur Compound (e.g., R-SH) Poison->Poisoned

Caption: Simplified diagram of an active Rh site being blocked by a sulfur poison.

References

  • dealing with catalyst poisoning in the hydrogenation for synthesis - Benchchem. (BenchChem)
  • How to Prevent Catalyst Poisoning
  • Catalyst deactivation Common causes - AmmoniaKnowHow. (AmmoniaKnowHow)
  • Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. (Energy Dais)
  • Catalyst poisoning - Wikipedia. (Wikipedia)
  • Technical Support Center: Catalyst Poisoning in the Synthesis of Substituted Cyclohexanes - Benchchem. (BenchChem)
  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC.
  • Asymmetric arene hydrogenation: towards sustainability and application - PMC - NIH.
  • OC VI (HS 2015) Bode Research Group. (ETH Zurich)
  • Detection and Elimination of Product Inhibition from the Asymmetric Catalytic Hydrogenation of Enamines | Organic Letters - ACS Public
  • Technical Support Center: Overcoming Catalyst Poisoning in Co-Rh Catalytic Systems - Benchchem. (BenchChem)

Sources

Techniques for crystallizing Ethyl (3S)-3-hydroxytetradecanoate for higher purity

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the crystallization of ethyl (3S)-3-hydroxytetradecanoate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your crystallization processes.

Introduction

Ethyl (3S)-3-hydroxytetradecanoate is a chiral long-chain hydroxy fatty acid ester with significant applications in various research and development sectors.[1][2] Achieving high purity of this compound is often critical for its intended use, and crystallization is a key purification technique.[][4] This guide addresses specific issues that may arise during the crystallization of this molecule, providing explanations grounded in physical-chemical principles and offering practical, field-proven solutions.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during the crystallization of ethyl (3S)-3-hydroxytetradecanoate.

Issue 1: No Crystals Form Upon Cooling

Question: I've dissolved my crude ethyl (3S)-3-hydroxytetradecanoate in a solvent and allowed it to cool, but no crystals have formed, even after an extended period. What could be the issue?

Answer:

The failure of a compound to crystallize from a solution upon cooling is a common issue that can stem from several factors. Understanding the underlying principles of nucleation and crystal growth is key to troubleshooting this problem.

Causality & Resolution:

  • Supersaturation Not Reached: Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can normally hold at a given temperature. If the initial concentration of your compound is too low, or if the chosen solvent is too good at dissolving it even at lower temperatures, you may not reach the necessary level of supersaturation upon cooling.

    • Solution:

      • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the ethyl (3S)-3-hydroxytetradecanoate.

      • Solvent Selection: You may need to choose a solvent in which the compound has high solubility at elevated temperatures but significantly lower solubility at room temperature or below.[5] Solubility tests with small amounts of your compound in various solvents are highly recommended.[5]

  • Inhibition of Nucleation: Nucleation is the initial step where solute molecules in a solution begin to form small, stable clusters that will eventually grow into macroscopic crystals. The presence of certain impurities can inhibit this process.

    • Solution:

      • Induce Nucleation:

        • Seeding: Introduce a tiny crystal of pure ethyl (3S)-3-hydroxytetradecanoate into the cooled, supersaturated solution. This provides a template for further crystal growth.

        • Scratching: Gently scratch the inside surface of the flask with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

      • Further Purification: If nucleation remains problematic, consider a preliminary purification step, such as column chromatography, to remove impurities that may be hindering crystallization.[6]

  • Incorrect Cooling Rate: Rapid cooling can sometimes lead to the formation of an oil or an amorphous solid rather than well-defined crystals. A slower cooling rate allows molecules more time to orient themselves into an ordered crystal lattice.

    • Solution:

      • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further using an ice bath or refrigerator. Insulating the flask can help to slow the cooling process.

Issue 2: The Product "Oils Out" Instead of Crystallizing

Question: When I cool my solution, the compound separates as an oily liquid instead of forming solid crystals. How can I fix this?

Answer:

"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often occurs when the solution becomes highly supersaturated at a temperature that is below the melting point of the pure solute but above the freezing point of the solute-solvent mixture.

Causality & Resolution:

  • High Solute Concentration or Rapid Cooling: This is a common cause of oiling out. The system is driven to a state of high supersaturation too quickly, not allowing enough time for the ordered arrangement of molecules required for crystallization.

    • Solution:

      • Dilute and Reheat: Add a small amount of additional solvent to dissolve the oil, then reheat the solution until it is clear. Allow it to cool more slowly.

      • Lower the Initial Temperature of Crystallization: Try to induce crystallization at a higher temperature where the viscosity of the oil is lower, which may facilitate molecular arrangement into a crystal lattice.

  • Presence of Impurities: Impurities can depress the melting point of the compound, making it more prone to oiling out.

    • Solution:

      • Pre-purification: As with nucleation issues, a preliminary purification step like column chromatography can be beneficial.[6]

      • Solvent System Modification: Sometimes, using a solvent mixture (a good solvent and a poor solvent) can help. Dissolve the compound in a minimal amount of the good solvent at an elevated temperature, then slowly add the poor solvent until the solution becomes slightly turbid (cloudy). This indicates the saturation point has been reached. Then, allow the solution to cool slowly.

Issue 3: Poor Crystal Yield

Question: I'm getting crystals, but the final yield is very low. How can I improve my recovery?

Answer:

Low yield in crystallization can be attributed to several factors, from incomplete crystallization to loss of product during handling.

Causality & Resolution:

  • Incomplete Crystallization: The compound may still have significant solubility in the solvent even at low temperatures.

    • Solution:

      • Optimize the Solvent: Choose a solvent where the compound has a steep solubility curve—highly soluble when hot and poorly soluble when cold.

      • Sufficient Cooling: Ensure the solution is cooled to a low enough temperature for a sufficient amount of time to maximize the amount of product that crystallizes out.

      • Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often obtain a second crop by concentrating the remaining solution (the mother liquor) and repeating the cooling process.

  • Using Too Much Solvent: Dissolving the crude product in an excessive amount of solvent will result in a lower concentration, and consequently, less product will crystallize upon cooling.[5]

    • Solution:

      • Use the Minimum Amount of Hot Solvent: When initially dissolving your crude product, add the hot solvent in small portions until the solid just dissolves.[5]

  • Loss During Filtration and Washing: Product can be lost if the washing step is not performed correctly.

    • Solution:

      • Use Cold Solvent for Washing: Always wash the collected crystals with a small amount of ice-cold crystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[5]

      • Efficient Filtration: Ensure your filtration setup is efficient to minimize the time the crystals are in contact with the mother liquor.

Issue 4: Purity is Not Sufficiently High After Crystallization

Question: I've recrystallized my ethyl (3S)-3-hydroxytetradecanoate, but analytical tests show it's still not pure enough. What can I do?

Answer:

Achieving high purity often requires careful optimization of the crystallization process and may necessitate multiple recrystallizations.

Causality & Resolution:

  • Co-crystallization of Impurities: Some impurities may have similar solubility properties to your target compound and can be incorporated into the crystal lattice.

    • Solution:

      • Multiple Recrystallizations: A second or even third recrystallization can significantly improve purity.

      • Change of Solvent: Crystallizing from a different solvent or solvent system can alter the solubility of the impurities relative to your product, allowing for better separation.

  • Inclusion of Mother Liquor: If the crystals are not washed properly, impurities dissolved in the mother liquor can remain on the crystal surfaces.

    • Solution:

      • Thorough but Careful Washing: Ensure the crystals are washed with a small amount of fresh, ice-cold solvent to remove any residual mother liquor.

  • Polymorphism: Long-chain esters can sometimes exist in different crystalline forms (polymorphs), which may have different melting points and other physical properties.[7] While not strictly an impurity, the presence of multiple polymorphs can affect characterization.

    • Solution:

      • Controlled Crystallization Conditions: The formation of a specific polymorph can be influenced by factors such as the solvent, cooling rate, and temperature. Consistent crystallization conditions are key to obtaining a consistent polymorphic form.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing ethyl (3S)-3-hydroxytetradecanoate?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5] For long-chain esters like ethyl (3S)-3-hydroxytetradecanoate, common choices include:

  • Alcohols: Ethanol or methanol can be effective.

  • Esters: Ethyl acetate is another potential solvent.

  • Hydrocarbons: Hexane or heptane are good non-polar options, often used in combination with a more polar solvent. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.[5]

Q2: How can I assess the purity of my crystallized product?

A2: Several analytical techniques can be used to determine the purity of your ethyl (3S)-3-hydroxytetradecanoate:

  • Gas Chromatography (GC): An excellent method for assessing the purity of volatile compounds and identifying volatile impurities.[8][9]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the target compound and non-volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities. Quantitative NMR (qNMR) can provide a highly accurate measure of purity.[8]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point.

Q3: My compound is a waxy solid at room temperature. Does this affect crystallization?

A3: Yes, the physical nature of your crude product can influence the crystallization process. Waxy or oily solids often contain impurities that lower the melting point. It's important to ensure that you are working with a supersaturated solution rather than a molten product. Using a suitable solvent is key to achieving a successful crystallization from a waxy solid.

Q4: What is the role of the hydroxyl group in the crystallization of this molecule?

A4: The hydroxyl (-OH) group in ethyl (3S)-3-hydroxytetradecanoate introduces polarity and the potential for hydrogen bonding.[10] This can influence its solubility in different solvents and its ability to form an ordered crystal lattice. The presence of this functional group is a key consideration when selecting a crystallization solvent.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Solvent Selection: Perform solubility tests to find a suitable solvent.

  • Dissolution: Place the crude ethyl (3S)-3-hydroxytetradecanoate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Two-Solvent Recrystallization

  • Solvent Selection: Choose a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling, Filtration, and Drying: Follow steps 3-7 from the Single Solvent Recrystallization protocol.

Data Presentation

Table 1: Solvent Selection Guide (Illustrative Example)

SolventSolubility at 25°CSolubility at 78°C (Boiling Point)Suitability
EthanolModerately SolubleVery SolubleGood
HexaneSparingly SolubleModerately SolubleGood
WaterInsolubleInsolublePoor
Ethyl AcetateSolubleVery SolublePotentially suitable, may require significant cooling

Note: This table is for illustrative purposes. Actual solubilities should be determined experimentally.

Visualizations

Diagram 1: General Crystallization Workflow

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Purification Crude Product Crude Product Dissolution in Hot Solvent Dissolution in Hot Solvent Crude Product->Dissolution in Hot Solvent Add minimal solvent Slow Cooling Slow Cooling Dissolution in Hot Solvent->Slow Cooling Induces Supersaturation Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Filtration Filtration Crystal Formation->Filtration Separate solid from liquid Washing with Cold Solvent Washing with Cold Solvent Filtration->Washing with Cold Solvent Remove impurities Drying Drying Washing with Cold Solvent->Drying Remove residual solvent Pure Crystals Pure Crystals Drying->Pure Crystals G cluster_0 Potential Causes cluster_1 Solutions No Crystals Form No Crystals Form Supersaturation Not Reached Supersaturation Not Reached No Crystals Form->Supersaturation Not Reached Nucleation Inhibited Nucleation Inhibited No Crystals Form->Nucleation Inhibited Cooling Rate Too Fast Cooling Rate Too Fast No Crystals Form->Cooling Rate Too Fast Concentrate Solution Concentrate Solution Supersaturation Not Reached->Concentrate Solution Change Solvent Change Solvent Supersaturation Not Reached->Change Solvent Add Seed Crystal Add Seed Crystal Nucleation Inhibited->Add Seed Crystal Scratch Flask Scratch Flask Nucleation Inhibited->Scratch Flask Cool Slowly Cool Slowly Cooling Rate Too Fast->Cool Slowly

Caption: A decision-making diagram for troubleshooting the absence of crystal formation.

References

  • Synthesis and crystallization purification of phytosterol esters for food industry application. (n.d.). Google Scholar.
  • S-3-Hydroxytetradecanoic acid | C14H28O3. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. (2024). PMC. Retrieved February 27, 2026, from [Link]

  • (+-)-3-Hydroxytetradecanoic acid | C14H28O3. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. (2003). Journal of Agricultural and Food Chemistry. Retrieved February 27, 2026, from [Link]

  • Advances in Lipids Crystallization Technology. (n.d.). Chem Connections. Retrieved February 27, 2026, from [Link]

  • How to purify esterefication product? (2016). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Influence of Nucleating Agents on the Crystallization, Thermal, and Mechanical Properties of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P3HBHHx). (2025). MDPI. Retrieved February 27, 2026, from [Link]

  • ethyl 4-hydroxycrotonate. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]

  • Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. (2025). ACS Omega. Retrieved February 27, 2026, from [Link]

  • Showing Compound (R)-3-Hydroxy-tetradecanoic acid (FDB027878). (2011). FooDB. Retrieved February 27, 2026, from [Link]

  • (PDF) Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. (2024). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Mitigating crystallization of saturated FAMES (fatty acid methyl esters) in biodiesel. 3. The binary phase behavior of 1,3-dioleoyl-2-palmitoyl glycerol. (n.d.). IDEAS/RePEc. Retrieved February 27, 2026, from [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). ProMetic. Retrieved February 27, 2026, from [Link]

  • Synthesis, Isolation, and Purification of an Ester. (n.d.). Coach Benner. Retrieved February 27, 2026, from [Link]

  • ethyl 3-oxo-4-pentenoate. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]

  • III Analytical Methods. (n.d.). Google Books.
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    • ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved February 27, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the GC-MS Fragmentation Patterns of Derivatized Ethyl 3-Hydroxytetradecanoate for Enhanced Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the analysis of lipids, understanding the nuances of mass spectrometric fragmentation is paramount for confident structural identification. This guide provides an in-depth comparison of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of ethyl 3-hydroxytetradecanoate following trimethylsilyl (TMS) derivatization. Furthermore, it explores alternative derivatization strategies, offering supporting experimental data and protocols to aid in method selection and data interpretation.

The Significance of Derivatization in the GC-MS Analysis of 3-Hydroxy Fatty Acids

3-Hydroxy fatty acids (3-OH FAs) are crucial components of lipopolysaccharides in Gram-negative bacteria and are also significant metabolites in various biological systems.[1] Their analysis by GC-MS is a powerful tool for bacterial identification and the study of metabolic pathways.[2][3][4] However, the inherent polarity of the hydroxyl and carboxylic acid functional groups makes them unsuitable for direct GC analysis, necessitating a derivatization step to increase their volatility and thermal stability.[5] Silylation, particularly the formation of trimethylsilyl (TMS) ethers and esters, is a widely adopted method for this purpose.[5][6]

Trimethylsilyl (TMS) Derivatization of Ethyl 3-Hydroxytetradecanoate: A Step-by-Step Protocol and Fragmentation Analysis

The conversion of ethyl 3-hydroxytetradecanoate to its TMS derivative enhances its volatility, making it amenable to GC-MS analysis.[5]

Experimental Protocol: TMS Derivatization

A common and effective method for the trimethylsilylation of hydroxy fatty acid esters involves the use of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS).[6][7]

  • Sample Preparation: A dried sample of ethyl 3-hydroxytetradecanoate (typically 10-100 µg) is placed in a reaction vial.

  • Reagent Addition: Add 50 µL of BSTFA and 50 µL of pyridine (or another suitable solvent like acetonitrile) to the vial.[6] For sterically hindered hydroxyl groups, the addition of 1% TMCS to the BSTFA can improve reaction efficiency.

  • Reaction: The vial is securely capped and heated at 60-80°C for 30-60 minutes.[7]

  • Analysis: After cooling to room temperature, an aliquot of the reaction mixture is directly injected into the GC-MS system.

Expected GC-MS Behavior and Fragmentation Pattern

The resulting TMS derivative of ethyl 3-hydroxytetradecanoate will be significantly more volatile and less polar than the underivatized compound, leading to improved chromatographic peak shape and a shorter retention time on a non-polar capillary column.

A key diagnostic feature for ethyl esters is the McLafferty rearrangement, which results in a characteristic ion at m/z 88.[8] This is in contrast to methyl esters, which produce a corresponding ion at m/z 74.[8]

The fragmentation of the TMS ether group is also highly informative. Alpha-cleavage (α-cleavage) adjacent to the silylated oxygen is a dominant fragmentation pathway.

Key Predicted Fragment Ions for TMS-Derivatized Ethyl 3-Hydroxytetradecanoate:

m/zProposed Structure/OriginSignificance
M-15 [M - CH₃]⁺Loss of a methyl group from a TMS moiety.
M-29 [M - C₂H₅]⁺Loss of an ethyl radical from the ester.
M-45 [M - OC₂H₅]⁺Loss of the ethoxy group from the ester.
[M-Alkyl] [M - C₁₁H₂₃]⁺Cleavage of the long alkyl chain.
175 [CH(OTMS)CH₂COOC₂H₅]⁺α-cleavage between C3 and C4, a highly characteristic ion for 3-O-TMS fatty acid esters.
88 [CH₂=C(OH)OC₂H₅]⁺McLafferty rearrangement of the ethyl ester. Diagnostic for the ethyl ester functionality.[8]
73 [Si(CH₃)₃]⁺The trimethylsilyl cation, a common fragment in the mass spectra of TMS derivatives.

Proposed Fragmentation Pathway of TMS-Derivatized Ethyl 3-Hydroxytetradecanoate:

fragmentation M Ethyl 3-(trimethylsilyloxy)tetradecanoate [M]+• M_minus_15 [M-15]+ m/z = M-15 M->M_minus_15 - •CH₃ M_minus_29 [M-29]+ m/z = M-29 M->M_minus_29 - •C₂H₅ M_minus_45 [M-45]+ m/z = M-45 M->M_minus_45 - •OC₂H₅ ion_175 [CH(OTMS)CH₂COOC₂H₅]⁺ m/z = 175 M->ion_175 α-cleavage (C3-C4) ion_88 [CH₂=C(OH)OC₂H₅]⁺• m/z = 88 M->ion_88 McLafferty Rearrangement alkyl_loss [M - C₁₁H₂₃]⁺ M->alkyl_loss - •C₁₁H₂₃ ion_73 [Si(CH₃)₃]⁺ m/z = 73 ion_175->ion_73 Further fragmentation

Caption: Proposed fragmentation of TMS-derivatized ethyl 3-hydroxytetradecanoate.

Comparative Analysis of Alternative Derivatization Strategies

While TMS derivatization is highly effective, alternative methods can offer advantages in specific analytical scenarios.

Alternative Silylating Agents: tert-Butyldimethylsilyl (TBDMS) Ethers

tert-Butyldimethylsilyl (TBDMS) ethers are another class of silyl derivatives that can be used for the analysis of hydroxy fatty acids.[9]

Advantages of TBDMS over TMS:

  • Increased Stability: TBDMS derivatives are generally more stable towards hydrolysis than their TMS counterparts, which can be advantageous during sample workup and storage.[10]

  • Prominent Molecular Ion Information: TBDMS ethers often yield a more abundant [M-57]⁺ ion (loss of a tert-butyl group), which can be a reliable indicator of the molecular weight, even when the molecular ion itself is weak or absent.[9]

Experimental Protocol: TBDMS Derivatization

The derivatization is typically carried out using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Sample Preparation: A dried sample of ethyl 3-hydroxytetradecanoate is placed in a reaction vial.

  • Reagent Addition: Add a solution of MTBSTFA in a suitable solvent (e.g., acetonitrile or pyridine).

  • Reaction: The vial is capped and heated, typically at 60-100°C for 1-2 hours.

  • Analysis: The cooled reaction mixture is injected into the GC-MS.

Expected Fragmentation of TBDMS-derivatized Ethyl 3-Hydroxytetradecanoate:

The fragmentation will be dominated by the loss of the tert-butyl group and α-cleavage.

  • [M-57]⁺: A prominent ion resulting from the loss of the tert-butyl radical from the TBDMS group. This is often the base peak and is highly diagnostic.[9]

  • α-cleavage ion: An ion analogous to the m/z 175 in the TMS derivative, but with the TBDMS group instead.

  • m/z 88: The McLafferty rearrangement ion will still be present, as it arises from the ethyl ester moiety.[8]

Acylation: Acetyl and Trifluoroacetyl Derivatives

Acylation, the introduction of an acyl group (e.g., acetyl or trifluoroacetyl), is another effective derivatization strategy for hydroxyl groups.

Advantages of Acylation:

  • Stable Derivatives: Acetyl and, particularly, fluorinated acetyl derivatives are very stable.

  • Alternative Fragmentation: Acylation provides different fragmentation patterns that can be complementary to silylation for structural confirmation.

Experimental Protocol: Acetylation

Acetylation can be performed using acetic anhydride with a catalyst like pyridine.

  • Sample Preparation: A dried sample of ethyl 3-hydroxytetradecanoate is placed in a reaction vial.

  • Reagent Addition: Add a mixture of acetic anhydride and pyridine (e.g., 1:1 v/v).

  • Reaction: The vial is capped and heated at 60-80°C for 30-60 minutes.

  • Workup: The reaction mixture is typically quenched with water, and the derivative is extracted into an organic solvent (e.g., hexane or ethyl acetate).

  • Analysis: The organic extract is dried and concentrated before GC-MS analysis.

Expected Fragmentation of Acetylated Ethyl 3-Hydroxytetradecanoate:

The fragmentation will be influenced by the newly introduced acetyl group.

  • Loss of Acetic Acid: A neutral loss of 60 Da (CH₃COOH) from the molecular ion is a common fragmentation pathway for acetylated alcohols.

  • α-cleavage: Cleavage at the C3-C4 bond will yield a characteristic fragment ion.

  • m/z 43: A prominent ion corresponding to the acetyl cation [CH₃CO]⁺.

  • m/z 88: The McLafferty rearrangement ion from the ethyl ester will still be observed.[8]

Summary Comparison of Derivatization Methods

Derivatization MethodKey AdvantagesCharacteristic Fragment Ions for Ethyl 3-Hydroxytetradecanoate
Trimethylsilyl (TMS) Well-established, volatile derivatives, extensive libraries.[M-15]⁺, m/z 175 (α-cleavage), m/z 88 (McLafferty), m/z 73.
tert-Butyldimethylsilyl (TBDMS) Increased stability, prominent [M-57]⁺ ion.[M-57]⁺, TBDMS-α-cleavage ion, m/z 88 (McLafferty).[9]
Acetylation Stable derivatives, complementary fragmentation.[M-60]⁺ (loss of acetic acid), m/z 43 ([CH₃CO]⁺), acetyl-α-cleavage ion, m/z 88 (McLafferty).

Conclusion

The choice of derivatization reagent for the GC-MS analysis of ethyl 3-hydroxytetradecanoate has a profound impact on the resulting mass spectrum and the structural information that can be gleaned.

  • Trimethylsilylation is a robust and widely used method that provides characteristic fragmentation patterns, including the diagnostic α-cleavage ion at m/z 175 for 3-hydroxy esters.

  • TBDMS derivatization offers enhanced stability and a highly informative [M-57]⁺ ion, which can be invaluable for determining the molecular weight of the analyte.[9]

  • Acylation provides stable derivatives and alternative fragmentation pathways that can be used to confirm structural assignments made with silylation methods.

By understanding the unique fragmentation patterns associated with each derivative, researchers can select the optimal method for their analytical needs, leading to more confident and accurate identification of 3-hydroxy fatty acids and related compounds. The presence of the m/z 88 ion from the McLafferty rearrangement serves as a consistent marker for the ethyl ester functionality across these derivatization strategies.[8]

References

  • Antonelli, A., Castellari, L., Zambonelli, C., & Carnacini, A. (1999). Yeast influence on volatile composition of wines. Journal of Agricultural and Food Chemistry, 47(3), 1139–1144.
  • Chen, J., & Chen, J. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(12), 1469–1480.
  • Dugmore, T. (2016). Answer to "Identification of fatty acid ethyl ester instead of methyl esters?". ResearchGate. Retrieved from [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology, 114, 30.4.1–30.4.32.
  • Harvey, D. J. (2011). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 30(6), 1119-1215.
  • Huguet, A., Fosse, C., Laggoun-Défarge, F., & Derenne, S. (2019). Development of global temperature and pH calibrations based on bacterial 3-hydroxy fatty acids in soils. Biogeosciences, 16(13), 2573-2592.
  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229–243.
  • Ljoncheva, M., Stevanoska, S., Kosjek, T., Heath, E., & Dzeroski, S. (2023). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based approaches for compound structure identification.
  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.
  • Minkler, P. E., Kerner, J., & Hoppel, C. L. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. Lipids, 46(11), 1055–1063.
  • NIST. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Patel, S., & Shibamoto, T. (2002). Effect of different strains of Saccharomyces cerevisiae on production of volatiles in Napa Gamay wine and Petite Sirah wine. Journal of Agricultural and Food Chemistry, 50(20), 5649–5653.
  • PubChem. (n.d.). Ethyl 3-hydroxybutanoate. Retrieved from [Link]

  • Quehenberger, O., Armando, A. M., & Dennis, E. A. (2011). High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 648–656.
  • Restek. (n.d.). Ethyl (S)-(+)-3-hydroxybutyrate. EZGC Method Translator. Retrieved from [Link]

  • Supelco. (n.d.).
  • Taylor, G. H., & Moss, C. W. (1983). Effects of culture media and growth temperature on the fatty acid composition of Legionella species. Journal of Clinical Microbiology, 18(4), 919–923.
  • Vincenti, M., Guglielmetti, G., Cassani, G., & Volmer, D. A. (2006). Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers.
  • Woo, H. K., & Kim, K. J. (1999). Comparison of derivatization methods for the determination of fatty acids by gas chromatography-mass spectrometry.
  • Yeast Metabolome Database. (n.d.). ethyl 3-hydroxybutanoate (YMDB01425). Retrieved from [Link]

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Comparing biological activity of Ethyl (3S)-3-hydroxytetradecanoate and its methyl ester analog

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity, Signaling Mechanisms, and Experimental Applications

Executive Summary

This guide provides an in-depth technical comparison between Methyl (3S)-3-hydroxytetradecanoate (3-OH MAME) and its ethyl ester analog, Ethyl (3S)-3-hydroxytetradecanoate . While chemically similar, these two compounds exhibit divergent biological activities, particularly in the context of bacterial quorum sensing (QS).

  • Methyl (3S)-3-hydroxytetradecanoate is a potent, naturally occurring autoinducer (quormone) essential for virulence in the plant pathogen Ralstonia solanacearum.

  • Ethyl (3S)-3-hydroxytetradecanoate serves primarily as a synthetic analog with altered lipophilicity and metabolic stability. It functions as a structural probe to map receptor specificity or as a metabolic precursor in lipid synthesis studies.

Chemical Identity & Physicochemical Properties

The primary structural difference lies in the ester head group. This seemingly minor modification drastically alters receptor binding affinity and hydrolytic stability.

FeatureMethyl (3S)-3-hydroxytetradecanoateEthyl (3S)-3-hydroxytetradecanoate
Abbreviation 3-OH MAME3-OH EAME (Analog)
CAS Number 55682-83-235683-15-9 (Acid precursor ref)
Formula C₁₅H₃₀O₃C₁₆H₃₂O₃
Mol. Weight 258.40 g/mol 272.42 g/mol
Lipophilicity (LogP) ~4.7 (Estimated)~5.2 (Estimated)
Water Solubility Low (Amphiphilic)Very Low (High hydrophobicity)
Hydrolysis Rate Fast (Susceptible to esterases)Slower (Steric hindrance)
Natural Occurrence Ralstonia solanacearum (QS Signal)Synthetic / Metabolic Intermediate
Biological Mechanism: The Ralstonia PhcQS System

The biological significance of these esters is best understood through the Ralstonia solanacearum species complex (RSSC), which causes bacterial wilt.

The Signaling Pathway

Ralstonia uses a unique quorum sensing system dependent on 3-hydroxy fatty acid methyl esters .[1]

  • Synthesis: The methyltransferase PhcB converts 3-hydroxymyristoyl-ACP into 3-OH MAME.

  • Sensing: 3-OH MAME accumulates extracellularly. Upon reaching a threshold concentration, it binds to the histidine kinase sensor PhcS .

  • Transduction: PhcS phosphorylates PhcR , which ultimately releases the global virulence regulator PhcA .

  • Output: PhcA activates virulence factors: Exopolysaccharide (EPS) production (causing wilt) and endoglucanase activity.

Critical Insight: The PhcS receptor is highly specific. It distinguishes between methyl and ethyl esters.[2] The methyl group fits precisely into the hydrophobic pocket of the sensor. The ethyl group, being bulkier, often fails to induce the conformational change required for kinase activation, rendering it significantly less potent or inactive as an agonist.

PhcQS_Pathway Precursor 3-OH-C14-ACP Signal 3-OH MAME (Signal) Precursor->Signal Synthesis PhcB PhcB (Methyltransferase) PhcB->Signal Catalyzes PhcS PhcS (Sensor Kinase) Signal->PhcS Binds (Extracellular) PhcR PhcR (Regulator) PhcS->PhcR Phosphorelay PhcA PhcA (Global Regulator) PhcR->PhcA Activates Virulence Virulence Factors (EPS, Biofilm) PhcA->Virulence Upregulates Ethyl Ethyl Analog (Low Affinity) Ethyl->PhcS Weak/No Binding

Figure 1: The PhcQS signaling cascade in R. solanacearum. The system is tuned specifically for the Methyl ester (3-OH MAME).

Comparative Biological Activity
A. Quorum Sensing Potency (Virulence Induction)
  • Methyl Ester: Acts as a full agonist. Concentrations as low as 5–10 nM can trigger the expression of phcA-regulated genes.

  • Ethyl Ester: Exhibits reduced potency . In structure-activity relationship (SAR) studies of QS systems, increasing the alcohol chain length (Methyl -> Ethyl -> Propyl) typically results in a logarithmic drop in bioactivity. The ethyl ester may act as a weak partial agonist or, at high concentrations, a competitive antagonist.

B. Antimicrobial & Antifungal Activity
  • Free Acid ((3S)-3-hydroxytetradecanoic acid): Known to inhibit hyphal formation in Candida albicans and possess weak antibacterial properties.

  • Esters: The Ethyl ester is more lipophilic, potentially allowing better penetration through fungal cell walls compared to the methyl ester or free acid. However, intracellular esterases must hydrolyze it to release the active free acid.

  • Comparison: The ethyl ester is often preferred as a "prodrug" in antifungal assays due to superior cellular uptake, whereas the methyl ester is preferred for bacterial signaling assays where the ester itself is the active ligand.

C. Stability and Hydrolysis
  • Methyl Ester: More susceptible to spontaneous and enzymatic hydrolysis. In aqueous media (pH > 7.5), it degrades faster, which acts as a natural "signal turnover" mechanism in bacterial populations.

  • Ethyl Ester: More resistant to hydrolysis. This stability makes it a better standard for long-term quantification (e.g., as an internal standard in GC-MS analysis of LPS).

Experimental Protocols
Protocol A: Quantification of 3-OH MAME in Bacterial Supernatants

Purpose: To measure natural QS signal production. Standard: Use Ethyl (3S)-3-hydroxytetradecanoate as the Internal Standard (IS) because it separates well from the methyl ester on non-polar GC columns.

  • Cultivation: Grow R. solanacearum in CPG medium at 30°C for 24–48 h.

  • Extraction:

    • Centrifuge culture (10,000 × g, 10 min) to remove cells.

    • Acidify supernatant to pH 2.0 with HCl.

    • Add 100 ng of Ethyl (3S)-3-hydroxytetradecanoate (Internal Standard).

    • Extract twice with equal volumes of Ethyl Acetate.

  • Derivatization (Optional but recommended for sensitivity):

    • Evaporate solvent under N₂.

    • Treat with TMSI (Trimethylsilylimidazole) to silylate the 3-hydroxyl group.

  • GC-MS Analysis:

    • Column: HP-5MS or equivalent.

    • Target Ions:

      • Methyl Ester (TMS deriv): m/z 175 (base peak, cleavage alpha to -OTMS).

      • Ethyl Ester (TMS deriv): m/z 189 (shifted by +14 Da).

Protocol B: Virulence Induction Bioassay

Purpose: To compare the biological potency of Methyl vs. Ethyl esters.

  • Reporter Strain: Use a R. solanacearum mutant deficient in phcB (signal synthase negative) but containing a lacZ fusion to a virulence promoter (e.g., eps promoter).

  • Preparation:

    • Dissolve Methyl and Ethyl esters in DMSO to create 10 mM stock solutions.

  • Assay:

    • Inoculate the reporter strain into fresh medium.

    • Add esters at graded concentrations (10 nM – 10 µM).

    • Incubate for 6–12 hours.

  • Readout:

    • Measure β-galactosidase activity (Miller Units).

    • Expected Result: Methyl ester will show a sigmoidal dose-response curve (EC50 ~10–50 nM). Ethyl ester will show little to no induction or require >100x concentration.

Experimental_Workflow cluster_0 Extraction & Quantification cluster_1 Bioactivity Assay Sample Bacterial Supernatant IS Add Ethyl Ester IS Sample->IS Extract Ethyl Acetate Extraction IS->Extract GCMS GC-MS Analysis (Compare m/z 175 vs 189) Extract->GCMS Mutant phcB- Mutant Strain Dose Add Methyl vs Ethyl Ester (10 nM - 10 µM) Mutant->Dose Incubate Incubate 30°C Dose->Incubate Readout Measure Virulence (LacZ / EPS) Incubate->Readout

Figure 2: Workflow for quantifying signal production (left) and testing biological potency (right).

References
  • Kai, K. (2023). Chemistry and Biology of Quorum Sensing in Ralstonia solanacearum. Annual Review of Microbiology. Link

  • Flavier, A. B., et al. (1997). Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum. Molecular Microbiology. Link

  • Shinohara, M., et al. (2007). Purification and characterization of a novel esterase (beta-hydroxypalmitate methyl ester hydrolase) and prevention of the expression of virulence by Ralstonia solanacearum. Journal of Applied Microbiology. Link

  • Larodan Research Grade Lipids. Methyl 3-Hydroxytetradecanoate Product Data.Link

  • Nigam, S., et al. (2011). On mechanism of quorum sensing in Candida albicans by 3(R)-hydroxy-tetradecaenoic acid. Current Microbiology.[1] Link

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Infrared (IR) spectroscopy characteristic peaks of Ethyl (3S)-3-hydroxytetradecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) spectroscopy characteristic peaks of Ethyl (3S)-3-hydroxytetradecanoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Application Context

Ethyl (3S)-3-hydroxytetradecanoate is a critical intermediate in the synthesis of Lipid A analogs and a biomarker for bacterial endotoxin quantification. In drug development, particularly for Gram-negative bacterial targets and vaccine adjuvant synthesis, verifying the integrity of the 3-hydroxy moiety and the ethyl ester functionality is paramount.

This guide moves beyond basic spectral assignment. It provides a comparative analysis against its structural analogs—Ethyl Myristate (non-hydroxylated) and 3-Hydroxytetradecanoic Acid (free acid)—to establish a self-validating identification protocol.

Structural Analysis & Spectral Logic

To interpret the IR spectrum accurately, we must deconstruct the molecule into its vibrationally active components. The (3S) stereochemistry does not significantly impact the mid-IR spectrum (4000–400 cm⁻¹) in isotropic media but is crucial for biological activity.

The Functional Triad
  • Hydroxyl Group (-OH): The differentiator. Located at C3, it introduces hydrogen bonding capabilities absent in simple fatty esters.[1]

  • Ethyl Ester Group (-COOEt): The primary carbonyl signature. It distinguishes the molecule from its free acid precursor.

  • Tetradecanoate Chain (C14): The hydrophobic backbone. Dominated by methylene (-CH₂-) stretches, providing the "bulk" signal intensity.

Visualization: Structural Logic Flow

G Substrate Ethyl (3S)-3-hydroxytetradecanoate OH_Group 3-Hydroxyl Group (Broad ~3450 cm⁻¹) Substrate->OH_Group Purity Indicator Ester_Group Ethyl Ester (Sharp ~1735 cm⁻¹) Substrate->Ester_Group Functional Core Chain C14 Alkyl Chain (Strong 2920/2850 cm⁻¹) Substrate->Chain Backbone OH_Group->Ester_Group Intramolecular H-Bonding Potential

Figure 1: Deconstruction of the target molecule into vibrationally active zones for spectral assignment.

Comparative Spectral Analysis

This section compares the target molecule against its most common "false positives" or process impurities.

Comparison 1: The "Hydroxyl" Check

Target: Ethyl (3S)-3-hydroxytetradecanoate Alternative: Ethyl Myristate (Ethyl Tetradecanoate) Objective: Confirm presence of the 3-OH group.

FeatureEthyl (3S)-3-hydroxytetradecanoateEthyl Myristate (Alternative)Diagnostic Insight
O-H Stretch 3400–3500 cm⁻¹ (Broad) Absent The most critical differentiator. Absence of this peak indicates loss of the 3-OH or misidentification.
C=O Stretch ~1730–1740 cm⁻¹ ~1735–1750 cm⁻¹ The 3-OH group can form intramolecular H-bonds with the ester carbonyl, potentially shifting the C=O peak to a slightly lower frequency compared to the non-hydroxylated analog.
C-O Stretch 1160–1200 cm⁻¹ 1160–1200 cm⁻¹ Both show strong ester C-O stretching; less useful for discrimination.
Comparison 2: The "Esterification" Check

Target: Ethyl (3S)-3-hydroxytetradecanoate Alternative: 3-Hydroxytetradecanoic Acid Objective: Verify successful esterification (Acid → Ethyl Ester).

FeatureEthyl (3S)-3-hydroxytetradecanoate3-Hydroxytetradecanoic AcidDiagnostic Insight
Carbonyl (C=O) ~1735 cm⁻¹ (Ester) ~1710 cm⁻¹ (Acid Dimer) Esters absorb at a higher frequency than carboxylic acid dimers. A peak shift from 1710 to 1735 cm⁻¹ confirms esterification.
O-H Region ~3450 cm⁻¹ (Alcohol only) 2500–3300 cm⁻¹ (Acid OH) The carboxylic acid O-H stretch is extremely broad and often overlaps C-H stretches. The target alcohol O-H is distinct and narrower.
Fingerprint ~1030 cm⁻¹ (C-O-C) ~1210–1320 cm⁻¹ (C-O-H) Appearance of the ester C-O-C symmetric stretch confirms the ethyl group attachment.

Comprehensive Characteristic Peaks Table

Data synthesized from standard fatty acid ester profiles and hydroxy-fatty acid literature.

Wavenumber (cm⁻¹)IntensityAssignmentStructural Origin
3400 – 3500 Medium, BroadO-H Stretch The 3-hydroxyl group. Broadening indicates intermolecular Hydrogen bonding.
2956 MediumC-H Stretch (asym) Terminal methyl (-CH₃) of the ethyl group and chain end.
2915 – 2925 StrongC-H Stretch (asym) Methylene (-CH₂-) backbone of the C14 chain.
2848 – 2855 StrongC-H Stretch (sym) Methylene (-CH₂-) backbone.
1730 – 1745 Strong, SharpC=O[2] Stretch Ester Carbonyl .[3][4][5] The primary diagnostic peak for the functional group.
1460 – 1470 MediumC-H Scissoring Methylene deformation (-CH₂-).
1375 MediumC-H Rocking Terminal methyl group (characteristic of ethyl chains).
1160 – 1200 StrongC-O Stretch Ester C-O-C asymmetric stretch.
720 MediumCH₂ Rocking Long alkyl chain (>4 carbons) "wagging" motion.

Experimental Protocol: High-Sensitivity ATR-FTIR

Objective: Obtain a high-resolution spectrum with minimal sample preparation, suitable for waxy solids or viscous liquids.

Methodology

Technique: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal. Rationale: Ethyl (3S)-3-hydroxytetradecanoate is often a waxy solid or viscous liquid. Transmission (KBr pellet) is prone to moisture interference (masking the OH region). ATR provides a clean surface interface.

Step-by-Step Workflow
  • Crystal Cleaning: Clean the ATR crystal with isopropanol. Verify background spectrum shows no residual C-H stretches (2900 cm⁻¹) or moisture (3400 cm⁻¹).

  • Sample Application:

    • If Solid/Waxy: Place ~2 mg of sample on the crystal center. Apply pressure using the anvil until the force gauge reads 80-100 (optimal contact).

    • If Liquid: Deposit 10 µL directly onto the crystal. No pressure clamp needed unless the liquid is highly viscous.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for qualitative ID).

    • Scans: 32 or 64 (To improve Signal-to-Noise ratio, critical for the O-H band).

    • Range: 4000 – 600 cm⁻¹.

  • Post-Processing: Apply "ATR Correction" (if available) to account for penetration depth differences at high vs. low wavenumbers.

Visualization: Validation Workflow

Protocol Start Start Analysis Check_OH Check 3200-3600 cm⁻¹ Is there a broad peak? Start->Check_OH Check_CO Check 1700-1750 cm⁻¹ Where is the max? Check_OH->Check_CO Yes Result_Ester Impurity Detected: Non-OH Ester (No OH Peak) Check_OH->Result_Ester No Result_Target Confirmed: Ethyl (3S)-3-hydroxytetradecanoate Check_CO->Result_Target ~1735 cm⁻¹ Result_Acid Impurity Detected: Free Acid (Peak < 1720) Check_CO->Result_Acid ~1710 cm⁻¹

Figure 2: Decision tree for spectral validation of the target compound.

References

  • Specac Ltd. Interpreting Infrared Spectra: Alcohols, Esters, and Acids. Retrieved from

  • National Institute of Standards and Technology (NIST). Methyl 3-hydroxytetradecanoate Mass Spectrum & Properties. (Used as analog reference). Retrieved from

  • PubChem. S-3-Hydroxytetradecanoic acid (Compound Summary). Retrieved from

  • University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions. Retrieved from

  • Sigma-Aldrich. Ethyl Myristate Product Information. Retrieved from

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A Comparative Guide to the Validation of 3-Hydroxytetradecanoate's Absolute Configuration Using Mosher's Method

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. For a molecule like 3-hydroxytetradecanoate, a chiral β-hydroxy fatty acid, the spatial orientation of the hydroxyl group—its absolute configuration—is not a mere structural footnote. It is a critical determinant of its biological function and immunological activity. This guide provides an in-depth, technical comparison of Mosher's method for validating the absolute configuration of 3-hydroxytetradecanoate, grounded in the principles of scientific integrity and supported by experimental insights.

The Stereochemical Imperative: Why Absolute Configuration Matters for 3-Hydroxytetradecanoate

3-Hydroxytetradecanoic acid is a crucial component of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which constitutes the outer membrane of Gram-negative bacteria.[1][2] The (R)-enantiomer, specifically (R)-3-hydroxytetradecanoic acid, is the biologically active form found in the lipid A of many bacterial species.[1][3] This molecule is a potent activator of the innate immune system through its interaction with the Toll-like receptor 4 (TLR4) complex, triggering an inflammatory response that is vital for combating bacterial infections.[1][4] Conversely, the (S)-enantiomer is considered biologically inactive in this context.[5]

This stereospecificity has profound implications:

  • In Drug Development: Synthetic lipid A analogues are being investigated as vaccine adjuvants and immunomodulatory agents. A precise understanding and control of the stereochemistry of the 3-hydroxy fatty acid components are paramount for optimizing efficacy and minimizing unwanted side effects.

  • In Bacterial Pathogenesis Research: Studying the biosynthesis and structure of lipid A in different bacterial species requires accurate stereochemical analysis to understand host-pathogen interactions and mechanisms of immune evasion.[6]

  • In Chemical Synthesis: For researchers synthesizing novel antibiotics or lipid A-based therapeutics, validating the absolute configuration of key chiral building blocks like 3-hydroxytetradecanoate is a critical quality control step.

Given these stakes, a reliable and accessible method for determining the absolute configuration is indispensable. Mosher's method, a classic NMR-based technique, remains a powerful and widely used tool for this purpose.

The Anisotropic World of Mosher's Esters: The Principle Behind the Method

Developed by Harry S. Mosher, this method ingeniously converts a pair of enantiomers, which are indistinguishable by standard NMR, into a pair of diastereomers with distinct NMR spectra.[7][8] This is achieved by derivatizing the chiral alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[9]

The core principle lies in the anisotropic effect of the phenyl ring of the MTPA moiety. In the preferred conformation of the resulting MTPA esters, the phenyl group is oriented in a specific plane relative to the substituents of the chiral center. This creates a shielding cone and a deshielding zone. Protons residing within the shielding cone will experience an upfield shift (lower ppm) in the ¹H NMR spectrum, while those in the deshielding zone will be shifted downfield (higher ppm).

By preparing both the (R)-MTPA and (S)-MTPA esters of the chiral alcohol, two different diastereomers are formed. The spatial relationship between the alcohol's substituents and the MTPA's phenyl ring is reversed in the two diastereomers. This leads to predictable differences in the chemical shifts (δ) of the protons on either side of the stereocenter. The key analytical step is the calculation of the chemical shift difference, Δδ = δS - δR. The sign of the Δδ value for a given proton directly correlates with its position relative to the MTPA's phenyl group, allowing for the unambiguous assignment of the absolute configuration.

Experimental Workflow: From Derivatization to Data Analysis

The following diagram outlines the logical flow of a typical Mosher's method experiment for determining the absolute configuration of 3-hydroxytetradecanoate.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Data Interpretation start Chiral 3-Hydroxytetradecanoate split start->split ester_R React with (R)-MTPA-Cl split->ester_R ester_S React with (S)-MTPA-Cl split->ester_S product_R (S)-MTPA Ester of 3-HT ester_R->product_R product_S (R)-MTPA Ester of 3-HT ester_S->product_S nmr_R Acquire ¹H & ¹⁹F NMR of (S)-Ester product_R->nmr_R nmr_S Acquire ¹H & ¹⁹F NMR of (R)-Ester product_S->nmr_S assign Assign Proton Signals nmr_R->assign nmr_S->assign calculate Calculate Δδ = δS - δR assign->calculate model Apply Conformational Model calculate->model config Assign Absolute Configuration model->config

Caption: Experimental workflow for Mosher's method.

Detailed Protocol: Preparation of MTPA Esters of 3-Hydroxytetradecanoate

This protocol describes the preparation of Mosher's esters for the determination of absolute configuration.[9]

Materials:

  • 3-Hydroxytetradecanoate (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

Preparation of the (S)-MTPA Ester (from (R)-MTPA-Cl):

  • In a clean, dry NMR tube, dissolve approximately 2.5 mg of 3-hydroxytetradecanoate in 0.5 mL of anhydrous deuterated solvent.

  • Add a small excess of anhydrous pyridine (approx. 5-10 µL). Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Add a slight molar excess (approx. 1.2 equivalents) of (R)-MTPA-Cl. The reaction is typically rapid and can be monitored by TLC or NMR.

  • Cap the NMR tube and allow the reaction to proceed at room temperature. The reaction is usually complete within 2-4 hours.

Preparation of the (R)-MTPA Ester (from (S)-MTPA-Cl):

  • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.

NMR Analysis:

  • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

  • Carefully assign the proton signals for both diastereomers. For a molecule like 3-hydroxytetradecanoate, the key protons to assign are those at the C2 and C4 positions, flanking the stereocenter at C3. 2D NMR techniques (e.g., COSY) may be necessary for unambiguous assignment.

  • Create a table of chemical shifts for the assigned protons in both spectra and calculate the Δδ (δS - δR) values.

Interpreting the Data: A Hypothetical Case Study

Proton(s)δ for (R)-MTPA Ester (ppm)δ for (S)-MTPA Ester (ppm)Δδ (δS - δR) (ppm)
H-2 (CH₂) 2.552.45-0.10
H-4 (CH₂) 1.601.75+0.15
H-5 to H-13 ~1.2-1.4~1.2-1.4~0
H-14 (CH₃) ~0.88~0.88~0

Data Analysis and Configuration Assignment:

The following diagram illustrates the conformational model used to interpret the Δδ values.

Caption: Conformational models and interpretation of Δδ values. Note: Placeholder images are used. In a real application, these would be chemical structure diagrams.

In our hypothetical data:

  • The protons at C4 (part of the long alkyl chain, L1) have a positive Δδ value.

  • The protons at C2 (part of the carboxymethyl group, L2) have a negative Δδ value.

This pattern—positive Δδ for the protons on one side of the stereocenter and negative for those on the other—is the expected outcome. Based on the established conformational model of MTPA esters, this specific pattern of Δδ signs corresponds to an (R)-configuration at the C3 center of the 3-hydroxytetradecanoate.

A Critical Caveat for Long-Chain Alcohols: The Challenge of Signal Overlap

A crucial consideration, especially for molecules with long aliphatic chains like 3-hydroxytetradecanoate, is the potential for significant signal overlap in the ¹H NMR spectrum. The protons in the long alkyl chain (C4 to C13) often resonate in a narrow, crowded region, making precise assignment and the determination of small chemical shift differences challenging.

In some cases, the ¹H NMR data may be inconclusive.[6] Fortunately, MTPA offers a powerful alternative: ¹⁹F NMR spectroscopy . The trifluoromethyl (CF₃) group on the MTPA reagent provides a strong, clean singlet in the ¹⁹F NMR spectrum. The chemical shift of this fluorine signal is also sensitive to the diastereomeric environment. By comparing the ¹⁹F chemical shifts of the (R)- and (S)-MTPA esters, the absolute configuration can often be determined, even when the ¹H NMR data is ambiguous. This dual-analysis capability is a significant advantage of Mosher's method.[10]

Comparative Analysis: Mosher's Method vs. Other Techniques

While Mosher's method is highly effective, it is essential to understand its place among other techniques for determining absolute configuration.

MethodPrincipleAdvantagesLimitations
Mosher's Method (NMR) Covalent derivatization to form diastereomers with distinct NMR signals.Applicable to a wide range of compounds (alcohols, amines).[11] Requires only small amounts of material (mg scale). Does not require crystallization. Can also determine enantiomeric excess.Requires chemical derivatization, which may not be suitable for all molecules. Interpretation can be complex for sterically hindered or highly flexible molecules. Potential for ¹H NMR signal overlap.
Chiral HPLC/GC Physical separation of enantiomers on a chiral stationary phase.High sensitivity and accuracy for determining enantiomeric excess. Can be automated for high-throughput analysis.Does not inherently provide the absolute configuration; requires a standard of known configuration for comparison. Method development can be time-consuming.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional structure.Provides an unambiguous, definitive assignment of absolute configuration.Requires a suitable single crystal, which can be difficult or impossible to grow for many compounds.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.Applicable to a wide range of molecules in solution. Does not require derivatization or crystallization.Requires specialized instrumentation and computational modeling to interpret the spectra.

The choice of method depends on the specific research question, the nature of the sample, and the available instrumentation. For many applications in synthetic and medicinal chemistry, Mosher's method offers a practical and reliable balance of accessibility and informational content.

Conclusion: A Self-Validating System for Stereochemical Certainty

The validation of the absolute configuration of 3-hydroxytetradecanoate is not merely an academic exercise; it is fundamental to understanding its biological role and harnessing its therapeutic potential. Mosher's method provides a robust and well-established NMR-based approach to achieve this. By converting enantiomers into diastereomers, it allows for the direct spectroscopic visualization of stereochemical differences.

The strength of the method lies in its self-validating nature: the observation of a consistent pattern of positive and negative Δδ values across the molecule provides a high degree of confidence in the stereochemical assignment. While challenges such as ¹H NMR signal overlap can arise, particularly with long-chain molecules, the option of ¹⁹F NMR analysis provides a powerful secondary confirmation. When compared to other techniques, Mosher's method remains a highly practical and informative tool in the arsenal of researchers, scientists, and drug development professionals, enabling them to navigate the chiral world with greater certainty.

References

  • Raetz, C. R. H., & Whitfield, C. (2002). Lipopolysaccharide Endotoxins. Annual Review of Biochemistry, 71, 635-700. [Link]

  • Rietschel, E. T., Kirikae, T., Schade, F. U., Mamat, U., Schmidt, G., Loppnow, H., ... & Brade, H. (1994). Bacterial endotoxin: molecular relationships of structure to activity and function. The FASEB Journal, 8(2), 217-225. [Link]

  • Miller, S. I., Ernst, R. K., & Bader, M. W. (2005). LPS, TLR4 and infectious disease diversity. Nature Reviews Microbiology, 3(1), 36-46. [Link]

  • Wang, X., & Quinn, P. J. (2010). Lipopolysaccharide: Biosynthetic pathway and structure modification. Progress in Lipid Research, 49(2), 97-107. [Link]

  • Caroff, M., & Karibian, D. (2003). Structure of bacterial lipopolysaccharides. Carbohydrate research, 338(23), 2431-2447. [Link]

  • FooDB. (2011). Showing Compound (R)-3-Hydroxy-tetradecanoic acid (FDB027878). [Link]

  • Request PDF. (n.d.). Designing chiral derivatizing agents (CDA) for the NMR assignment of the absolute configuration: A theoretical and experimental approach with thiols as a case study. [Link]

  • ResearchGate. (n.d.). Evolution of the 1 H NMR spectra of the (R)-and (S)-MPA esters of... [Link]

  • ResearchGate. (n.d.). Figure S1D 19 F NMR Mosher ester analysis of the C-3 alcohol of... [Link]

  • PubChem. (n.d.). (R)-3-hydroxytetradecanoic acid. Retrieved February 27, 2026, from [Link]

  • PubMed. (2013). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shift differences [δ (S)-MTPA—δ (R)-MTPA] of the MTPA esters 1a and 1b. [Link]

  • PMC. (n.d.). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. [Link]

  • ResearchGate. (n.d.). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. [Link]

  • R Discovery. (n.d.). 3-hydroxytetradecanoic Acid Research Articles - Page 2. [Link]

  • ResearchGate. (1992). Determination of Absolute Configuration of Stereogenic Carbinol Centers in Annonaceous Acetogenins by 1H- and 19F NMR Analysis of Mosher Ester Derivatives. [Link]

  • Semantic Scholar. (2013). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. [Link]

  • PubChem. (n.d.). 3-Hydroxytetradecanoate. Retrieved February 27, 2026, from [Link]

  • Illinois Chemistry. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. [Link]

  • PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]

  • Advion Interchim Scientific. (n.d.). Sensitive Analysis of Fatty Acid Esters of Hydroxy Fatty Acids in Biological Lipid Extracts by Shotgun Lipidomics After One-Step Derivatization. [Link]

  • Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • University of Wisconsin-Madison. (2018). Mosher ester derivatives. [Link]

  • YouTube. (2023). How I Used Mosher Esters in my PhD. [Link]

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A Comparative Guide to the Stereochemical Analysis of Ethyl (3S)-3-hydroxytetradecanoate: Navigating a Data-Scarce Landscape

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the realm of chiral molecule synthesis and characterization, the specific rotation, [α], stands as a foundational physical constant. It offers a rapid, non-destructive insight into the enantiomeric purity of a compound. This guide focuses on Ethyl (3S)-3-hydroxytetradecanoate, a chiral building block of interest, and addresses a critical challenge: the absence of a standardized, published specific rotation value in readily accessible scientific literature.

This document serves as a comprehensive guide for researchers navigating this data-scarce environment. We will delve into the theoretical underpinnings of polarimetry, present comparative data from homologous compounds, provide a robust experimental protocol for determining the specific rotation of the title compound, and critically evaluate polarimetry against modern chromatographic techniques for enantiomeric purity assessment.

The Elusive Specific Rotation of Ethyl (3S)-3-hydroxytetradecanoate

A thorough search of scientific databases reveals a conspicuous lack of a definitive published specific rotation value for enantiomerically pure Ethyl (3S)-3-hydroxytetradecanoate. This absence necessitates a predictive and comparative approach, drawing upon data from structurally similar molecules to establish a reasonable expectation for its optical activity.

A Comparative Analysis of Homologous Compounds

To approximate the specific rotation of Ethyl (3S)-3-hydroxytetradecanoate, we can examine the values reported for its shorter-chain homolog, Ethyl 3-hydroxybutanoate. As illustrated in Table 1, there is significant variability in the reported values, underscoring the profound influence of experimental conditions on the measured optical rotation.

CompoundEnantiomerSpecific Rotation ([α])ConditionsSource(s)
Ethyl 3-hydroxybutanoate(S)+43.5°c=1.0, Chloroform, 25°C, 589 nm[1]
Ethyl 3-hydroxybutanoate(S)+37.2° (85% ee)c=1.3, Chloroform, 25°C, 589 nm[1]
Ethyl 3-hydroxybutanoate(S)+16.0° to +19.0°neat, 20°C, 589 nm
Ethyl 3-hydroxybutanoate(R)-46°c=1, Chloroform, 20°C, 589 nm[2]
Ethyl 3-hydroxybutanoate(R)-45.5°c=1, Chloroform, 20°C, 589 nm[3]
Ethyl 3-hydroxybutanoate(R)-20° to -16°Not specified[4]
Table 1: Reported Specific Rotation Values for Ethyl 3-hydroxybutanoate Enantiomers.

Analysis of Discrepancies: The wide range of reported values for Ethyl 3-hydroxybutanoate can be attributed to several factors:

  • Concentration (c): As specific rotation is concentration-dependent, variations in the sample concentration will lead to different observed rotations.

  • Solvent: The polarity and refractive index of the solvent can influence the conformation of the chiral molecule and its interaction with polarized light.

  • Temperature (T): Temperature affects the density of the solution and can influence the conformational equilibrium of the molecule.

  • Wavelength (λ): Specific rotation is wavelength-dependent, with the sodium D-line (589 nm) being the most common standard.

  • Enantiomeric Purity (ee): The measured rotation is directly proportional to the enantiomeric excess of the sample.

Predictive Considerations for Ethyl (3S)-3-hydroxytetradecanoate: Based on the data for the (S)-enantiomer of the shorter chain homolog, it is reasonable to predict that Ethyl (3S)-3-hydroxytetradecanoate will exhibit a positive (dextrorotatory) specific rotation. However, the magnitude of this rotation is difficult to predict accurately without experimental data. The longer alkyl chain in the tetradecanoate derivative may have a subtle influence on the molecule's conformation and, consequently, its specific rotation.

Experimental Determination of Specific Rotation: A Validated Protocol

Given the absence of a literature value, researchers must rely on experimental determination. The following protocol outlines a robust procedure for measuring the specific rotation of Ethyl (3S)-3-hydroxytetradecanoate.

Principle of Polarimetry

Polarimetry measures the extent to which a chiral compound rotates the plane of polarized light.[5] The specific rotation is a standardized value calculated from the observed rotation, taking into account the concentration of the sample and the path length of the light through the sample.[6]

Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Polarimeter Measurement cluster_calculation Calculation prep1 Accurately weigh the sample (e.g., 100 mg) prep2 Dissolve in a known volume of a suitable solvent (e.g., 10 mL Chloroform) prep1->prep2 prep3 Ensure complete dissolution and thermal equilibrium prep2->prep3 meas1 Calibrate the polarimeter with a blank solvent prep3->meas1 Transfer to polarimeter meas2 Fill the sample cell (e.g., 1 dm path length) meas1->meas2 meas3 Measure the observed rotation (α_obs) meas2->meas3 meas4 Repeat measurement for precision meas3->meas4 calc1 Calculate concentration (c) in g/mL meas4->calc1 Average α_obs calc2 Use the formula: [α] = α_obs / (c * l) calc1->calc2 calc3 Report [α] with T, λ, c, and solvent calc2->calc3

Caption: Workflow for the experimental determination of specific rotation.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of high-purity Ethyl (3S)-3-hydroxytetradecanoate.

    • Quantitatively transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in a suitable solvent (e.g., chloroform, ethanol) and dilute to the mark.

    • Allow the solution to equilibrate to the measurement temperature (typically 20°C or 25°C).

  • Instrumentation and Measurement:

    • Turn on the polarimeter and allow the light source (typically a sodium lamp, λ = 589 nm) to stabilize.

    • Calibrate the instrument by filling the sample cell with the pure solvent and setting the reading to zero.

    • Rinse the sample cell with the prepared solution and then fill it, ensuring no air bubbles are present.

    • Place the filled sample cell in the polarimeter and record the observed rotation (α_obs).

    • Perform multiple readings (e.g., 3-5) and calculate the average.

  • Calculation of Specific Rotation:

    • Calculate the concentration (c) of the solution in g/mL.

    • Note the path length (l) of the sample cell in decimeters (dm).

    • Calculate the specific rotation using the formula: [α]Tλ = αobs / (c × l)

    • Report the specific rotation with the temperature (T), wavelength (λ), concentration, and solvent used.

A Broader Perspective: Polarimetry vs. Chiral Chromatography

While polarimetry is a valuable tool, it has limitations.[7] For a more definitive and quantitative measure of enantiomeric purity, chiral chromatography techniques are often superior.[8][9]

FeaturePolarimetryChiral HPLC/GC
Principle Measures the bulk property of optical rotation.Physically separates enantiomers based on differential interaction with a chiral stationary phase.[10][11]
Accuracy Dependent on the accuracy of the reference value for the pure enantiomer. Susceptible to errors from optically active impurities.[7]High accuracy in determining the ratio of enantiomers.
Sensitivity Relatively low sensitivity.[12]High sensitivity, capable of detecting trace amounts of the minor enantiomer.
Quantitative Analysis Provides enantiomeric excess (ee) if the specific rotation of the pure enantiomer is known.Directly quantifies each enantiomer, providing a precise ee value.
Impurity Analysis Does not distinguish between the target compound and other chiral impurities.Can separate and quantify both enantiomers and other impurities in a single run.
Method Development Simple and rapid.Can be time-consuming, requiring screening of columns and mobile phases.[13][14]
Table 2: Comparison of Polarimetry and Chiral Chromatography for Enantiomeric Purity Analysis.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[15] The choice of a suitable chiral stationary phase (CSP) is critical for achieving separation.

Chiral HPLC Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Prepare a dilute solution of the sample in the mobile phase prep2 Filter the sample to remove particulates prep1->prep2 hplc1 Equilibrate the chiral column with the mobile phase prep2->hplc1 Load into autosampler hplc2 Inject the sample hplc1->hplc2 hplc3 Elute with the mobile phase hplc2->hplc3 hplc4 Detect the separated enantiomers (e.g., UV detector) hplc3->hplc4 analysis1 Integrate the peak areas of the two enantiomers hplc4->analysis1 Chromatogram analysis2 Calculate the enantiomeric excess (ee): %ee = [(Area1 - Area2) / (Area1 + Area2)] * 100 analysis1->analysis2

Caption: Workflow for the determination of enantiomeric excess using chiral HPLC.

Representative Chiral HPLC Protocol for 3-Hydroxyalkanoates

The following is a representative protocol for the chiral analysis of 3-hydroxyalkanoates, which can be adapted for Ethyl (3S)-3-hydroxytetradecanoate.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as one derivatized with amylose or cellulose (e.g., CHIRALPAK® series).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Controlled, often at or near ambient (e.g., 25°C).

    • Detection Wavelength: As the ester and hydroxyl groups do not have strong chromophores, detection at low UV wavelengths (e.g., 210 nm) is common.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions for linearity assessment.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The two enantiomers should elute as separate peaks.

    • Calculate the enantiomeric excess based on the integrated peak areas of the two enantiomers.

Conclusion and Recommendations

The characterization of pure Ethyl (3S)-3-hydroxytetradecanoate presents a challenge due to the lack of a published specific rotation value. This guide provides a framework for addressing this issue through:

  • Comparative Analysis: Utilizing data from homologous compounds to establish an expected sign and approximate magnitude of the specific rotation.

  • Experimental Determination: A detailed protocol for the accurate measurement of the specific rotation using polarimetry.

  • Orthogonal Method Validation: A critical comparison of polarimetry with the more definitive technique of chiral HPLC for the determination of enantiomeric purity.

For routine analysis where high enantiomeric purity is expected and a reference value has been experimentally established in-house, polarimetry offers a rapid and cost-effective solution. However, for rigorous quality control, in-depth analysis, and in cases where the presence of other chiral impurities is possible, chiral HPLC is the recommended method . It provides a direct and more accurate quantification of the enantiomeric composition. Researchers should consider a multi-faceted approach, potentially using polarimetry for initial screening and chiral HPLC for final validation and quantification.

References

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  • Ye, C., et al. (1995). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection.
  • De Visscher, G., et al. (2022). Measurement of Minute Liquid Volumes of Chiral Molecules Using In-Fiber Polarimetry. Analytical Chemistry, 94(44), 15383-15389.
  • Ahmad, I., et al. (2021). UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets.
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  • Moody, C. (2021). Stereochemistry. In Stereoelectronics. OUP.
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  • Science Buddies. (2020). Study Chirality with a Homemade Polarimeter. Retrieved from [Link]

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High-Resolution Differentiation of Ethyl (3S)-3-Hydroxytetradecanoate and Chain-Length Homologs via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (3S)-3-hydroxytetradecanoate (C14) is a critical biomarker and analytical standard, structurally reflecting the lipid A moiety of Gram-negative bacterial endotoxins. In lipidomics and drug development, accurately distinguishing this specific C14 molecule from its chain-length homologs—such as ethyl 3-hydroxydodecanoate (C12) and ethyl 3-hydroxyhexadecanoate (C16)—is a persistent analytical hurdle. Because these homologs differ only by aliphatic –CH₂–CH₂– units (28 Da), their primary fragmentation pathways are nearly identical.

This guide objectively compares the performance of underivatized GC-MS, TMS-derivatized GC-MS, and LC-MS/MS in resolving these homologs, providing actionable, self-validating protocols for analytical scientists.

Mechanistic Primer: The Fragmentation Dilemma

In standard 70 eV Electron Ionization (EI) mass spectrometry, underivatized 3-hydroxy fatty acid ethyl esters (FAEEs) undergo a characteristic


-cleavage between the C3 and C4 carbons. The oxygen atom stabilizes the resulting positive charge, yielding a highly abundant base peak at m/z 117[1],[2].

Because this cleavage ejects the entire variable alkyl tail, the m/z 117 fragment is ubiquitous across all chain-length homologs. Consequently, relying solely on underivatized EI-MS is hazardous; the molecular ions ([M]⁺) for aliphatic esters are notoriously weak, making it difficult to definitively distinguish the C14 homolog from C12 or C16 without relying entirely on chromatographic retention times, which are susceptible to matrix-induced shifts.

Comparison of Analytical Modalities

Underivatized GC-EI-MS
  • Mechanism: Direct injection and volatilization of the free FAEE.

  • Performance: Suboptimal. The free hydroxyl group at the C3 position hydrogen-bonds with the stationary phase, causing severe chromatographic peak tailing. Furthermore, the shared m/z 117 base peak provides zero chain-length information[2].

  • Verdict: Not recommended for complex biological matrices.

TMS-Derivatized GC-EI-MS (The Gold Standard)
  • Mechanism: Silylation with BSTFA converts the free –OH into a Trimethylsilyl (TMS) ether.

  • Performance: Excellent. Silylation eliminates peak tailing and directs fragmentation. The

    
    -cleavage yields a shared base peak at m/z 189. More importantly, the loss of a methyl radical from the TMS group generates a highly stable, even-electron [M-15]⁺ diagnostic ion[3]. While methyl esters (FAMEs) of 3-OH-C14 yield an[M-15]⁺ of 315[3], the ethyl ester (FAEE) homolog shifts this diagnostic ion to m/z 329, allowing unambiguous chain-length confirmation.
    
  • Verdict: The optimal choice for definitive structural identification.

LC-ESI-MS/MS (MRM Mode)
  • Mechanism: Electrospray ionization (ESI) followed by collision-induced dissociation (CID).

  • Performance: High sensitivity. Precursor ions ([M+H]⁺ or [M+NH₄]⁺) differ by 28 Da. However, aliphatic esters ionize poorly in ESI compared to free fatty acids, requiring careful mobile phase optimization (e.g., ammonium formate buffers) to promote adduct formation.

  • Verdict: Best for high-throughput quantification, but lacks the rich structural fingerprinting of GC-EI-MS.

Quantitative Data Summary

The table below summarizes the exact masses and diagnostic fragments required to differentiate the C14 target from its closest homologs using the gold-standard TMS-derivatization method.

HomologFormula (Free)MW (Free)Free EI Base PeakTMS EI Base PeakTMS Diagnostic Ion[M-15]⁺
Ethyl 3-hydroxydodecanoate (C12) C₁₄H₂₈O₃244.4 Dam/z 117m/z 189m/z 301
Ethyl 3-hydroxytetradecanoate (C14) C₁₆H₃₂O₃272.4 Dam/z 117m/z 189m/z 329
Ethyl 3-hydroxyhexadecanoate (C16) C₁₈H₃₆O₃300.5 Dam/z 117m/z 189m/z 357

(Note: Standard achiral mass spectrometry cannot differentiate the naturally occurring (3S) enantiomer from the (3R) enantiomer. If stereochemical resolution is required, a chiral stationary phase must be employed prior to MS detection).

Experimental Workflow & Logical Relationships

Homolog_Differentiation Start Lipid Extract (C12, C14, C16 FAEEs) Deriv TMS Derivatization (BSTFA + 1% TMCS) Start->Deriv GC Gas Chromatography (Separation by Boiling Point) Deriv->GC EI Electron Ionization (70 eV) GC->EI Split EI->Split Shared α-Cleavage (Base Peak) m/z 189 (All Homologs) Split->Shared Unique Methyl Loss [M-15]+ (Chain-Length Specific) Split->Unique C12 C12 Homolog m/z 301 Unique->C12 C14 C14 Homolog m/z 329 Unique->C14 C16 C16 Homolog m/z 357 Unique->C16

Workflow for distinguishing 3-hydroxy FAEE homologs via TMS derivatization and GC-EI-MS.

Validated Experimental Protocol: TMS Derivatization & GC-MS Analysis

Causality behind the chemistry: Water violently quenches silylation reagents (BSTFA/TMCS), converting them into inert hexamethyldisiloxane. Therefore, rigorous drying of the lipid extract under nitrogen is not optional; it is the primary variable dictating assay success.

Step-by-Step Methodology
  • Sample Preparation: Aliquot 100 µL of the lipid extract (containing the FAEEs) into a 2 mL glass autosampler vial with a glass insert.

  • Desiccation: Evaporate the solvent to complete dryness under a gentle, steady stream of ultra-pure N₂ gas at room temperature.

  • Internal Standard Addition: Spike the vial with 10 µL of a stable isotope-labeled standard (e.g., C14-d₃) or an unnatural chain-length homolog (e.g., Ethyl 3-hydroxydecanoate, C10) to serve as a derivatization control.

  • Derivatization: Add 50 µL of anhydrous pyridine (acts as an acid scavenger) followed by 50 µL of BSTFA containing 1% TMCS (catalyst).

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate at 60°C for 30 minutes in a dry block heater.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS (e.g., DB-5MS column, scanning m/z 50–500, or SIM mode targeting m/z 189, 301, 329, and 357).

The Self-Validating System

To ensure trustworthiness in your results, do not rely on retention time alone. Calculate the peak area ratio of m/z 189 to m/z 329 across the C14 chromatographic peak. In a pure, well-derivatized sample, this ion ratio must remain constant (typically within ±5%) from the peak's leading edge to its tail. A drifting ratio indicates the co-elution of an isobaric interference or incomplete derivatization, immediately flagging the data point for review. Furthermore, if the absolute peak area of your C10 internal standard drops relative to historical system suitability controls, your BSTFA reagent has likely hydrolyzed and must be replaced.

References

  • Title: Importance of 3-Hydroxy Fatty Acid Composition of Lipopeptides for Biosurfactant Activity Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds Source: AIP Publishing URL: [Link]

  • Title: Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 Source: PubChem (NIH) URL: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl (3S)-3-hydroxytetradecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug development and scientific research, the synthesis and handling of novel chemical entities are routine. Ethyl (3S)-3-hydroxytetradecanoate, a chiral ester of a long-chain hydroxy fatty acid, represents a class of molecules with significant biological interest. However, beyond its synthesis and application, its life cycle concludes with a critical, often overlooked step: proper disposal. Adherence to rigorous disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Ethyl (3S)-3-hydroxytetradecanoate. Moving beyond a simple checklist, we will explore the causal logic behind each procedural step, grounding our recommendations in an understanding of the compound's likely chemical properties and the regulatory environment. This document is designed to empower researchers, scientists, and laboratory managers to handle this chemical waste with confidence and precision.

Part 1: Hazard Assessment and Chemical Profile

Effective disposal begins with a thorough understanding of the substance's potential hazards. While a specific, dedicated Safety Data Sheet (SDS) for Ethyl (3S)-3-hydroxytetradecanoate is not widely available, we can infer its properties from closely related structures, such as its parent acid (3-Hydroxytetradecanoic acid) and similar long-chain fatty acid esters.

Inferred Chemical & Toxicological Properties

Based on analogous compounds, Ethyl (3S)-3-hydroxytetradecanoate is not expected to be classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[1][2] However, this does not permit indiscriminate disposal. It is a combustible material that should be kept away from ignition sources.[3] Its toxicological profile suggests low acute toxicity, and it is not expected to be a significant skin or eye irritant under normal laboratory handling conditions.[1][2][4]

Ecologically, while it is expected to be readily biodegradable, direct release into the environment must be strictly avoided to prevent contamination of drains, surface water, or groundwater systems.[1][5]

Summary of Key Properties

PropertyInferred CharacteristicRationale & Key Considerations
Physical State Colorless liquid or low-melting-point solid.Based on similar esters like ethyl myristate.[6]
Hazard Classification Not classified as hazardous for transport or under OSHA GHS.[1][2][7]Data from analogous fatty acid esters show no significant acute toxicity or corrosivity.
Flammability Combustible.Long-chain organic esters will burn, although they are not easily ignited. Keep away from heat and open flames.[1][3]
Solubility Low water solubility.Expected behavior for a long-chain fatty acid ester.[4]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases.[3]Avoid mixing with incompatible waste streams.[8]
Environmental Hazard Not expected to be harmful to aquatic organisms, but release must be avoided.[1]Prevent entry into sewers and waterways as a standard practice of good industrial hygiene.[5]
Toxicity Low acute oral, dermal, and inhalation toxicity expected.Based on data for similar materials.[1][2][7]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing Ethyl (3S)-3-hydroxytetradecanoate waste from generation to final disposal.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing standard laboratory PPE. The causality is simple: creating a barrier between you and the chemical prevents accidental exposure.

  • Safety Goggles: Wear tightly fitting safety goggles to protect against splashes.[5]

  • Gloves: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[5]

  • Lab Coat: A standard lab coat is sufficient to protect skin and clothing.

Step 2: Segregate and Collect Waste at the Source

Proper segregation is the most critical step in a compliant waste management program. Mixing disparate waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

  • Designated Waste Stream: Ethyl (3S)-3-hydroxytetradecanoate waste should be collected as non-halogenated organic liquid waste .

  • DO NOT mix this waste with:

    • Halogenated solvents (e.g., dichloromethane, chloroform).

    • Aqueous waste.

    • Strong acids, bases, or oxidizers.[8]

    • Acutely toxic or "P-listed" wastes.[9]

Step 3: Use a Proper Waste Container

The container is the primary barrier preventing environmental release.

  • Compatibility: Use a container made of a material compatible with the waste, such as glass or high-density polyethylene (HDPE). The original product container is often the best choice.[10]

  • Condition: The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[10][11]

  • Labeling: The container must be clearly and accurately labeled. The label serves to inform all users of the contents and associated hazards, ensuring safe handling and proper disposal. Affix a hazardous waste label that includes:

    • The words "Hazardous Waste".

    • The full chemical name: "Ethyl (3S)-3-hydroxytetradecanoate". Do not use abbreviations or chemical formulas.[12]

    • An accumulation start date (the date the first drop of waste was added).

    • The relevant hazard characteristics (e.g., "Combustible").

Step 4: Safe On-Site Storage

Store the collected waste container safely within the laboratory pending pickup by your institution's environmental health and safety (EHS) office or a licensed contractor.

  • Location: Store in a well-ventilated area, such as a satellite accumulation area or within a fume hood.[5][12]

  • Containment: Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[11]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[1][3]

  • Closure: Keep the container lid securely closed at all times, except when adding waste.[11]

Step 5: Arrange for Final Disposal

Laboratory personnel should never transport, treat, or dispose of chemical waste themselves.

  • Authorized Personnel: Final disposal must be handled through your institution's designated hazardous waste program (e.g., EHS office).[10] This program utilizes licensed contractors who will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • Sewer Disposal is Prohibited: Never discharge Ethyl (3S)-3-hydroxytetradecanoate to the sanitary sewer.[5][13] Its low water solubility and organic nature make it unsuitable for wastewater treatment systems.

Part 3: Management of Spills and Empty Containers

Accidents happen. A clear plan for managing spills and empty containers is essential.

Small Spill Cleanup For small spills within a laboratory setting:

  • Evacuate and Ventilate: Ensure adequate ventilation in the area.[5]

  • Control Ignition Sources: Remove any potential sources of ignition.[1]

  • Absorb: Cover the spill with a non-combustible absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent.[1]

  • Collect: Using non-sparking tools, carefully scoop the absorbent material into a designated container for hazardous waste disposal.[1]

  • Clean: Wipe down the affected area.

  • Dispose: The collected spill debris must be disposed of as hazardous waste, following the same protocol described above.[10]

Empty Container Disposal An "empty" container that held a non-acutely hazardous chemical can often be disposed of as regular solid waste, but only after proper cleaning.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) capable of removing the residue.[9]

  • Collect Rinseate: Crucially, the rinseate from all three rinses must be collected and disposed of as hazardous chemical waste. [10]

  • Deface Label: Completely remove or deface the original chemical label on the container.[10]

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be discarded in the appropriate recycling or trash bin.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl (3S)-3-hydroxytetradecanoate waste.

DisposalWorkflow start Start: Waste Generated identify Step 1: Identify Waste (Ethyl (3S)-3-hydroxytetradecanoate) start->identify assess Step 2: Assess Hazards (Non-Hazardous, Combustible, Non-Halogenated Organic) identify->assess segregate Step 3: Segregate at Source (Collect in dedicated container) assess->segregate label Step 4: Label Container (Full Name, Date, Hazards) segregate->label store Step 5: Store Safely (Ventilated Area, Secondary Containment) label->store request_pickup Step 6: Request Pickup (Contact EHS/Waste Management) store->request_pickup end_disposal End: Waste Transferred to Authorized Personnel request_pickup->end_disposal

Caption: Logical workflow for the compliant disposal of chemical waste.

Conclusion

The responsible disposal of Ethyl (3S)-3-hydroxytetradecanoate is a non-negotiable aspect of professional laboratory practice. By understanding the compound's characteristics and adhering to a systematic protocol of segregation, containment, labeling, and authorized removal, researchers can ensure a safe working environment and protect the broader ecosystem. This guide serves as a foundational resource, but it is imperative to always operate in accordance with your institution's specific chemical hygiene plan and local regulatory requirements.

References

  • Safety Data Sheet - Fatty acids, C14-18 and C16-18-unsatd., Methyl esters. (2023, July 26). REG Marketing & Logistics Group, LLC. [Link]

  • Safety Data Sheet - Perfect It II Rubbing Compound. (2024, April 19). 3M. [Link]

  • SAFETY DATA SHEET - MilliporeSigma. (2026, February 16). MilliporeSigma. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. [Link]

  • (+-)-3-Hydroxytetradecanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Assessment of select hydrocarbon-based substances. (2024, April 19). Canada.ca. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. (2005, July 1). Regulations.gov. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022, August 8). UNSW Sydney. [Link]

  • 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. (2023, August 9). eCFR. [Link]

  • SAFETY DATA SHEET - Ethyl Myristate. (2016, May 11). Chem Service. [Link]

  • Hazardous Materials Management Manual. Ohio University. [Link]

  • Safety Data Sheet Ethyl tetradecanoate. MetaSci. [Link]

  • Lower Hazard Toxic Substance Designation Recommendation: Ethyl Acetate. (2016, January 13). Mass.gov. [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.